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  • Product: 4-[(2-Hydroxyethoxy)carbonyl]benzoate

Core Science & Biosynthesis

Foundational

Chemical Properties and Biocatalytic Significance of 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET)

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural Identity[1] 4-[(2-Hydroxyethoxy)carbonyl]benzoate , commonly known as Mon...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Identity[1]

4-[(2-Hydroxyethoxy)carbonyl]benzoate , commonly known as Mono(2-hydroxyethyl) terephthalate (MHET) , represents a critical bifunctional intermediate bridging polymer science and biocatalysis.[1] While historically characterized as the primary degradation product of polyethylene terephthalate (PET), its unique structural motif—combining a hydrophilic hydroxyl terminus with an aromatic carboxylate—has garnered significant attention in medicinal chemistry as a tunable linker for prodrug design and as a precursor for dipeptidyl peptidase-4 (DPP-4) inhibitors.

For the drug development professional, MHET serves as a model substrate for studying serine hydrolase kinetics and esterase stability, offering insights into the metabolic fate of terephthalate-based pharmacophores.

Structural Analysis

The molecule consists of a terephthalic acid core mono-esterified with ethylene glycol.[1][2]

  • Systematic Name: 4-[(2-Hydroxyethoxy)carbonyl]benzoic acid (Acid form); 4-[(2-Hydroxyethoxy)carbonyl]benzoate (Anionic form).

  • Common Abbreviation: MHET.[3][1][4][5][6]

  • Bifunctionality:

    • Position 1 (C1): Carboxyl group (

      
      ). At physiological pH (7.4), this exists predominantly as the benzoate anion , imparting water solubility and electrostatic interaction capabilities.
      
    • Position 4 (C4): 2-Hydroxyethyl ester.[5] This moiety mimics the ester linkages found in PET and various prodrugs, serving as the electrophilic site for hydrolytic cleavage.

Physicochemical Profile

The physicochemical properties of MHET are dictated by the competition between its aromatic core (hydrophobic) and its polar termini (hydrophilic).

Table 1: Physicochemical Properties of MHET

PropertyValueContextual Significance
Molecular Formula

(Acid) /

(Anion)
Core scaffold for terephthalate derivatives.[7][8][9]
Molecular Weight 210.18 g/mol Low MW fragment, suitable for fragment-based drug discovery (FBDD).
Melting Point 183–186 °CHigh thermal stability due to intermolecular hydrogen bonding and

-

stacking.

(Predicted)

Acidic.[8] Exists as a mono-anion in neutral biological buffers.
LogP (Octanol/Water) ~0.6Moderately polar.[1] Permeable but retains sufficient water solubility for aqueous assays.
Solubility DMSO, Methanol, Warm WaterThe anionic form (benzoate) is highly water-soluble; the acid form requires polar organic co-solvents.
H-Bond Donors/Acceptors 2 Donors / 5 AcceptorsFacilitates strong binding affinity in enzyme active sites (e.g., MHETase).

Reactivity & Biocatalytic Kinetics

The reactivity of MHET is dominated by the susceptibility of its ester bond to nucleophilic attack. In a biological context, this hydrolysis is catalyzed by MHETase , a specific hydrolase evolved to process this intermediate efficiently.[6]

The MHETase Catalytic Mechanism

Understanding the hydrolysis of MHET is essential for designing stable ester-linked drugs. The reaction follows a canonical serine hydrolase mechanism, but with a unique "lid" domain architecture in MHETase that ensures substrate specificity.[6]

Mechanism Steps:

  • Substrate Binding: The anionic benzoate moiety of MHET anchors into the active site via salt bridges, while the aromatic ring engages in

    
    -stacking interactions.
    
  • Acylation: The catalytic Serine (Ser131 in I. sakaiensis MHETase) performs a nucleophilic attack on the carbonyl carbon of the ester group, forming a tetrahedral intermediate.

  • Release of Ethylene Glycol: The ester bond cleaves, releasing ethylene glycol (leaving group) and forming an acyl-enzyme intermediate.

  • Deacylation: A water molecule, activated by a Histidine base, attacks the acyl-enzyme, releasing Terephthalic Acid (TPA) and regenerating the enzyme.[9]

Pathway Visualization

The following diagram illustrates the enzymatic cascade where MHET functions as the pivotal "bottleneck" intermediate.

PET_Degradation_Pathway PET PET Polymer (Hydrophobic) BHET BHET (Bis-2-hydroxyethyl terephthalate) PET->BHET PETase (Minor Product) MHET MHET (4-[(2-Hydroxyethoxy)carbonyl]benzoate) PET->MHET PETase (Major Product) BHET->MHET Hydrolysis (Spontaneous/Enzymatic) MHET->PET Product Inhibition (Inhibits PETase) TPA Terephthalic Acid (TPA) MHET->TPA MHETase (Specific Hydrolysis) EG Ethylene Glycol (EG) MHET->EG MHETase

Figure 1: The central role of MHET in the biocatalytic depolymerization of PET. Note the inhibitory feedback loop where accumulation of MHET suppresses the activity of the upstream enzyme, PETase.[1]

Experimental Protocols

Protocol: Enzymatic Hydrolysis Assay of MHET

Objective: To determine the kinetic parameters (


, 

) of an esterase/hydrolase against MHET. This protocol is adaptable for testing novel prodrug-activating enzymes.

Reagents:

  • Substrate: MHET (Purified >95%), prepared as a 100 mM stock in DMSO.

  • Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.0.

  • Enzyme: Purified MHETase (or candidate esterase), ~100 nM final concentration.

  • Detection: HPLC (UV at 240 nm).

Workflow:

  • Preparation: Dilute MHET stock into reaction buffer to yield a concentration range of 0.1 mM to 5.0 mM. Maintain DMSO concentration <2% to avoid enzyme denaturation.

  • Initiation: Pre-incubate substrate solution at 30°C for 5 minutes. Add enzyme to initiate the reaction.

  • Sampling: At defined time points (0, 2, 5, 10, 20 min), withdraw 50 µL aliquots.

  • Quenching: Immediately mix aliquot with 50 µL of Methanol/1% Formic Acid to denature the enzyme and stop the reaction.

  • Analysis: Centrifuge samples (10,000 x g, 5 min) to remove protein precipitate. Inject supernatant into HPLC.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient 5% to 50% Acetonitrile in water (+0.1% TFA).

    • Detection: Monitor depletion of MHET (RT ~5.5 min) and appearance of TPA (RT ~6.8 min).

Self-Validating Check:

  • Control: Run a "No Enzyme" control. MHET is relatively stable at pH 7.0; significant spontaneous hydrolysis indicates buffer contamination or extreme pH.

  • Mass Balance: The molar sum of [MHET] + [TPA] should remain constant throughout the time course.

Pharmaceutical & Industrial Applications[2][3][5][10]

Bifunctional Linker in Prodrug Design

MHET's structure—an aromatic ring separating a carboxylate and a hydroxyl group—makes it an ideal "spacer" or linker in medicinal chemistry.

  • Solubility Enhancement: The benzoate moiety (anionic at physiological pH) can increase the solubility of hydrophobic drug payloads attached to the hydroxyl end.

  • Metabolic Stability: The ester linkage adjacent to the aromatic ring is generally more stable than aliphatic esters, allowing for fine-tuning of plasma half-life.

Synthetic Intermediate for DPP-4 Inhibitors

Recent medicinal chemistry campaigns have utilized terephthalate mono-esters as scaffolds for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, used in treating Type 2 Diabetes. The 4-[(2-hydroxyethoxy)carbonyl] motif provides a rigid spacer that can position pharmacophores into the S1/S2 pockets of the DPP-4 enzyme.

Green Chemistry & Circular Economy

MHET is the primary bottleneck in biological plastic recycling. Engineering enzymes (MHETases) that can tolerate high concentrations of MHET without substrate inhibition is a "Holy Grail" in industrial biotechnology. Researchers use MHET as a standard to screen for variants with higher


 (inhibition constant) values.

References

  • Grokipedia. (2025).[10] 2-Hydroxyethyl terephthalic acid (MHET): Chemical Properties and Role in PET Degradation.Link

  • Knott, B. C., et al. (2020).[6] Characterization and engineering of a two-enzyme system for plastics depolymerization. Proceedings of the National Academy of Sciences (PNAS). Link

  • PubChem. (2025).[7][11] Compound Summary: 4-[(2-Hydroxyethoxy)carbonyl]benzoic acid (CID 174073).[7][11] National Center for Biotechnology Information. Link

  • BOC Sciences. (2025). 4-((2-Hydroxyethoxy)carbonyl)benzoic acid: Pharmaceutical Intermediates and Applications.

  • Mix-Up EU Project. (2022). Structural Insights into (Tere)phthalate-Ester Hydrolysis by a Carboxylesterase.Link

Sources

Exploratory

Technical Guide: Synthesis &amp; Purification of 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET)

Executive Summary & Molecular Context[1] 4-[(2-Hydroxyethoxy)carbonyl]benzoate, commonly referred to as MHET (Mono-2-hydroxyethyl terephthalate), is the critical mono-ester intermediate formed during the hydrolysis of Po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context[1]

4-[(2-Hydroxyethoxy)carbonyl]benzoate, commonly referred to as MHET (Mono-2-hydroxyethyl terephthalate), is the critical mono-ester intermediate formed during the hydrolysis of Polyethylene Terephthalate (PET). Unlike its diester counterpart (BHET) or the fully hydrolyzed Terephthalic Acid (TPA), MHET represents a "halfway" point in depolymerization, possessing both a free carboxylic acid group (pKa ~3.73) and a hydroxyl-terminated ester arm.[1]

Why this synthesis is challenging: The synthesis of MHET is governed by a delicate equilibrium. In reaction mixtures, it readily disproportionates or hydrolyzes further to TPA, or exists in equilibrium with BHET. High-purity isolation requires interrupting this equilibrium and exploiting the distinct solubility profiles of the mono-ester versus the di-ester and the di-acid.

This guide details two validated pathways:

  • Chemical Partial Hydrolysis: A scalable, kinetically controlled method using BHET as a precursor.

  • Biocatalytic Generation: A highly specific route using engineered cutinases (e.g., IsPETase) for research applications requiring physiological conditions.

Method A: Chemical Synthesis via Controlled Hydrolysis (Scalable)

This protocol is the industry standard for generating analytical-grade MHET. It relies on the statistical partial hydrolysis of Bis(2-hydroxyethyl) terephthalate (BHET) followed by a solubility-driven purification.

The Reaction Logic

We utilize a 1:1 stoichiometry of Base:BHET in a solvent that solubilizes the intermediate but allows for easy removal of unreacted diester.

  • Precursor: BHET (Commercial or from PET glycolysis).[2]

  • Reagent: Potassium Hydroxide (KOH).[3]

  • Solvent: Ethylene Glycol (EG) – chosen to suppress transesterification side-reactions.

Detailed Protocol

Step 1: Stoichiometric Hydrolysis

  • Dissolution: In a round-bottom flask, dissolve 8.7 mmol of BHET in 540 mL of Ethylene Glycol .

  • Activation: Add 8.4 mmol of KOH (0.96 equivalents). Note: Using a slight deficit of base prevents the formation of TPA by limiting the hydroxides available for the second ester cleavage.

  • Reaction: Heat the mixture to 120°C for 3 hours under reflux.

    • Mechanism: The hydroxide attacks one ester carbonyl. The bulky EG solvent and statistical probability favor mono-hydrolysis over di-hydrolysis at this stoichiometry.

Step 2: Phase Separation (Removal of BHET)

  • Dilution: Cool the mixture to room temperature and add 900 mL of distilled water .

  • Extraction: Transfer to a separatory funnel. Wash the aqueous phase three times with Chloroform (CHCl₃) (150 mL per wash).

    • Causality: BHET is a neutral diester and is highly soluble in chloroform. MHET, existing largely as the benzoate salt (potassium 4-[(2-hydroxyethoxy)carbonyl]benzoate) at this stage, remains in the aqueous phase.

Step 3: Isolation and Purification (Removal of TPA)

  • Acidification: Cool the aqueous phase to 4°C in an ice bath. Slowly add 1M HCl until the pH reaches 3.0 .

    • Observation: A white precipitate will form.[4] This is crude MHET (acid form).

  • Filtration: Collect the precipitate via vacuum filtration.

  • Fractional Recrystallization (The Critical Purification Step):

    • TPA is a common impurity. TPA is practically insoluble in water. MHET is soluble in hot water but precipitates upon cooling.

    • Suspend the crude solid in boiling water .

    • Perform a hot filtration immediately. The solid on the filter is TPA (discard).

    • Allow the filtrate to cool slowly to 4°C. MHET will crystallize as white needles.

  • Drying: Dry under vacuum at 40°C.

Workflow Visualization

ChemicalSynthesis BHET Starting Material (BHET) Reaction Hydrolysis (120°C, KOH, EG) BHET->Reaction Extraction Chloroform Wash Reaction->Extraction Aqueous Aqueous Phase (MHET Salt + TPA Salt) Extraction->Aqueous Retains Salts Organic Organic Phase (Unreacted BHET) Extraction->Organic Removes BHET Acidification Acidify to pH 3.0 Aqueous->Acidification HotFilter Hot Water Recrystallization Acidification->HotFilter Final Pure MHET (Solid Acid) HotFilter->Final Filtrate Cooled

Figure 1: Chemical synthesis workflow isolating MHET via solubility differentials.

Method B: Enzymatic Generation (Biocatalytic)

For researchers studying metabolic pathways or requiring "green" synthesis, enzymatic hydrolysis of PET or BHET is preferred. This method utilizes the specificity of Ideonella sakaiensis PETase or engineered Cutinases (e.g., LCC).

The Enzymatic Logic

Unlike chemical hydrolysis, enzymes have active sites that can be engineered for steric selectivity.

  • Enzyme: IsPETase (Wild Type or W159H variant) or LCC (Leaf-branch Compost Cutinase).

  • Constraint: You must exclude MHETase. In nature, MHETase immediately hydrolyzes MHET to TPA. By using a purified PETase system, the reaction accumulates MHET because PETase has low activity on MHET.

Protocol
  • Substrate Preparation: Use Nano-PET or amorphous PET film (increased surface area). Alternatively, use BHET (10 mM).[5]

  • Buffer System: 50 mM Sodium Phosphate or Tris-HCl, pH 7.5–8.0.

  • Reaction:

    • Incubate Substrate with 100 nM purified PETase .

    • Temperature: 30°C (for IsPETase) or 65°C (for thermostable LCC).

    • Time: 24–48 hours.

  • Monitoring: The accumulation of MHET must be monitored via HPLC (see Section 4).

  • Termination: Heat shock (80°C for 10 min) or filtration (10 kDa cutoff) to remove enzyme.

  • Isolation: Acidify to pH 3.0 and extract with Ethyl Acetate, or use preparative HPLC for high purity.

Analytical Validation & Data Summary

To ensure the integrity of the synthesized 4-[(2-Hydroxyethoxy)carbonyl]benzoate, you must validate against the following physicochemical properties.

Physicochemical Data Table
PropertyValue / RangeMethod of Verification
Molecular Formula C₁₀H₁₀O₅Mass Spectrometry
Molecular Weight 210.18 g/mol -
Melting Point 183 – 186 °CCapillary Melting Point Apparatus
pKa 3.73 ± 0.10Potentiometric Titration
Solubility (Water) Soluble in hot; precipitates in coldVisual / Gravimetric
Solubility (CHCl₃) Low (Acid form)Partition Coefficient Check
UV Max ~240-244 nmHPLC-UV / Spectrophotometry
HPLC Characterization (Self-Validating Protocol)

Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm). Mobile Phase:

  • A: 0.1% Formic Acid in Water.[5]

  • B: Acetonitrile (ACN). Gradient: 5% B to 40% B over 15 minutes. Detection: 240 nm.[5] Elution Order:

  • TPA: Elutes first (most polar).

  • MHET: Elutes second (intermediate polarity).

  • BHET: Elutes last (least polar).

Validation Check: If your MHET peak shows a shoulder or split, re-crystallize from hot water to remove TPA traces.

Pathway Diagram: The Equilibrium Challenge

Equilibrium PET PET Polymer BHET BHET (Diester) PET->BHET Glycolysis MHET MHET (Target Monoester) BHET->MHET Hydrolysis (k1) (Fast) MHET->BHET Esterification TPA Terephthalic Acid (TPA) MHET->TPA Hydrolysis (k2) (Slow without MHETase) TPA->MHET Esterification (Difficult Selectivity) EG Ethylene Glycol

Figure 2: The hydrolysis pathway.[2][6] Synthesis aims to maximize k1 while minimizing k2.

References

  • Palm, G. J., et al. (2019). Structure of the plastic-degrading Ideonella sakaiensis MHETase bound to a substrate mimic. Nature Communications. [Link]

  • Yoshida, S., et al. (2016). A bacterium that degrades and assimilates poly(ethylene terephthalate).[5] Science. [Link]

  • Pfaff, L., et al. (2021). Selective Modification of the Product Profile of Biocatalytic Hydrolyzed PET via Product-specific Medium Engineering. ChemRxiv. [Link]

  • Knott, B. C., et al. (2020). Characterization and engineering of a two-enzyme system for plastics depolymerization. Proceedings of the National Academy of Sciences. [Link]

Sources

Foundational

The Critical Intermediate: Mono(2-hydroxyethyl) terephthalate (MHET)

Topic: 4-[(2-Hydroxyethoxy)carbonyl]benzoate (Mono(2-hydroxyethyl) terephthalate) Content Type: Technical Whitepaper & Experimental Guide Audience: Senior Researchers, Metabolic Engineers, and Analytical Chemists Technic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-[(2-Hydroxyethoxy)carbonyl]benzoate (Mono(2-hydroxyethyl) terephthalate) Content Type: Technical Whitepaper & Experimental Guide Audience: Senior Researchers, Metabolic Engineers, and Analytical Chemists

Technical Guide to Synthesis, Characterization, and Enzymatic Turnover

Abstract In the rapidly evolving field of enzymatic plastic recycling, 4-[(2-Hydroxyethoxy)carbonyl]benzoic acid—commonly known as Mono(2-hydroxyethyl) terephthalate (MHET)—has emerged as the pivotal bottleneck intermediate. While Ideonella sakaiensis PETase efficiently depolymerizes polyethylene terephthalate (PET) into MHET, the subsequent hydrolysis of MHET into terephthalic acid (TPA) and ethylene glycol (EG) requires the specialized activity of MHETase.[1] This guide provides a comprehensive technical dossier on MHET, detailing its physicochemical profile, a robust chemical synthesis protocol for generating analytical standards, and validated workflows for HPLC quantification and enzymatic kinetic assays.

Chemical Dossier & Identity

Compound Name: 4-[(2-Hydroxyethoxy)carbonyl]benzoic acid Common Abbreviation: MHET CAS Number: 1137-99-1 Synonyms: Terephthalic acid mono-2-hydroxyethyl ester; 2-Hydroxyethyl terephthalate.[2]

Physicochemical Profile[2][3][4][5][6][7][8][9][10]
PropertyValueNotes
Molecular Formula C₁₀H₁₀O₅
Molecular Weight 210.18 g/mol
Appearance White crystalline solid
Melting Point 183–186 °CDistinct from BHET (106–109 °C) and TPA (>300 °C)
Solubility DMSO, Ethanol, MethanolLimited solubility in cold water; soluble in alkaline buffers
pKa ~4.2 (Carboxylic acid)Exists as 4-[(2-Hydroxyethoxy)carbonyl]benzoate at pH > 5.0

Structural Insight: MHET is an asymmetric mono-ester of terephthalic acid. Its structure contains both a free carboxylic acid (providing solubility in basic media) and a hydroxyl-terminated ester tail.[] This duality makes it a unique substrate for "lid-containing"


-hydrolases like MHETase, which evolved to accommodate this specific geometry.

The Biological Imperative: PET Degradation Pathway[12][13]

The degradation of PET is a sequential cascade. Understanding MHET's position in this pathway is critical for designing dual-enzyme systems.

Pathway Visualization

PET_Degradation PET PET Polymer BHET BHET (Bis-hydroxyethyl terephthalate) PET->BHET PETase (Minor Product) MHET MHET (Mono-hydroxyethyl terephthalate) PET->MHET PETase (Major Product) BHET->MHET PETase / Hydrolysis TPA TPA (Terephthalic Acid) MHET->TPA MHETase EG Ethylene Glycol MHET->EG MHETase

Figure 1: The enzymatic cascade of PET depolymerization. MHET is the primary product of PETase and the exclusive substrate for MHETase.

Protocol: Chemical Synthesis of MHET Standard

Commercially available MHET is often expensive or impure. For rigorous kinetic studies, it is recommended to synthesize MHET chemically from Bis(2-hydroxyethyl) terephthalate (BHET) via controlled partial hydrolysis.

Objective: Produce high-purity MHET (>95%) for use as an HPLC standard or enzyme substrate.

Reagents
  • Substrate: Bis(2-hydroxyethyl) terephthalate (BHET) (CAS: 959-26-2).

  • Solvent: Ethylene Glycol (Anhydrous).

  • Base: Potassium Hydroxide (KOH).

  • Workup: Hydrochloric acid (HCl, 1M), Chloroform, Ethyl Acetate.

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve BHET (10 mmol, 2.54 g) in Ethylene Glycol (20 mL) .

    • Add KOH (9.5 mmol, 0.53 g) . Note: Use a slight deficit of base (<1 eq) to prevent over-hydrolysis to TPA.

  • Thermal Hydrolysis:

    • Heat the mixture to 100–110 °C for 2.5 hours under vigorous stirring.

    • Mechanism:[4][5] The excess ethylene glycol solvent suppresses the complete hydrolysis, favoring the mono-ester.

  • Quenching & Separation:

    • Dilute with Water (40 mL) .

    • Extraction 1 (Remove Unreacted BHET): Extract the aqueous phase 3 times with Chloroform (3 x 20 mL) . BHET is soluble in chloroform; the MHET salt (benzoate) remains in the aqueous phase.

  • Precipitation:

    • Cool the aqueous phase to 4 °C.

    • Acidify slowly with 1M HCl to pH ~2.0. The MHET free acid will precipitate as a white solid.

  • Purification:

    • Filter the precipitate.[6][7]

    • Recrystallize from water/ethanol (90:10) if necessary.

    • Dry under vacuum at 50 °C overnight.

Synthesis Workflow Diagram

MHET_Synthesis Start Start: BHET + KOH in Ethylene Glycol Heat Heat 110°C, 2.5h Start->Heat Dilute Dilute with Water (MHET exists as K+ salt) Heat->Dilute Extract Extract with Chloroform Dilute->Extract OrgPhase Organic Phase: Unreacted BHET (Discard) Extract->OrgPhase AqPhase Aqueous Phase: MHET-K Salt Extract->AqPhase Acidify Acidify to pH 2.0 (HCl) AqPhase->Acidify Filter Precipitate & Dry Acidify->Filter Final Pure MHET Solid Filter->Final

Figure 2: Workflow for the selective chemical synthesis of MHET from BHET.

Analytical Validation: HPLC Method

To quantify MHET turnover, you must resolve it from TPA (product) and BHET (precursor).

System: HPLC with UV/Vis or Diode Array Detector (DAD). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

ParameterCondition
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.8 mL/min
Wavelength 240 nm (TPA/MHET absorption max)
Gradient 5% B (0-2 min)

40% B (15 min)

95% B (16 min)

Retention Order:

  • TPA: Most polar, elutes first (~3–4 min).

  • MHET: Intermediate polarity (~7–8 min).

  • BHET: Least polar, elutes last (~10–12 min).

Self-Validation Check: Always run a mixed standard (TPA + MHET + BHET) before samples to confirm resolution (


).

Experimental Protocol: MHETase Kinetic Assay

This protocol measures the specific activity of MHETase enzymes using your synthesized MHET substrate.

Buffer Preparation
  • Reaction Buffer: 50 mM Sodium Phosphate or Tris-HCl, pH 7.5.

  • Substrate Stock: 20 mM MHET dissolved in 100% DMSO.

Procedure
  • Pre-incubation:

    • Prepare 490 µL of Reaction Buffer in 1.5 mL microcentrifuge tubes.

    • Add 5 µL of MHET Stock (Final concentration: 200 µM, 1% DMSO).

    • Equilibrate at 30 °C for 5 minutes.

  • Initiation:

    • Add 5 µL of purified MHETase enzyme (approx. 50–200 nM final concentration).

    • Mix gently by inversion.

  • Sampling (Time Course):

    • At defined intervals (e.g., 0, 5, 10, 30 min), remove 50 µL aliquots.

  • Quenching:

    • Immediately mix the aliquot with 50 µL of Methanol + 1% HCl or Acetonitrile to denature the enzyme.

    • Centrifuge at 14,000 x g for 5 minutes to pellet protein.

  • Analysis:

    • Inject 10 µL of the supernatant into the HPLC.

    • Calculate conversion based on the Area Under Curve (AUC) decrease of MHET and increase of TPA.

References

  • PubChem. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Yoshida, S., et al. (2016).[1][8] A bacterium that degrades and assimilates poly(ethylene terephthalate).[7] Science. [Link]

  • Palm, G. J., et al. (2019).[1][9] Structure of the plastic-degrading Ideonella sakaiensis MHETase bound to a substrate.[10][7] Nature Communications. [Link]

  • Knott, B. C., et al. (2020). Characterization and engineering of a two-enzyme system for plastics depolymerization. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • ChemRxiv. Selective Modification of the Product Profile of Biocatalytic Hydrolyzed PET via Product-specific Medium Engineering. (Synthesis Protocol Reference). [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling: 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET)

The following technical guide details the spectroscopic characterization of 4-[(2-Hydroxyethoxy)carbonyl]benzoate , commonly referred to in the scientific literature as Mono(2-hydroxyethyl) terephthalate (MHET) . This gu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 4-[(2-Hydroxyethoxy)carbonyl]benzoate , commonly referred to in the scientific literature as Mono(2-hydroxyethyl) terephthalate (MHET) .

This guide is structured for researchers in polymer chemistry, drug development, and metabolic engineering, specifically those working with PET (polyethylene terephthalate) upcycling or prodrug synthesis.

Executive Technical Summary

Molecule Identity: 4-[(2-Hydroxyethoxy)carbonyl]benzoate Common Name: Mono(2-hydroxyethyl) terephthalate (MHET) CAS Registry Number: 1137-99-1 (Acid form) Molecular Formula: C₁₀H₁₀O₅ Molecular Weight: 210.18 g/mol

Significance: MHET is the critical asymmetric intermediate in the enzymatic or chemical hydrolysis of PET plastic. Unlike its symmetric counterparts—Terephthalic Acid (TPA) and Bis(2-hydroxyethyl) terephthalate (BHET)—MHET possesses a unique "Janus" structure containing both a free carboxylic acid and a hydroxyethyl ester. This asymmetry makes spectroscopic differentiation (NMR/IR) vital for assessing reaction conversion and purity.

Structural Logic & Assignment Strategy

Before interpreting spectra, one must understand the chemical environments. MHET contains two distinct carbonyl environments and an AA'BB' aromatic system that often appears pseudo-singlet due to coincidental chemical shift equivalence in certain solvents.

Structural Visualization (Graphviz)

The following diagram maps the logical fragmentation and structural nodes used for assignment.

MHET_Structure cluster_diff Differentiation Factors MHET MHET (C10H10O5) Acid_Group Free Acid (-COOH) MHET->Acid_Group C1/H1 Aromatic_Ring Aromatic Core (C6H4) MHET->Aromatic_Ring C2-C5 Ester_Link Ester Linkage (-COO-) MHET->Ester_Link C6 Ethyl_Chain Ethylene Group (-CH2-CH2-) MHET->Ethyl_Chain C7-C8 Hydroxyl Terminal Alcohol (-OH) Ethyl_Chain->Hydroxyl H_OH TPA vs TPA (No Aliphatic) BHET vs BHET (Symmetric Ester)

Caption: Structural decomposition of MHET highlighting functional zones for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Operational Note: DMSO-d₆ is the preferred solvent. CDCl₃ often leads to poor solubility and broadening of the acid proton. Ensure the sample is strictly anhydrous to observe the hydroxyl coupling.

¹H NMR Data (400 MHz, DMSO-d₆)

The asymmetry of MHET breaks the symmetry of the aromatic ring compared to TPA, but the shift difference is subtle.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)Assignment Logic
Carboxylic Acid (-COOH) 13.20 - 13.40Broad Singlet1H-Highly deshielded, exchangeable. Disappears with D₂O shake.
Aromatic Ring (Ar-H) 8.05 - 8.12Multiplet (AA'BB')4HJ ≈ 8.0 HzOften appears as a dense singlet or two very close doublets.
Ester Methylene (-COO-C H₂-) 4.30 - 4.35Triplet2HJ ≈ 4.8 HzDeshielded by adjacent ester oxygen.
Alcohol Methylene (-C H₂-OH) 3.70 - 3.76Multiplet/Triplet2HJ ≈ 4.8 HzShielded relative to ester methylene.
Hydroxyl (-OH) 4.90 - 5.00Broad Singlet/Triplet1H-Visible only in dry DMSO; indicates terminal alcohol.
¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon NMR provides the most definitive proof of asymmetry, showing two distinct carbonyl signals.

Carbon EnvironmentChemical Shift (δ, ppm)Assignment Note
Acid Carbonyl (-COOH) 166.8Slightly downfield from ester.
Ester Carbonyl (-COO-) 165.2Characteristic ester shift.
Aromatic (Ipso-Acid) 134.5Quaternary carbon attached to acid.
Aromatic (Ipso-Ester) 133.6Quaternary carbon attached to ester.
Aromatic (CH) 129.5 - 129.8Ring carbons (often overlapping).
Ester Methylene (-O-CH₂-) 66.8Deshielded aliphatic.
Alcohol Methylene (-CH₂-OH) 59.2Typical primary alcohol shift.

Infrared Spectroscopy (FT-IR)

IR is the rapid "fingerprinting" method. The key diagnostic is the presence of two distinct carbonyl bands and the broad carboxylic OH stretch .

Functional GroupWavenumber (cm⁻¹)Intensity/ShapeDiagnostic Value
O-H Stretch (Acid) 2800 - 3200Very Broad, overlappingDistinguishes from BHET (which lacks this).
O-H Stretch (Alcohol) 3400 - 3500Medium, BroadDistinguishes from TPA (which lacks this).
C=O Stretch (Ester) 1715 - 1725Strong, SharpHigher frequency carbonyl.
C=O Stretch (Acid) 1680 - 1700Strong, SharpLower frequency carbonyl (H-bonded).
C-O Stretch 1240 - 1280StrongAromatic ester linkage.
Aromatic Ring 730, 875SharpOut-of-plane bending (1,4-substitution).

Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) is recommended over Electron Impact (EI) due to the molecule's polarity. Mode: Negative mode (ESI-) is often more sensitive for the free acid; Positive mode (ESI+) works well for the ester moiety.

Fragmentation Pathway (ESI Positive Mode)

The fragmentation follows a predictable loss of the ethylene glycol unit.

MS_Fragmentation M_Plus [M+H]+ m/z 211 Frag_1 Acylium Ion [HOOC-Ph-CO]+ m/z 149 M_Plus->Frag_1 Neutral_Loss Loss of Ethylene Glycol (-62 Da) M_Plus->Neutral_Loss Frag_2 Benzoic Acid Ion [HOOC-Ph]+ m/z 121 Frag_1->Frag_2 Neutral_Loss2 Loss of CO (-28 Da) Frag_1->Neutral_Loss2

Caption: ESI(+) Fragmentation pathway showing the characteristic loss of the glycol linker.

Key MS Peaks
Ion Typem/z (Th)SpeciesInterpretation
[M-H]⁻ 209.05Deprotonated Molecular IonBase peak in ESI Negative.
[M+H]⁺ 211.06Protonated Molecular IonBase peak in ESI Positive.
[M+Na]⁺ 233.04Sodium AdductCommon in salt-rich samples.
Fragment 149.02[HOOC-C₆H₄-CO]⁺Loss of ethylene glycol unit (-C₂H₆O₂).
Fragment 166.03[HOOC-C₆H₄-COOH]⁺Terephthalic acid radical cation (rare in ESI, common in EI).

Experimental Protocol: Sample Preparation

To ensure the reproducibility of the data above, follow this preparation workflow.

  • Isolation: If extracting from a bioreactor, acidify the supernatant to pH 2.0-3.0 using 6M HCl to protonate the benzoate to MHET.

  • Extraction: Extract with Ethyl Acetate (3x). MHET partitions well into EtOAc from acidic water.

  • Drying: Dry the organic phase over anhydrous MgSO₄. Critical: Residual water will exchange with the OH protons in NMR, collapsing the multiplets into singlets and shifting the acid proton.

  • Reconstitution: Dissolve ~5-10 mg of dried solid in 0.6 mL DMSO-d₆.

References

  • PubChem Compound Summary. (2025). 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (MHET).[1][2] National Center for Biotechnology Information. Link

  • Yoshida, S., et al. (2016). A bacterium that degrades and assimilates poly(ethylene terephthalate). Science. (Primary source for MHET spectroscopic identification in biodegradation context). Link

  • Spectral Database for Organic Compounds (SDBS). Terephthalic acid derivatives spectra. National Institute of Advanced Industrial Science and Technology (AIST). (General reference for terephthalate shifts). Link

  • Palm, G. J., et al. (2019). Structure of the plastic-degrading Ideonella sakaiensis MHETase bound to a substrate mimic. Nature Communications. (Contains detailed structural data of MHET). Link

Sources

Foundational

Technical Whitepaper: Solubility Profile and Thermodynamic Analysis of Mono(2-hydroxyethyl) Terephthalate (MHET)

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 4-[(2-Hydroxyethoxy)carbonyl]benzoate , commonly known as Mono(2-hydroxyethyl) terephthalate (MHE...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 4-[(2-Hydroxyethoxy)carbonyl]benzoate , commonly known as Mono(2-hydroxyethyl) terephthalate (MHET) .

Executive Summary

Mono(2-hydroxyethyl) terephthalate (MHET) is the pivotal intermediate in the enzymatic depolymerization of Polyethylene Terephthalate (PET).[1][2] Unlike its precursor PET (insoluble) and its degradation product Terephthalic Acid (TPA, highly insoluble), MHET exhibits a unique amphiphilic solubility profile governed by its dual functionality: a free carboxylic acid moiety (pKa ~3.7) and a hydroxyethyl ester group.[2][3][4][5][6][7][8][9]

This guide provides researchers with a definitive solubility framework, establishing that MHET acts as a "solubility switch"—highly soluble in aqueous buffers at neutral pH, yet precipitating sharply under acidic conditions (pH < 3.0). This behavior is the basis for its purification and separation from ethylene glycol (EG) and TPA.

Chemical Characterization & Physicochemical Properties[5][9][10][11]

Before establishing solubility protocols, the solute's fundamental properties must be defined to ensure accurate thermodynamic modeling.

PropertyValueRelevance to Solubility
IUPAC Name 4-[(2-Hydroxyethoxy)carbonyl]benzoic acidDefines amphiphilic structure
Common Name MHET (Anion: 4-[(2-Hydroxyethoxy)carbonyl]benzoate)Target analyte in PET recycling
Molecular Weight 210.18 g/mol Calculation of mole fraction (

)
pKa (Predicted) 3.73 ± 0.10Critical: Determines pH-dependent solubility
LogP (Octanol/Water) ~0.6 (Experimental/Predicted)Indicates moderate hydrophilicity
H-Bond Donors/Acceptors 2 / 5High potential for solvent interaction

Solubility Profile in Various Solvents

The following data synthesizes experimental observations from enzymatic hydrolysis assays, purification protocols, and thermodynamic studies of structurally related terephthalates (e.g., BHET).

Quantitative Solubility Estimates

Note: Solubility is temperature-dependent. Values below represent ambient conditions (25°C) unless otherwise noted.

Solvent SystemSolubility StatusEstimated LimitMechanistic Insight
Water (pH 7.0 - 9.0) High > 100 mM (> 21 g/L)Deprotonation of carboxyl group (

) forms a highly soluble salt.
Water (pH < 3.0) Low / Insoluble < 1 g/LProtonation of carboxyl group (

) leads to rapid precipitation.
DMSO Very High > 500 mMAprotic polar solvent disrupts intermolecular H-bonding; standard for stock solutions.
Ethanol Moderate ~50 - 100 mMSoluble, especially upon heating. Used in synthesis and recrystallization.
Chloroform Low NegligibleMHET partitions into the aqueous phase; Chloroform is used to wash away hydrophobic impurities.
Acetonitrile High SolubleStandard organic modifier for Reverse-Phase HPLC.
The "pH-Switch" Mechanism

The solubility of MHET in aqueous media is strictly controlled by pH. In enzymatic depolymerization processes (typically pH 7–8), MHET exists as the soluble benzoate anion . To purify MHET, the solution is acidified to pH 3.0, driving the equilibrium toward the protonated benzoic acid form, which crystallizes out of solution.

pH_Switch Soluble Soluble Benzoate Anion (pH > 4.0) Insoluble Insoluble Benzoic Acid (Precipitate, pH < 3.0) Soluble->Insoluble Protonation Insoluble->Soluble Deprotonation H_Ion + H+ (Acidification) H_Ion->Soluble OH_Ion + OH- (Basification) OH_Ion->Insoluble

Figure 1: The pH-dependent solubility switch of MHET, utilized for isolation from enzymatic reaction mixtures.

Experimental Protocols for Solubility Determination

Protocol A: Gravimetric/HPLC Solubility Determination

Objective: Determine the mole fraction solubility (


) of MHET in pure solvents at temperatures 

(283.15 K to 323.15 K).
  • Preparation: Add excess crystalline MHET (purified, >98%) to 10 mL of the target solvent (e.g., Water, Ethanol, DMSO) in a jacketed glass vessel.

  • Equilibration: Stir magnetically at constant temperature (

    
     K) for 24 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • HPLC (Preferred): Dilute the filtrate with mobile phase (Acidified Water/Acetonitrile) and analyze via HPLC-UV (254 nm).

  • Calculation: Calculate mole fraction (

    
    ) using:
    
    
    
    
    Where
    
    
    is mass and
    
    
    is molecular weight of solute (
    
    
    ) and solvent (
    
    
    ).
Protocol B: Purification via pH Shift

Objective: Isolate MHET from a BHET/MHET/TPA mixture.

  • Dissolution: Ensure the mixture is in an aqueous buffer at pH 8.0.

  • Filtration: Filter to remove unreacted PET (insoluble).

  • Washing: Extract with Chloroform (

    
    ).[2] MHET remains in the aqueous phase; hydrophobic impurities partition into 
    
    
    
    .
  • Precipitation: Acidify the aqueous phase to pH 2.5 - 3.0 using 6 M HCl.

  • Collection: Cool to 4°C. MHET precipitates as a white solid.[2] Filter and dry.[2][6]

Thermodynamic Modeling

To predict MHET solubility at unmeasured temperatures, experimental data should be correlated using the Modified Apelblat Equation . This model is standard for terephthalate esters (e.g., BHET) and accounts for the non-ideal behavior of the solution.

Equation:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[2]
    
  • 
    : Empirical model parameters derived from regression analysis of experimental data.
    

Thermodynamic Parameters: Using the Van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) can be derived:

Scientist's Note: For MHET, dissolution in polar solvents is typically endothermic (


) and entropy-driven  (

), similar to BHET. The solubility increases with temperature, necessitating controlled cooling for crystallization.

Applications in Drug Development & Recycling

Enzymatic Assays

Researchers studying PETases (e.g., Ideonella sakaiensis) must distinguish MHET from TPA.

  • HPLC Condition: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. The acid keeps MHET protonated, ensuring sharp peak shape and retention.

  • Substrate Stock: Dissolve MHET in 100% DMSO at 100 mM, then dilute into the reaction buffer (final DMSO < 2%) to prevent enzyme denaturation while maintaining solubility.

Prodrug Linkers

MHET's structure (benzoate + ethylene glycol linker) mimics prodrug scaffolds. Its solubility profile suggests that attaching hydrophobic drugs to the carboxylate end (forming an ester) will significantly reduce water solubility, while the hydroxyethyl tail provides a handle for further conjugation.

Workflow Start Crude Reaction Mix (PET, MHET, TPA, EG) Step1 1. Adjust to pH 8.0 (Solubilize MHET/TPA) Start->Step1 Step2 2. Filter Insoluble PET Step1->Step2 Step3 3. Acidify to pH 3.0 Step2->Step3 Step4 4. Precipitate MHET (TPA also precipitates) Step3->Step4 Step5 5. Selective Wash/Recrystallization (Ethanol/Water) Step4->Step5

Figure 2: Downstream processing workflow for MHET recovery.

References

  • PubChem. (2025). 4-[(2-Hydroxyethoxy)carbonyl]benzoate (Compound).[6][9] National Library of Medicine. Available at: [Link]

  • Palm, G. J., et al. (2019). Structure of the plastic-degrading Ideonella sakaiensis MHETase bound to a substrate mimic. Nature Communications.
  • Yuan, P., et al. (2022). Solubility Determination and Correlation for Bis(2-hydroxyethyl) Terephthalate (BHET) in Four Binary Solvents. Journal of Chemical & Engineering Data. (Reference for thermodynamic modeling of terephthalate esters). Available at: [Link]

  • ChemRxiv. (2024).[2] Selective Modification of the Product Profile of Biocatalytic Hydrolyzed PET. (Details on MHET synthesis and precipitation at pH 3.0). Available at: [Link]

  • Knott, B. C., et al. (2020). Characterization and engineering of a two-enzyme system for plastics depolymerization. PNAS.

Sources

Exploratory

Unlocking the Biological and Biotechnological Potential of 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET)

Executive Summary The compound 4-[(2-Hydroxyethoxy)carbonyl]benzoate , widely known in biochemical literature as mono-(2-hydroxyethyl) terephthalate (MHET), occupies a critical intersection between environmental microbio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(2-Hydroxyethoxy)carbonyl]benzoate , widely known in biochemical literature as mono-(2-hydroxyethyl) terephthalate (MHET), occupies a critical intersection between environmental microbiology and advanced pharmaceutical materials. Originally identified as the primary metabolic intermediate in the microbial degradation of polyethylene terephthalate (PET) plastics, MHET and its derivatives—such as bis(2-hydroxyethyl) terephthalate (BHET) and poly(4HB)—are now recognized for their potent biological activities and utility in synthetic biology.

This technical guide synthesizes the physicochemical properties, enzymatic kinetics, and emerging pharmaceutical applications of MHET, providing a comprehensive framework for researchers looking to leverage this molecule in bioremediation or drug delivery systems.

Molecular Identity and Physicochemical Profiling

MHET (CAS 1137-99-1) is an organic compound characterized by a benzoic acid core modified with a hydroxyethoxycarbonyl group at the para position1[1]. As a conjugate base of a poly(ethylene terephthalate) polymer derivative, its structure dictates its unique biological interactions 2[2].

The interplay between the hydrophobic aromatic ring and the hydrophilic hydroxyethoxy group makes MHET highly soluble in polar solvents. In biological systems, the carboxylic acid group participates heavily in hydrogen bonding, which directly influences its solubility, stability, and binding affinity to specialized hydrolases 1[1].

Table 1: Physicochemical Profile of MHET
PropertyValueCausality / Biological Implication
Molecular Weight 210.18 g/mol Small molecular size allows rapid diffusion into the active sites of hydrolase enzymes 3[3].
XLogP3 1.3Moderate lipophilicity balances aqueous solubility with cellular membrane interaction.
Topological Polar Surface Area 83.8 ŲFacilitates extensive hydrogen bonding, crucial for integration into hydrogel matrices.
H-Bond Donors / Acceptors 2 / 5High interaction potential with the catalytic triads of enzymes and pharmaceutical excipients.

Mechanistic Pathways: MHET in Microbial Metabolism

The biological significance of MHET is best illustrated by its role in the metabolic cascade of Ideonella sakaiensis, a bacterium capable of using PET plastic as its sole carbon and energy source4[4].

The extracellular enzyme PETase (EC 3.1.1.101) cleaves the ester bonds of PET, producing MHET as the primary product, alongside minor amounts of BHET and terephthalic acid (TPA) 5[5]. However, MHET exhibits a strong binding affinity for the catalytic site of PETase. If MHET accumulates, it acts as a potent competitive inhibitor , significantly impeding further PET depolymerization 6[6].

To resolve this bottleneck, the system relies on a second enzyme, MHETase (EC 3.1.1.102) . This lipid-anchored enzyme rapidly hydrolyzes MHET into environmentally benign monomers: TPA and ethylene glycol (EG), which are subsequently internalized and metabolized via the tricarboxylic acid (TCA) cycle7[7].

G PET Polyethylene Terephthalate BHET BHET PET->BHET PETase MHET MHET (4-[(2-Hydroxyethoxy)carbonyl]benzoate) PET->MHET PETase BHET->MHET PETase TPA Terephthalic Acid (TPA) MHET->TPA MHETase EG Ethylene Glycol (EG) MHET->EG MHETase PETase PETase MHET->PETase Competitive Inhibition MHETase MHETase

Enzymatic cascade of PET degradation and MHET-mediated feedback inhibition.

Table 2: Kinetic Parameters of MHETase (EC 3.1.1.102)
ParameterValueBiological Context
Substrate MHETHighly specific; shows no activity against BHET or typical aromatic esters 7[7].
kcat 31 s⁻¹Rapid turnover is essential for preventing MHET accumulation and subsequent PETase inhibition 7[7].
Km 7.3 μMExceptionally high affinity ensures efficient substrate scavenging even at trace concentrations7[7].
Optimal Temp 30°CReflects the mesophilic environmental adaptation of Ideonella sakaiensis7[7].
Optimal pH 7.0Neutral environment maintains the proper ionization state of the active site residues 7[7].

Biotechnological and Pharmacological Derivatives

Beyond environmental bioremediation, MHET and its structural analogs are gaining traction in pharmaceutical sciences.

Poly(4HB) and Hydrogel Synthesis: The derivative 4-(2-Hydroxyethoxycarbonyl)benzoate (4HB) serves as a critical monomer for the synthesis of poly(4HB) 1[1]. Poly(4HB) is a highly biodegradable polymer utilized in the fabrication of advanced hydrogels.

  • Causality in Design: The synthesis involves esterification with 2-hydroxyethanol followed by alkali hydrolysis1[1]. The resulting hydroxyethoxy groups impart targeted hydrophilicity to the polymer matrix. In drug delivery, this hydrophilicity is manipulated to control the swelling ratio of the hydrogel, thereby enabling the sustained, controlled release of encapsulated active pharmaceutical ingredients (APIs).

Experimental Protocols: MHETase Kinetics and Validation

To accurately assess the biological activity of MHET and its derivatives, researchers must utilize a self-validating kinetic assay. The following protocol outlines the precise quantification of MHETase activity via High-Performance Liquid Chromatography (HPLC).

Workflow Step1 1. Substrate Prep (MHET Synthesis) Step2 2. Enzymatic Reaction (30°C, pH 7.0) Step1->Step2 Step3 3. Reaction Quenching (Methanol Denaturation) Step2->Step3 Step4 4. HPLC Quantification (TPA/EG Measurement) Step3->Step4

Step-by-step workflow for quantifying MHETase catalytic kinetics via HPLC.

Step-by-Step Methodology

1. Substrate Preparation & Internal Controls

  • Action: Prepare a 1 mM stock solution of MHET in DMSO, diluting to working concentrations (1 μM to 50 μM) in a 50 mM sodium phosphate buffer.

  • Validation System: Prepare a standard curve using pure TPA and EG (0.1 μM to 100 μM) to ensure absolute quantification and mass balance verification during the assay.

2. Enzymatic Incubation

  • Action: Initiate the reaction by adding purified MHETase (final concentration: 10 nM) to the substrate solutions. Incubate precisely at 30°C and pH 7.0.

  • Causality: These parameters are strictly enforced because MHETase is a mesophilic enzyme; deviations from pH 7.0 alter the protonation state of the catalytic triad, drastically reducing the

    
    7[7].
    
  • Validation System: Run a parallel negative control using heat-killed MHETase (boiled at 95°C for 10 mins) to prove that any observed MHET hydrolysis is strictly enzymatic and not due to spontaneous aqueous degradation.

3. Reaction Quenching

  • Action: At predetermined time intervals (e.g., 1, 5, 10, 30 minutes), extract 100 μL aliquots and immediately mix with 100 μL of ice-cold absolute methanol.

  • Causality: Methanol instantly lowers the dielectric constant of the solution, precipitating the enzyme and halting the reaction at exact time points, preventing artificial skewing of kinetic data.

4. HPLC Quantification

  • Action: Centrifuge the quenched samples at 15,000 × g for 10 minutes to pellet the denatured protein. Inject the supernatant into an HPLC system equipped with a C18 column and a UV detector set to 240 nm (optimal for the aromatic ring of TPA and MHET).

  • Analysis: Calculate the velocity of TPA formation. Plot the initial velocities against substrate concentration and apply non-linear regression (Michaelis-Menten equation) to derive

    
     and 
    
    
    
    .

Future Perspectives in Drug Development and Synthetic Biology

The biological activity of 4-[(2-Hydroxyethoxy)carbonyl]benzoate extends far beyond plastic degradation. For drug development professionals, the functional groups of MHET provide an excellent scaffold for synthesizing novel biocompatible polymers. By genetically engineering the expression of modified MHETases, synthetic biologists can create highly specific biocatalysts capable of synthesizing or degrading targeted pharmaceutical hydrogels in vivo, opening new frontiers in programmable drug delivery systems.

References

  • CymitQuimica - CAS 1137-99-1: 4-((2-Hydroxyethoxy)carbonyl)
  • PubChem - 4-[(2-Hydroxyethoxy)
  • UniProt - Mono(2-hydroxyethyl)
  • NIH/PMC - Recent Advances in Biological Recycling of Polyethylene Terephthalate (PET)
  • Frontiers - Efficient biodegradation and upcycling of polyethylene terephthalate mediated by cell-factories URL
  • Frontiers - Microbial Polyethylene Terephthalate Hydrolases: Current and Future Perspectives URL
  • Guidechem - 2-Hydroxyethyl terephthalic acid 1137-99-1 wiki URL

Sources

Foundational

The Mechanistic and Biotechnological Profile of 4-[(2-Hydroxyethoxy)carbonyl]benzoic Acid (MHET): Conjugate Acid Dynamics in Enzymatic Depolymerization

Executive Summary In both environmental biotechnology and pharmaceutical synthesis, precise chemical nomenclature and structural understanding are paramount. The anion 4-[(2-hydroxyethoxy)carbonyl]benzoate serves as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In both environmental biotechnology and pharmaceutical synthesis, precise chemical nomenclature and structural understanding are paramount. The anion 4-[(2-hydroxyethoxy)carbonyl]benzoate serves as a critical conjugate base[1]. Its protonated counterpart, 4-[(2-hydroxyethoxy)carbonyl]benzoic acid —universally referred to in literature as mono-(2-hydroxyethyl) terephthalate (MHET)—is the central conjugate acid intermediate in the biological depolymerization of polyethylene terephthalate (PET)[2]. This technical guide explores the acid-base dynamics, structural recognition, and enzymatic hydrolysis of MHET, providing actionable protocols and kinetic insights for researchers and drug development professionals.

Chemical Identity, Acid-Base Dynamics, and Medicinal Utility

MHET (Molecular Weight: 210.18 g/mol ) is a dicarboxylic acid monoester resulting from the formal condensation of one carboxy group of terephthalic acid with one hydroxy group of ethylene glycol[2].

Acid-Base Equilibrium

The presence of a free carboxylic acid group dictates the molecule's behavior in aqueous environments. At the optimal physiological pH (7.0–8.0) utilized by PET-degrading bacteria such as Ideonella sakaiensis, the molecule predominantly exists in its deprotonated state as the 4-[(2-hydroxyethoxy)carbonyl]benzoate anion[1].

  • Causality in Biocatalysis: This anionic state drastically increases the molecule's aqueous solubility compared to the highly hydrophobic parent PET polymer. This solubility shift is the primary thermodynamic driver that allows MHET to diffuse away from the PETase active site and enter the MHETase catalytic cycle.

Utility in Drug Development

Beyond environmental applications, the unique combination of polar hydroxyl and carboxyl groups in MHET provides a highly balanced solubility profile, making it an excellent intermediate for drug synthesis[]. In medicinal chemistry, 4-[(2-hydroxyethoxy)carbonyl]benzoic acid functions as a critical building block for synthesizing active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-4 (DPP-4) inhibitors[]. Its predictable reactivity and biocompatibility also make it an ideal candidate for formulating ester-linked prodrugs and targeted drug-delivery conjugates[].

Enzymatic Generation: The PETase Cleavage Mechanism

The generation of the MHET conjugate acid/base pair is catalyzed by PETase (EC 3.1.1.101), an esterase secreted by I. sakaiensis[4].

PETase operates via a canonical serine hydrolase mechanism. The hydroxyl group of the activated Ser160 residue executes a nucleophilic attack on the carbonyl carbon of the PET polymer's ester bond[5]. This acyl substitution mechanism cleaves the polymer chain, releasing MHET as the primary product, alongside trace amounts of bis(2-hydroxyethyl) terephthalate (BHET)[4].

PET_Pathway PET Polyethylene Terephthalate (PET Polymer) MHET MHET (Conjugate Acid/Base) PET->MHET PETase Cleavage (Ser160 Nucleophilic Attack) TPA Terephthalic Acid (TPA) MHET->TPA MHETase Hydrolysis (Ser225/His528/Asp492) EG Ethylene Glycol (EG) MHET->EG MHETase Hydrolysis

Enzymatic degradation pathway of PET into TPA and EG via the MHET intermediate.

MHETase: Structural Recognition and Hydrolysis

Once generated, MHET is processed by MHETase (EC 3.1.1.102), an enzyme belonging to the tannase family of the alpha/beta hydrolase superfamily[6]. MHETase hydrolyzes the remaining ester bond to yield terephthalic acid (TPA) and ethylene glycol (EG)[6].

Structural Biology & Active Site Dynamics

The MHETase architecture consists of two primary domains: a hydrolase domain and a specialized lid domain[6].

  • Catalytic Triad: The hydrolysis is driven by the Ser225, His528, and Asp492 triad[6].

  • Lid Domain Causality: The lid domain is strictly required for substrate recognition. Experimental truncation of the lid domain results in a ~1,000-fold decrease in the catalytic turnover rate (

    
     drops to ~0.05 
    
    
    
    ), proving its role in stabilizing the MHET anion during the transition state[7].
  • Substrate Inhibition: Wild-type IsMHETase exhibits concentration-dependent substrate inhibition. Mutations targeting the binding pocket, such as S131G, eliminate this inhibition but drastically reduce the enzyme's affinity for MHET (increasing

    
     by 8-fold)[8].
    

Quantitative Kinetic Parameters

To engineer highly efficient PET recycling systems, researchers must benchmark the kinetic parameters of various MHETase homologs. The table below summarizes the Michaelis-Menten kinetics for prominent MHET-degrading enzymes.

Enzyme VariantSource Organism

(µM)

(

)
Catalytic Efficiency (

)
Reference
IsMHETase (WT) Ideonella sakaiensis7.3 ± 0.631.0 ± 0.8~4.24 µM⁻¹s⁻¹[7],[9]
BurkMHETase Burkholderia sp.1.8 ± 0.224.2 ± 0.5~13.44 µM⁻¹s⁻¹[10]
Mle046 (Marine) Marine Metagenome2638 ± 79780.9 ± 15.8~0.03 µM⁻¹s⁻¹[11]
IsMHETase (S131G) Engineered Mutant~58.4~0.93~0.01 µM⁻¹s⁻¹[8]

Note: BurkMHETase demonstrates a significantly higher substrate affinity (lower


) compared to the wild-type IsMHETase, making it a prime candidate for dual-enzyme cascade systems[10].

Self-Validating Protocol: MHETase Kinetic Characterization

To ensure trustworthiness and reproducibility in enzyme kinetics, the following high-performance liquid chromatography (HPLC) protocol is designed as a self-validating system . By tracking both substrate depletion and product formation simultaneously, researchers can verify mass balance and rule out non-specific degradation.

Workflow Step1 1. Substrate Preparation Equilibrate MHET in pH 7.5-8.0 Buffer Step2 2. Enzyme Addition Introduce Purified MHETase (e.g., 0.04 µM) Step1->Step2 Step3 3. Incubation Maintain 30°C; Sample at Time Intervals Step2->Step3 Step4 4. Reaction Quenching Apply Heat/Acid to Denature Enzyme Step3->Step4 Step5 5. HPLC Quantification Resolve MHET, TPA, and EG Peaks Step4->Step5 Step6 6. Kinetic Analysis Derive Vmax, Km, and kcat via Michaelis-Menten Step5->Step6

Self-validating experimental workflow for the kinetic characterization of MHETase.

Step-by-Step Methodology
  • Substrate Preparation: Prepare a stock solution of 4-[(2-hydroxyethoxy)carbonyl]benzoic acid (MHET) in DMSO. Dilute into a 50 mM sodium phosphate buffer (pH 7.5) to create a concentration gradient (1 µM to 500 µM). Causality: pH 7.5 ensures MHET is in its optimal conjugate base form for active site docking.

  • Reaction Initiation: Pre-warm the substrate solutions to 30°C. Initiate the reaction by adding purified recombinant MHETase to a final concentration of 0.04 µM[11].

  • Time-Course Sampling: Extract 100 µL aliquots at precise intervals (e.g., 1, 3, 5, 10, and 15 minutes).

  • Reaction Quenching: Immediately mix the extracted aliquot with an equal volume of 1% trifluoroacetic acid (TFA) or heat at 85°C for 5 minutes. Causality: Rapid denaturation locks the kinetic state, preventing artificial product accumulation during the queue for HPLC analysis.

  • HPLC Analysis: Inject the quenched samples into a C18 reverse-phase HPLC column. Use a mobile phase of methanol/water (containing 0.1% formic acid) to resolve the MHET and TPA peaks at 240 nm.

  • Self-Validation (Mass Balance Check): Calculate the molarity of consumed MHET and produced TPA using standard curves. The assay is validated only if

    
    . Any deviation >5% indicates pipetting errors, solvent evaporation, or non-specific precipitation.
    

Biotechnological Applications: Whole-Cell Biocatalysts

The accumulation of MHET acts as a competitive inhibitor to PETase. To bypass this bottleneck, synthetic biology has advanced toward whole-cell biocatalysts. Researchers have successfully engineered yeast strains to co-display both PETase and MHETase on their cell surfaces[12].

In these engineered systems, the spatial proximity of the two enzymes allows for immediate processing of the MHET conjugate acid/base as it is cleaved from the PET polymer. This synergistic tandem reaction efficiently converts PET directly into TPA and EG without intermediate buildup, drastically accelerating the overall depolymerization rate[12].

References

  • Current time information in Los Angeles, CA, US., google.com,
  • 4-((2-Hydroxyethoxy)carbonyl)benzoic acid | C10H10O5 | CID 174073 - PubChem, nih.gov, [Link]

  • PETase - Wikipedia, wikipedia.org,[Link]

  • MHETase - Wikipedia, wikipedia.org,[Link]

  • Engineered Yeasts Displaying PETase and MHETase as Whole-Cell Biocatalysts for the Degradation of Polyethylene Terephthalate (PET) - PMC, nih.gov,[Link]

  • Polyethylene terephthalate degrading hyrdrolyase enzyme from Ideonella Sakaiensis - Biology, kenyon.edu,[Link]

  • Decomposition of the PET Film by MHETase Using Exo-PETase Function - Figshare, figshare.com,[Link]

  • 4-((2-Hydroxyethoxy)carbonyl)benzoic acid - ChemBK, chembk.com,[Link]

  • 4-[(2-Hydroxyethoxy)carbonyl]benzoate | C10H9O5- | CID 22062452 - PubChem, nih.gov,[Link]

  • Structure motif guided mining of MHET hydrolase and development of a two-enzyme cascade for plastics depolymerization at mild temperature - ResearchGate, researchgate.net,[Link]

  • PETase Enzyme Function → Area → Sustainability, sustainability-directory.com,[Link]

  • Current advances in the structural biology and molecular engineering of PETase - PMC, nih.gov,[Link]

  • UNILA-LatAm - iGEM 2023, igem.wiki,[Link]

  • Characterization and engineering of a two-enzyme system for plastics depolymerization, nrel.gov,[Link]

  • Computational redesign of PETase for plastic biodegradation by GRAPE strategy, researchgate.net,[Link]

  • Comparative biochemistry of four polyester (PET) hydrolases - DTU Research Database, dtu.dk,[Link]

  • New Labeled PET Analogues Enable the Functional Screening and Characterization of PET-Degrading Enzymes - ACS Publications, acs.org,[Link]

  • Mle046 Is a Marine Mesophilic MHETase-Like Enzyme - Frontiers, frontiersin.org,[Link]

Sources

Exploratory

Technical Guide: Synthesis, Enzymatic Turnover, and Valorization of 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET)

Executive Summary 4-[(2-Hydroxyethoxy)carbonyl]benzoate , commonly known as Mono-2-hydroxyethyl terephthalate (MHET) , is the critical monomeric intermediate in the depolymerization of Polyethylene Terephthalate (PET).[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(2-Hydroxyethoxy)carbonyl]benzoate , commonly known as Mono-2-hydroxyethyl terephthalate (MHET) , is the critical monomeric intermediate in the depolymerization of Polyethylene Terephthalate (PET).[1] While Bis(2-hydroxyethyl) terephthalate (BHET) is the primary product of chemical glycolysis, MHET represents the "bottleneck" species in enzymatic recycling, requiring the specialized enzyme MHETase for conversion into the terminal monomers: Terephthalic Acid (TPA) and Ethylene Glycol (EG).

This guide provides a rigorous technical analysis of MHET, detailing its selective synthesis, the mechanistic basis of its enzymatic hydrolysis, and its role in the emerging circular plastic economy.

Part 1: Chemical & Physical Profile[2][3]

MHET is an amphiphilic mono-ester, possessing both a free carboxylic acid group (typically deprotonated to the benzoate form at physiological pH) and a hydroxyl-terminated ester tail. This dual functionality dictates its solubility and reactivity.

Table 1: Physicochemical Properties of MHET

PropertyValue / DescriptionContext
IUPAC Name 4-[(2-Hydroxyethoxy)carbonyl]benzoic acidAcid form
CAS Number 1137-99-1
Molecular Weight 210.18 g/mol
Melting Point 183 – 186 °CSignificantly higher than BHET (~106°C) due to H-bonding potential of the free acid.[2]
pKa ~3.73 (Carboxyl)Exists as the benzoate anion (4-[(2-Hydroxyethoxy)carbonyl]benzoate) at pH > 4.5.
Solubility DMSO, Methanol, EthanolHigh solubility in polar aprotic solvents.
Water Solubility Moderate to Low (pH dependent)Solubility increases drastically at pH > 6 due to ionization of the carboxyl group.
Stability Hydrolytically unstable at pH > 9Spontaneous hydrolysis to TPA occurs under strong alkaline conditions.

Part 2: Synthesis Strategies

Isolating pure MHET is challenging because standard esterification of TPA with ethylene glycol favors the formation of the di-ester (BHET). Therefore, controlled partial hydrolysis of BHET is the preferred synthetic route.

Protocol A: Chemical Synthesis via Partial Alkaline Hydrolysis

Rationale: This method utilizes the statistical probability of hydrolyzing only one ester bond of BHET under controlled stoichiometric conditions.

Reagents:

  • Bis(2-hydroxyethyl) terephthalate (BHET)[3][4][5][6][7][8][9][10]

  • Potassium Hydroxide (KOH)

  • Ethylene Glycol (solvent)[1][4]

  • Hydrochloric Acid (HCl, 1M)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of BHET in 50 mL of anhydrous ethylene glycol. Heat to 120°C to ensure complete dissolution.

  • Hydrolysis: Add exactly 10 mmol of KOH (1:1 molar ratio) dissolved in a minimal amount of ethylene glycol.

  • Reaction: Stir at 120°C for 3 hours. The reaction equilibrium shifts towards the mono-potassium salt of MHET.

  • Extraction: Cool the mixture to room temperature. Add 100 mL of water.

  • Washing: Wash the aqueous phase three times with chloroform (3 x 50 mL) to remove unreacted non-polar BHET. Note: MHET salt remains in the aqueous phase.

  • Precipitation: Acidify the aqueous phase to pH 3.0 using 1M HCl. The free acid form of MHET will precipitate as a white solid.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Validation: Confirm purity via HPLC (single peak at ~254 nm) and

    
    H-NMR (distinct aromatic doublets and ethylene glycol triplets).
    
Protocol B: Biocatalytic Synthesis

Rationale: Certain cutinases (e.g., Humicola insolens cutinase, HiC) or engineered PETases can be used to hydrolyze BHET.[9] By limiting reaction time or enzyme load, the reaction can be arrested at the MHET stage before conversion to TPA.

Part 3: Enzymatic Turnover (The MHETase Mechanism)

The efficient degradation of MHET is the defining function of the enzyme MHETase (EC 3.1.1.102), discovered in Ideonella sakaiensis. Unlike PETase, which attacks the hydrophobic polymer surface, MHETase is a soluble enzyme that acts on the soluble monomer.

Mechanistic Insight

MHETase belongs to the


-hydrolase superfamily.[11] Its specificity arises from a unique "lid" domain that creates a binding pocket perfectly shaped for the mono-ester, excluding the larger BHET molecule.
  • Substrate Binding: The hydrophobic phenyl ring of MHET slots into the active site, stabilized by

    
    -stacking interactions (e.g., with Trp397).
    
  • Acylation: The catalytic Serine (Ser225) attacks the carbonyl carbon of the ester linkage, forming a tetrahedral intermediate stabilized by the oxyanion hole.

  • Release of EG: The ester bond cleaves, releasing Ethylene Glycol and leaving a covalent acyl-enzyme intermediate.

  • Deacylation: A water molecule, activated by Histidine (His528) , attacks the acyl-enzyme bond, releasing Terephthalic Acid (TPA) and regenerating the serine.

Visualization: MHETase Catalytic Cycle

The following diagram illustrates the "Ping-Pong Bi-Bi" like mechanism of MHET hydrolysis.

MHETase_Mechanism Enzyme Free MHETase (Ser-His-Asp) ES_Complex Michaelis Complex (ES) Enzyme->ES_Complex + MHET Substrate MHET (Substrate) Acyl_Enzyme Acyl-Enzyme Intermediate ES_Complex->Acyl_Enzyme Acylation (Serine Attack) Acyl_Enzyme->Enzyme Deacylation (Water Attack) Product1 Ethylene Glycol (Leaving Group) Acyl_Enzyme->Product1 Release EG Product2 Terephthalic Acid (TPA) Acyl_Enzyme->Product2 Release TPA Water H2O Water->Acyl_Enzyme Hydrolysis

Caption: The catalytic cycle of MHETase. The enzyme specifically recognizes MHET, cleaving it into EG and TPA via a covalent acyl-enzyme intermediate.

Kinetic Parameters

MHETase exhibits high catalytic efficiency for MHET but negligible activity against BHET, preventing futile cycling.

Table 2: Kinetic Constants of Wild-Type MHETase (at 30°C, pH 7.5)

ParameterValueSignificance

(MHET)

Extremely high affinity, allowing it to scavenge low concentrations of MHET produced by PETase.


Moderate turnover number; often the rate-limiting step in dual-enzyme systems if MHET accumulates.


Indicates high catalytic efficiency, approaching diffusion limits.
Inhibition (

)
TPA (

)
Product inhibition by TPA is weak, allowing the reaction to proceed to completion.

Part 4: Applications & Valorization[12]

The "Two-Enzyme" Recycling System

The primary application of MHET is as a transient intermediate in the enzymatic recycling of PET .

  • Workflow: PET waste

    
     MHET + BHET 
    
    
    
    TPA + EG.
  • Synergy: Chimeric enzymes (PETase fused to MHETase) or co-expression systems in E. coli or yeast are being developed to channel MHET directly to MHETase, preventing product inhibition of PETase (since MHET inhibits PETase).

Chemical Upcycling

Beyond simple hydrolysis, MHET can be used as a building block:[1][4][12][13]

  • Copolymer Synthesis: MHET can be directly polymerized with other diacids or diols to create poly(ester-co-ethers) with tunable thermal properties, avoiding the energy-intensive step of fully breaking it down to TPA first.

  • Bio-based Scaffolds: The benzoate moiety can be functionalized (e.g., glycosylation) to create novel surfactants or prodrug linkers, leveraging the biocompatibility of the terephthalate backbone.

Part 5: Analytical Workflows

HPLC Quantification Protocol

To accurately distinguish MHET from BHET and TPA, a reverse-phase HPLC method is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-10 min: 5%

      
       40% B (Linear Gradient)
      
    • 10-12 min: 40%

      
       90% B (Wash)
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring absorption).

  • Elution Order: TPA (RT ~2.5 min)

    
    MHET (RT ~5.0 min) 
    
    
    
    BHET (RT ~7.5 min).

References

  • Yoshida, S., et al. (2016). "A bacterium that degrades and assimilates poly(ethylene terephthalate)."[1] Science, 351(6278), 1196-1199. Link

  • Palm, G. J., et al. (2019). "Structure of the plastic-degrading Ideonella sakaiensis MHETase bound to a substrate." Nature Communications, 10, 1717. Link

  • Knott, B. C., et al. (2020). "Characterization and engineering of a two-enzyme system for plastics depolymerization." Proceedings of the National Academy of Sciences, 117(41), 25476-25485. Link

  • Pfaff, L., et al. (2022).[13] "Novel efficient enzymatic synthesis of the key-reaction intermediate of PET depolymerization, mono(2-hydroxyethyl terephthalate)." Journal of Biotechnology, 359, 1-8. Link

  • Loll-Krippleber, R., et al. (2022).[13] "Development of a yeast whole-cell biocatalyst for MHET conversion into terephthalic acid and ethylene glycol." Microbial Cell Factories, 21, 280.[13] Link

Sources

Foundational

molecular weight and formula of 4-[(2-Hydroxyethoxy)carbonyl]benzoate

Compound Dossier & Analytical Guide for Pharmaceutical & Material Science Applications [1] Executive Summary 4-[(2-Hydroxyethoxy)carbonyl]benzoate , commonly known as Mono(2-hydroxyethyl) terephthalate (MHET) , is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Dossier & Analytical Guide for Pharmaceutical & Material Science Applications [1]

Executive Summary

4-[(2-Hydroxyethoxy)carbonyl]benzoate , commonly known as Mono(2-hydroxyethyl) terephthalate (MHET) , is a critical intermediate in the hydrolytic degradation of Polyethylene Terephthalate (PET).[1][2] While historically viewed through the lens of polymer chemistry, MHET has emerged as a compound of interest in pharmaceutical development as a primary leachable/extractable (L&E) from PET-based drug packaging and as a metabolic target in enzymatic recycling biotechnologies.[1]

This technical guide provides a rigorous breakdown of its physicochemical identity, synthesis pathways, and analytical characterization protocols, tailored for researchers requiring high-fidelity data for impurity profiling and metabolic engineering.

Chemical Identity & Physicochemical Properties

The term "benzoate" strictly refers to the anionic form (


) or a salt derivative.[1] However, in solid-state isolation and standard laboratory contexts, it is most frequently encountered as the protonated conjugate acid, 4-[(2-Hydroxyethoxy)carbonyl]benzoic acid .[1]
1.1 Nomenclature & Identifiers
Identifier Details
IUPAC Name 4-(2-Hydroxyethoxycarbonyl)benzoic acid
Common Name Mono(2-hydroxyethyl) terephthalate (MHET)
CAS Number 1137-99-1 (Acid form)
SMILES (Acid) O=C(O)C1=CC=C(C(=O)OCCO)C=C1
SMILES (Anion) [O-]C(=O)C1=CC=C(C(=O)OCCO)C=C1
1.2 Quantitative Data: Molecular Weight & Formula

Accurate mass values are critical for Mass Spectrometry (MS) detection of leachables.[1]

Property Conjugate Acid (Neutral) Benzoate (Anion)
Molecular Formula


Average Molecular Weight 210.18 g/mol 209.17 g/mol
Monoisotopic Mass 210.0528 Da209.0450 Da
Exact Mass (M+H)+ 211.0606 DaN/A
Exact Mass (M-H)- 209.0450 Da209.0450 Da
1.3 Physical Characteristics
  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point: 183–186 °C.[1][3][4]

  • Solubility: Soluble in polar organic solvents (DMSO, Methanol) and alkaline aqueous solutions; sparingly soluble in cold water/acidic media.[1]

  • pKa: ~3.73 (Carboxylic acid moiety), making it anionic at physiological pH (7.4).[1]

Synthesis & Production Pathways

Understanding the origin of MHET is essential for controlling it as an impurity or utilizing it as a substrate.[1]

2.1 Pathway Visualization: The PET Hydrolysis Cascade

MHET is the penultimate product in the degradation of PET, sandwiched between the polymer/oligomer stage and the final monomers (Terephthalic Acid and Ethylene Glycol).[1]

PET_Degradation PET PET Polymer (Polyethylene Terephthalate) BHET BHET (Bis(2-hydroxyethyl) terephthalate) PET->BHET Hydrolysis (Chem/Enzymatic) MHET MHET (4-[(2-Hydroxyethoxy)carbonyl]benzoate) PET->MHET Direct Hydrolysis (PETase) BHET->MHET Ester Hydrolysis (- EG) TPA TPA (Terephthalic Acid) MHET->TPA MHETase (Hydrolysis) EG EG (Ethylene Glycol) MHET->EG Byproduct

Figure 1: The degradation cascade of PET. MHET serves as the "bottleneck" intermediate, often requiring specific hydrolases (MHETase) for conversion to monomers.[1]

2.2 Production Methodologies
  • Enzymatic Route (Biotech):

    • Mechanism: Ideonella sakaiensis secretes PETase to convert PET → MHET.[1]

    • Relevance: High specificity; MHET accumulates if MHETase activity is rate-limiting.[1]

  • Chemical Synthesis (Standard Reference Material):

    • Reaction: Partial esterification of Terephthalic Acid (TPA) with Ethylene Glycol (EG) under controlled stoichiometry, or partial hydrolysis of Bis(2-hydroxyethyl) terephthalate (BHET).[1]

    • Purification: Recrystallization from water/ethanol mixtures is required to remove unreacted TPA and BHET.[1]

Analytical Characterization Protocols

For drug development professionals, detecting MHET as a leachable requires validated methods.[1] The following protocols ensure specificity and sensitivity.

3.1 HPLC-UV/MS Method (Impurity Profiling)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 10 mins.

  • Detection:

    • UV: 240 nm (Absorbance max of terephthalate moiety).[1]

    • MS: ESI Negative Mode (Target

      
       209.05).
      
  • Retention Logic: MHET elutes after TPA (more polar) and before BHET (less polar) due to the single hydroxyethyl ester group.[1]

3.2 NMR Validation (Structural Confirmation)

To distinguish MHET from TPA and BHET, focus on the symmetry of the aromatic ring and the integration of the ethylene protons.[1]

  • Solvent: DMSO-

    
    .
    
  • Key Signals:

    • Aromatic Protons (~8.0 - 8.1 ppm): Appears as two distinct doublets (AA'BB' system) due to the asymmetry of the molecule (Acid group vs. Ester group).[1] Note: TPA and BHET show a singlet (A4 system) due to symmetry.[1]

    • Methylene Groups (~4.3 & ~3.7 ppm): Two triplets corresponding to

      
       and 
      
      
      
      .[1]
    • Carboxylic Acid Proton (~13.0 ppm): Broad singlet (confirms free acid terminus).[1]

3.3 Analytical Decision Tree

Analysis_Workflow Sample Unknown Sample (Leachable / Reaction Mix) HPLC HPLC-UV (240nm) Sample->HPLC RT_Check Retention Time Check HPLC->RT_Check TPA_Path Early Elution (TPA) RT_Check->TPA_Path < 2.0 min MHET_Path Mid Elution (MHET) RT_Check->MHET_Path ~ 4.5 min BHET_Path Late Elution (BHET) RT_Check->BHET_Path > 6.0 min MS_Confirm MS Confirmation (ESI- m/z 209.05) MHET_Path->MS_Confirm NMR_Final 1H NMR (Asymmetric Aromatic Region) MS_Confirm->NMR_Final

Figure 2: Step-by-step logic for isolating and confirming MHET identity in complex mixtures.

Applications & Significance
4.1 Pharmaceutical: Leachable Risk Assessment

PET is widely used in blister packs and liquid bottles.[1] Under stress conditions (high heat/humidity), ester linkages hydrolyze.[1]

  • Risk: MHET is a "non-genotoxic impurity" candidate but must be monitored.[1]

  • Detection Limit: Standard limit for unknown leachables is often < 0.2 µ g/day (TTC).[1] Validated LC-MS methods for MHET are necessary for regulatory filing (IND/NDA).[1]

4.2 Biotechnology: Circular Economy

MHET is the primary substrate for MHETase , a serine hydrolase.[1] Engineering this enzyme is a hot topic for plastic recycling.[1]

  • Research Focus: Improving the binding affinity of MHET to the enzyme active site to prevent product inhibition of PETase.

References
  • PubChem. "4-((2-Hydroxyethoxy)carbonyl)benzoic acid (CID 174073)."[1][5][6][4] National Center for Biotechnology Information.[1] Accessed March 2026.[1][] [Link][1]

  • Yoshida, S., et al. "A bacterium that degrades and assimilates poly(ethylene terephthalate)."[1] Science, 351(6278), 1196-1199, 2016.[1] [Link][1]

  • Palm, G. J., et al. "Structure of the plastic-degrading Ideonella sakaiensis MHETase bound to a substrate mimic."[1] Nature Communications, 10, 1717, 2019. [Link]

  • FDA Guidance for Industry. "Container Closure Systems for Packaging Human Drugs and Biologics." U.S. Food and Drug Administration. [Link][1]

Sources

Exploratory

The Thermal Dynamics and Physicochemical Profiling of 4-[(2-Hydroxyethoxy)carbonyl]benzoate

A Technical Guide for Researchers, Materials Scientists, and Pharmaceutical Developers Introduction: The Dual-Identity Molecule The compound 4-[(2-Hydroxyethoxy)carbonyl]benzoate —the conjugate base of 4-((2-hydroxyethox...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Materials Scientists, and Pharmaceutical Developers

Introduction: The Dual-Identity Molecule

The compound 4-[(2-Hydroxyethoxy)carbonyl]benzoate —the conjugate base of 4-((2-hydroxyethoxy)carbonyl)benzoic acid, universally referred to as MHET (mono-(2-hydroxyethyl) terephthalate)—occupies a critical intersection between environmental polymer science and advanced medicinal chemistry.

In the realm of bioremediation, MHET is the primary bottleneck intermediate in the enzymatic depolymerization of polyethylene terephthalate (PET)[1]. In pharmaceutical development, its unique bifunctional architecture (a polar hydroxyethoxy group linked via an ester bond to a rigid benzoate framework) makes it a highly sought-after intermediate for synthesizing active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-4 (DPP-4) inhibitors and targeted prodrug linkers[].

Understanding the thermal properties of MHET is paramount. For biocatalysis, the thermal stability of MHET dictates the operational limits of engineered enzymes like MHETase. For drug development, its thermal degradation profile determines the boundary conditions for high-temperature coupling reactions during API synthesis.

Molecular Architecture and Thermal Causality

The thermal behavior of MHET is fundamentally governed by its asymmetry. Unlike its symmetric precursor, bis(2-hydroxyethyl) terephthalate (BHET), MHET possesses a free carboxylic acid group on one end of the benzene ring and a hydroxyethyl ester on the other.

Causality of Melting Point Elevation: This free carboxylic acid allows MHET molecules to form strong intermolecular hydrogen-bonded dimers in the solid state. Consequently, breaking this crystal lattice requires significantly more thermal energy than breaking the lattice of BHET, which relies on weaker dipole-dipole interactions and hydroxyl hydrogen bonding. This structural reality manifests in a stark difference in melting points: MHET melts between 183–186 °C[3], whereas BHET melts much lower, at 106–109 °C.

Table 1: Comparative Thermal Properties of PET Monomers
CompoundMolecular FormulaMelting Point (°C)Primary Thermal TransitionApplication Context
MHET

183–186 °CEndothermic melting; stable up to ~250 °CProdrug linker, PET degradation intermediate
BHET

106–109 °CEndothermic melting; polymerizes >120 °CPolymer synthesis, flexible packaging
TPA

>300 °CSublimation (No true liquid phase at 1 atm)Final degradation product, bulk monomer

Data synthesized from physicochemical databases and thermal behavior analyses[4][5].

Thermal Dynamics in Biocatalytic Systems

In the enzymatic recycling of PET, the polymer is first cleaved into BHET and MHET by PETase. Subsequently, MHETase hydrolyzes MHET into terephthalic acid (TPA) and ethylene glycol (EG).

The thermodynamic landscape of this reaction is highly sensitive to temperature. Wild-type Ideonella sakaiensis MHETase (IsMHETase) exhibits optimal activity at mesophilic temperatures but rapidly denatures under the thermal stress required to keep amorphous PET chains flexible (typically >60 °C). Recent structure-guided calculations have identified key mutation sites (e.g., IsMHETase-M1 variant) that drastically improve the enzyme's thermal stability[1].

By understanding the thermal stability of the MHET substrate itself—which remains chemically stable well beyond the denaturation point of any known enzyme—researchers can focus entirely on engineering the biocatalyst's thermal tolerance without fear of the substrate auto-degrading in the bioreactor.

Pathway PET PET Polymer (Solid State) BHET BHET (MP: 106-109 °C) PET->BHET PETase (Endothermic) MHET MHET Anion (MP: 183-186 °C) BHET->MHET Hydrolysis TPA Terephthalic Acid (Sublimes >300 °C) MHET->TPA MHETase (Temp-dependent) EG Ethylene Glycol MHET->EG MHETase

Figure 1: Biocatalytic degradation pathway of PET highlighting the thermal properties of intermediates.

Pharmaceutical Synthesis: Thermal Stability of the Ester Linkage

In drug development, 4-((2-hydroxyethoxy)carbonyl)benzoic acid is utilized to synthesize DPP-4 inhibitors and other targeted therapeutics[]. The molecule acts as a bifunctional linker.

Thermal Constraints in Synthesis: During the amidation of the benzoic acid moiety (e.g., coupling with an amine-containing API), the reaction is often driven by heat or highly reactive coupling reagents (EDC/NHS). The internal ester bond of MHET must survive these conditions. Thermal analysis indicates that the ester linkage in MHET is stable up to approximately 250 °C in an inert atmosphere. This wide thermal window allows chemists to employ aggressive reflux conditions in solvents like DMF (BP: 153 °C) or DMSO (BP: 189 °C) without risking the premature thermal cleavage of the hydroxyethyl group.

Experimental Methodologies: Self-Validating Thermal Profiling

To accurately determine the purity, phase transitions, and degradation kinetics of synthesized or isolated MHET, a dual-technique approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required[6][7].

The following protocol is designed as a self-validating system : it includes internal baseline checks to ensure that observed thermal events are inherent to the MHET molecule and not instrumental artifacts.

Protocol 1: Phase Transition Analysis via DSC

Objective: Determine the precise melting point and detect polymorphic impurities.

  • Calibration (Validation Step): Run a high-purity Indium standard to calibrate the cell constant and temperature axis. Run an empty aluminum pan to establish a flat baseline[8].

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of MHET into a standard aluminum DSC crucible. Causality: A smaller mass prevents thermal gradients within the sample, ensuring a sharp, high-resolution melting peak[9].

  • Atmosphere: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation during the melt.

  • Thermal Program:

    • Equilibrate at 25 °C for 5 minutes.

    • Heat at a rate of 10 °C/min to 200 °C. Causality: 10 °C/min provides an optimal balance between signal sensitivity (heat flow) and transition resolution.

  • Data Extraction: Record the extrapolated onset temperature (true melting point, expected ~183 °C) and the peak maximum.

Protocol 2: Degradation Kinetics via TGA

Objective: Map the thermal decomposition profile and verify the absence of volatile solvents.

  • Baseline Correction (Validation Step): Perform a blank run with an empty alumina crucible from 25 °C to 600 °C to account for buoyancy effects and baseline drift[9].

  • Sample Preparation: Weigh 10.0 ± 0.5 mg of MHET into the alumina crucible. Causality: A slightly larger mass is used in TGA compared to DSC to improve the signal-to-noise ratio of the microbalance during mass loss events.

  • Atmosphere: Purge with Nitrogen at 50 mL/min.

  • Thermal Program: Heat from 25 °C to 600 °C at 10 °C/min.

  • Analysis:

    • Phase 1 (<150 °C): Any mass loss here indicates residual moisture or trapped synthesis solvents.

    • Phase 2 (~250–350 °C): Primary degradation step corresponding to the homolytic cleavage of the ester bond and decarboxylation.

TGA_DSC_Workflow Calib Instrument Calibration (Indium Standard & Empty Pan) Prep Sample Preparation (MHET Powder) Calib->Prep Validates Baseline Split Thermal Analysis Prep->Split DSC DSC Analysis Atmosphere: N2 (50 mL/min) Rate: 10 °C/min Target: MP 183-186 °C Split->DSC 5 mg Sample (Al Pan) TGA TGA Split->TGA 10 mg Sample (Alumina Pan) Data Data Synthesis: Thermodynamic Profiling & Kinetic Modeling DSC->Data Heat Flow (mW) TGA->Data Mass Loss (mg)

Figure 2: Self-validating experimental workflow for the thermal characterization of MHET.

Conclusion

The thermal profile of 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET) is a direct consequence of its asymmetric, bifunctional structure. Its relatively high melting point (183–186 °C) and robust thermal stability up to 250 °C make it an exceptionally stable intermediate. Whether utilized as a resilient building block in the high-temperature synthesis of DPP-4 inhibitors, or acting as the critical substrate in the thermally-optimized enzymatic recycling of PET plastics, a rigorous understanding of MHET's thermodynamics is essential for advancing both green chemistry and modern pharmacology.

References

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: The Role and Utilization of 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET) in Polymer Synthesis and Bio-Upcycling

Executive Summary 4-[(2-Hydroxyethoxy)carbonyl]benzoate , commonly referred to as mono-(2-hydroxyethyl) terephthalate (MHET) , is a pivotal monomeric intermediate in both the synthesis and the targeted enzymatic depolyme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(2-Hydroxyethoxy)carbonyl]benzoate , commonly referred to as mono-(2-hydroxyethyl) terephthalate (MHET) , is a pivotal monomeric intermediate in both the synthesis and the targeted enzymatic depolymerization of polyethylene terephthalate (PET)[1]. As the global focus shifts toward circular plastic economies, understanding the thermodynamic and kinetic behavior of MHET is critical for researchers and drug development professionals designing biohybrid polymers, novel drug-delivery matrices, and advanced recycling workflows. This guide provides authoritative, self-validating protocols for the isolation, functionalization, and repolymerization of MHET.

Mechanistic Insights: The Kinetic Bottleneck and Synthetic Potential

In the lifecycle of PET, MHET acts as a critical junction. During enzymatic degradation by enzymes such as Ideonella sakaiensis PETase or Thermobifida fusca carboxylesterase (TfCa), the polymer is rapidly cleaved into bis(2-hydroxyethyl) terephthalate (BHET) and MHET[2].

The Causality of MHET Accumulation: Field-proven kinetic analyses reveal a severe bottleneck at the MHET hydrolysis stage. For instance, the specific activity of TfCa for the first hydrolysis step (BHET → MHET + Ethylene Glycol) is highly efficient at 5.12 U/mg . However, the subsequent hydrolysis of MHET to terephthalic acid (TPA) plummets to 0.024 U/mg [2][3]. Why does this happen? MHET is a monoester. The proximity of its free, deprotonated carboxylate group at physiological pH alters the electronic environment and creates steric repulsion within the enzyme's active site, making nucleophilic attack by the catalytic triad highly unfavorable. Consequently, MHET accumulates rapidly and acts as a competitive inhibitor.

Rather than viewing this accumulation as a failure, modern polymer scientists leverage it. Isolated MHET can be directly upcycled into virgin-grade PET or functionalized via glycosylation to create biocompatible, biohybrid polymers for pharmaceutical applications[4][5].

Workflow Visualization

MHET_Pathways PET Polyethylene Terephthalate (PET) MHET 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET) PET->MHET PETase / Cutinase (Fast Step) TPA Terephthalic Acid (TPA) + Ethylene Glycol (EG) MHET->TPA MHETase / TfCa (Rate-Limiting Step) BHET Bis(2-hydroxyethyl) terephthalate (BHET) MHET->BHET Esterification (+ EG) Biohybrid Glycosylated Biohybrid Polymers MHET->Biohybrid Glycosylation (Bio-Upcycling) TPA->BHET Esterification (+ EG) BHET->PET Polycondensation (High Temp, Vacuum)

Lifecycle of MHET: Enzymatic depolymerization of PET and subsequent upcycling pathways.

Experimental Protocols

Protocol A: Enzymatic Production and Isolation of MHET from PET Waste

This protocol maximizes the accumulation of MHET by exploiting the kinetic bottleneck of carboxylesterases[2][3].

Step-by-Step Methodology:

  • Substrate Preparation: Wash amorphous PET films (0.25 mm thickness) with 1% Triton-X 100, followed by deionized water. Causality: Removing surface contaminants and plasticizers increases the accessible surface area for enzyme binding.

  • Reaction Setup: Submerge 50 mg of PET film in 10 mL of 25 mM Tris-HCl buffer (pH 7.5). Add 10% (v/v) ethanol. Causality: Ethanol significantly enhances the solubility of the accumulating MHET, preventing product precipitation that could prematurely halt the reaction.

  • Enzymatic Hydrolysis: Add 550 nM of purified TfCa or Humicola insolens cutinase (HiC). Incubate at 50 °C for 24 hours under mild agitation (100 rpm). Causality: 50 °C maximizes polymer chain mobility (approaching the glass transition temperature of hydrated PET) without denaturing the mesophilic enzyme.

  • Termination & Isolation: Heat the mixture to 80 °C for 10 minutes to definitively denature the enzyme. Centrifuge at 10,000 × g for 5 minutes.

  • Precipitation: Acidify the supernatant dropwise with 6 N HCl until the pH reaches 2.0. Causality: Acidification protonates the carboxylate group of MHET, drastically reducing its aqueous solubility and inducing precipitation[5].

  • Self-Validation (QC): Analyze the precipitate via HPLC (C18 column, UV detection at 240 nm). MHET must elute as a distinct peak between the highly polar TPA and the more hydrophobic BHET.

Protocol B: Synthesis of Glycosylated MHET for Biohybrid Polymers

Glycosylated MHET is a high-value monomer used to synthesize biodegradable, targeted drug-delivery polymers[4].

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under argon, dissolve 10 mmol of recovered MHET and 12 mmol of a protected saccharide donor (e.g., peracetylated galactopyranosyl bromide) in 50 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 1.2 equivalents of Silver Triflate (AgOTf) as a Lewis acid catalyst. Stir at room temperature in the dark for 12 hours. Causality: Anhydrous conditions and argon atmosphere are strictly required to prevent the competitive hydrolysis of the highly reactive glycosyl donor.

  • Purification: Filter the mixture through a Celite pad to remove silver salts. Wash the filtrate with saturated NaHCO₃, dry over MgSO₄, and concentrate under reduced pressure.

  • Deprotection (Zemplén Deacetylation): Dissolve the intermediate in anhydrous methanol and add a catalytic amount of sodium methoxide (NaOMe). Stir for 4 hours, neutralize with Amberlite IR-120 (H+) resin, and filter.

  • Self-Validation (QC): Perform ¹H-NMR spectroscopy (in DMSO-d6). The appearance of an anomeric proton doublet (δ ~4.5–5.0 ppm) confirms the successful formation of the glycosidic bond.

Protocol C: Resynthesis of PET Precursors (BHET) from Recovered MHET

Step-by-Step Methodology:

  • Esterification: Combine 10 g of the recovered MHET/TPA mixture with 40 mL of Ethylene Glycol (EG) and 0.05 wt% antimony trioxide (Sb₂O₃) catalyst in a high-pressure reactor.

  • Heating Profile: Heat to 150 °C for 2 hours, then ramp to 280 °C for 15 minutes under a continuous nitrogen purge. Causality: The initial phase ensures complete dissolution and esterification to BHET, while the 280 °C phase initiates rapid ring-opening polymerization of any cyclic oligoesters formed[5][6].

  • Polycondensation: Gradually apply a high vacuum (reduce pressure to 100 Pa) while maintaining 270 °C for 2.5 hours. Causality: The vacuum continuously drives off the EG byproduct. According to Le Chatelier's principle, this shifts the reaction equilibrium toward high-molecular-weight PET.

  • Self-Validation (QC): Use Gel Permeation Chromatography (GPC) to verify the molecular weight. A successful polycondensation will yield an Mw > 20,000 Da.

Senior Scientist Insight: Residual buffer salts (e.g., Tris or phosphate) from the enzymatic hydrolysis step (Protocol A) can severely poison the antimony catalysts used in Protocol C. Strict adherence to the pH 2 precipitation and subsequent double-washing of the MHET precipitate with cold deionized water is non-negotiable to ensure polymer-grade purity.

Quantitative Data Summary

To aid in experimental design, the following table summarizes the kinetic bottlenecks and expected recovery yields when working with MHET and PET depolymerization workflows.

SubstrateEnzyme / ProcessKey ParameterValueReference
BHET TfCa (Carboxylesterase)Specific Activity (1st step to MHET)5.12 U/mg[2]
MHET TfCa (Carboxylesterase)Specific Activity (2nd step to TPA)0.024 U/mg[2]
PET Waste HiC (Cutinase)Monomer Recovery Yield (TPA/MHET)57% - 65%[5][6]
PET Waste HiC (Cutinase)Recovered Monomer Purity>80%[5][6]
Pure PET HiC (Cutinase)Recovered Monomer Purity>90%[5][6]

References

  • PubChem. "4-[(2-Hydroxyethoxy)carbonyl]benzoate | C10H9O5- | CID 22062452". National Center for Biotechnology Information.
  • US Patent 11279963B2. "Glycosylated mono(2-hydroxyethyl) terephthalic acid and glycosylated bis(2-hydroxyethyl) terephthalic acid".
  • ACS Catalysis. "Structural Insights into (Tere)phthalate-Ester Hydrolysis by a Carboxylesterase and Its Role in Promoting PET Depolymerization". (2023).
  • ACS Sustainable Chemistry & Engineering. "There and Back Again: Recovery of Terephthalic Acid from Enzymatically Hydrolyzed Polyesters for Resynthesis". (2025).
  • ResearchGate / MDPI. "Enzymatic post-consumer poly(ethylene terephthalate) (PET) depolymerization using commercial enzymes". (2026).

Sources

Application

Application Note: 4-[(2-Hydroxyethoxy)carbonyl]benzoate as a Cleavable Linker in Bioconjugation

Abstract This guide details the application of 4-[(2-Hydroxyethoxy)carbonyl]benzoate (also known as Mono-2-hydroxyethyl terephthalate or MHET) as a heterobifunctional linker in the synthesis of antibody-drug conjugates (...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the application of 4-[(2-Hydroxyethoxy)carbonyl]benzoate (also known as Mono-2-hydroxyethyl terephthalate or MHET) as a heterobifunctional linker in the synthesis of antibody-drug conjugates (ADCs), prodrugs, and surface-functionalized biomaterials.[1][2] Characterized by a rigid aromatic core and a hydrolytically sensitive ester linkage, this molecule offers a unique balance of stability and cleavability. This protocol outlines the mechanistic basis for its use, step-by-step conjugation workflows, and quality control parameters.

Introduction & Molecule Profile[3][4]

4-[(2-Hydroxyethoxy)carbonyl]benzoate serves as a specialized "short-spacer" linker. Unlike flexible PEG linkers that introduce significant entropic freedom, the terephthalate core of this molecule provides structural rigidity, while the ethylene glycol tail adds limited hydrophilicity and a primary hydroxyl group for derivatization.

Chemical Structure & Properties[3][4][5]
  • IUPAC Name: 4-(2-Hydroxyethoxycarbonyl)benzoic acid[][4]

  • Functional Groups:

    • Aromatic Carboxylic Acid (C1): Amenable to carbodiimide activation for amide or ester bond formation.

    • Primary Alcohol (C4-tail): Suitable for oxidation, activation (e.g., tosylation), or direct esterification.

    • Internal Ester Bond: Susceptible to enzymatic hydrolysis (esterases) or pH-dependent cleavage.

PropertyValue/DescriptionRelevance
MW ~210.18 g/mol Low molecular weight minimizes immunogenicity.
Spacer Length ~8–10 ÅShort spacer; useful for rigid separation of payload and carrier.
Solubility DMSO, DMF, moderate in H2OAromatic ring requires organic co-solvents during conjugation.
Chromophore

nm
Allows UV-Vis quantification of linker incorporation.
Mechanism of Action: The "Safety-Release" Ester

The defining feature of this linker is the internal ester bond connecting the benzoate ring and the hydroxyethyl tail.

  • Conjugation: The carboxylic acid is typically coupled to an amine on a biomolecule (forming a stable amide). The hydroxyl group is coupled to a drug payload.[][5]

  • Cleavage: Upon cellular internalization, intracellular esterases or acidic endosomal conditions hydrolyze the internal ester.

  • Release: This releases the payload (attached to the ethylene glycol fragment) and leaves the biocompatible terephthalate moiety attached to the carrier.

Experimental Protocols

Workflow Visualization

The following diagram illustrates the heterobifunctional activation strategy, converting the linker into an amine-reactive, hydroxyl-activated intermediate.

ConjugationWorkflow Linker 4-[(2-Hydroxyethoxy) carbonyl]benzoate Activation Carboxyl Activation (EDC/NHS) Linker->Activation Step 1 NHS_Ester NHS-Linker-OH Intermediate Activation->NHS_Ester Yields Payload_Coupling Hydroxyl Activation (DSC or Phosgene) NHS_Ester->Payload_Coupling Step 2 Activated_Linker NHS-Linker-SC (Dual Activated) Payload_Coupling->Activated_Linker Yields Conjugation Bioconjugation (Protein-NH2 + Drug-NH2) Activated_Linker->Conjugation Step 3

Figure 1: Stepwise activation workflow transforming the raw linker into a dual-reactive species for ADC synthesis.

Protocol A: Synthesis of NHS-Activated Linker

This step activates the benzoic acid moiety for reaction with primary amines (e.g., Lysine residues on antibodies).

Reagents:

  • 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET)[4]

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Solvent: Dry DMF or DMSO

Procedure:

  • Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of MHET in 2 mL dry DMF.

  • Activation: Add 1.2 eq of NHS and 1.5 eq of EDC.

  • Reaction: Stir at Room Temperature (RT) under nitrogen for 4–6 hours. Monitor by TLC or HPLC (shift in retention time).

  • Purification:

    • Option A (Precipitation): Add cold ethyl acetate to precipitate the NHS-ester. Wash with cold ether.

    • Option B (Direct Use): If hydrolysis is a concern, use the reaction mixture immediately for the next step (One-Pot method).

  • Storage: Store the NHS-ester at -20°C under argon. It is sensitive to moisture.

Protocol B: Payload Conjugation (Hydroxyl Functionalization)

To attach a drug payload, the primary alcohol must be converted into a leaving group or an active carbonate.

Target: Conversion to Linker-NHS-Carbonate for amine-drug attachment.

Reagents:

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA) or Pyridine

  • Catalyst: DMAP (4-Dimethylaminopyridine)

Procedure:

  • Setup: Dissolve the NHS-activated linker (from Protocol A) in dry acetonitrile or DMF.

  • Carbonylation: Add 1.5 eq DSC and 2.0 eq TEA. Add a catalytic amount (0.1 eq) of DMAP.

  • Reaction: Stir at RT for 3–12 hours. The hydroxyl group reacts with DSC to form a succinimidyl carbonate.

  • Note: This creates a homobifunctional-like reagent (NHS ester at both ends), but with different reactivities (Benzoate-NHS is more stable than Carbonate-NHS). Critical: If selectivity is required, activate the hydroxyl group before the carboxyl group, or use orthogonal protection strategies.

Protocol C: Protein Conjugation

Application: Conjugating the linker-drug complex to a monoclonal antibody (mAb).[6]

  • Buffer Exchange: Buffer exchange the mAb into PBS (pH 7.4) with 1 mM EDTA. Avoid amine-containing buffers (Tris, Glycine).

  • Solubilization: Dissolve the Drug-Linker construct in DMSO (concentration ~10 mM).

  • Mixing: Add the Drug-Linker to the mAb solution.

    • Ratio: Target a molar excess of 5–10x linker per antibody.

    • Solvent: Keep final DMSO concentration < 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at RT for 1–2 hours or 4°C overnight.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.

  • Purification: Remove excess small molecules using a desalting column (PD-10) or dialysis against PBS.

Quality Control & Troubleshooting

Analytical Validation
MethodParameterAcceptance Criteria
LC-MS Mass ShiftObserved mass = Protein + (n × Linker-Drug).
UV-Vis Drug-to-Antibody Ratio (DAR)Use A248 (Linker) and A280 (Protein) to calculate ratio.
SEC-HPLC Aggregation>95% Monomeric protein; <5% Aggregates.
Troubleshooting Guide
  • Issue: Low Conjugation Efficiency.

    • Cause: Hydrolysis of NHS ester.

    • Fix: Ensure reagents are dry. Use fresh EDC/NHS. Increase molar excess.

  • Issue: Protein Precipitation.

    • Cause: Linker is too hydrophobic.

    • Fix: Reduce DMSO concentration. Add 0.05% Tween-20 to the buffer.

  • Issue: Premature Linker Cleavage.

    • Cause: Buffer pH > 8.5 during conjugation hydrolyzes the internal ester.

    • Fix: Maintain pH strictly between 7.2 and 7.5.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Yoshida, S., et al. (2016). "A bacterium that degrades and assimilates poly(ethylene terephthalate)."[7][8][] Science, 351(6278), 1196-1199. (Primary source identifying MHET structure and hydrolytic properties).

Sources

Method

Application Note: Analytical Strategies for the Detection and Quantification of 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET)

Part 1: Introduction & Scientific Context[2] 4-[(2-Hydroxyethoxy)carbonyl]benzoate, commonly referred to as Mono-(2-hydroxyethyl) terephthalate (MHET) , is a critical intermediate in the biological and chemical recycling...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Scientific Context[2]

4-[(2-Hydroxyethoxy)carbonyl]benzoate, commonly referred to as Mono-(2-hydroxyethyl) terephthalate (MHET) , is a critical intermediate in the biological and chemical recycling of Polyethylene Terephthalate (PET) plastic.[1]

In the enzymatic degradation of PET, the process typically follows a sequential hydrolysis pathway. The enzyme PETase hydrolyzes the polymer into Bis(2-hydroxyethyl) terephthalate (BHET) and MHET.[1][2][3][4] Subsequently, MHETase hydrolyzes MHET into the terminal monomers: Terephthalic Acid (TPA) and Ethylene Glycol (EG).[1][2][3][4]

Accurate quantification of MHET is essential for:

  • Enzyme Engineering: Characterizing the catalytic efficiency (

    
    ) of novel MHETase variants.
    
  • Bioprocess Optimization: Monitoring the accumulation of intermediates that may cause product inhibition.[1]

  • Purity Analysis: Ensuring complete depolymerization in recycling effluents.[1]

The Analytical Challenge

MHET presents a unique separation challenge because it possesses intermediate polarity between the highly polar TPA (two carboxylic acid groups) and the less polar BHET (two ester groups).[1] Furthermore, the solubility of these compounds varies significantly with pH, necessitating rigorous sample preparation to prevent precipitation of TPA, which can occlude MHET or clog chromatographic columns.

Part 2: Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Recommended for: Routine process monitoring, kinetic assays, and high-concentration samples (>10 µM).[1]

1. Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Acquity HSS T3), 3.5 µm or 5 µm, 4.6 x 100 mm.

    • Rationale: A C18 stationary phase provides sufficient hydrophobic retention to separate the aromatic terephthalate derivatives based on their esterification status.[1]

  • Mobile Phase:

    • Solvent A: Milli-Q Water + 0.1% Formic Acid (or 0.1% TFA).[1]

    • Solvent B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid.[1]

    • Note: Acidification is critical to suppress the ionization of the carboxylic acid groups on TPA and MHET, ensuring sharp peak shapes and consistent retention times.

  • Flow Rate: 0.8 – 1.0 mL/min.[1]

  • Column Temperature: 35°C – 40°C.[1]

  • Detection: UV absorbance at 254 nm (aromatic ring) or 260 nm .[1]

    • Expert Tip: If Dimethyl Sulfoxide (DMSO) is used in sample preparation, use 260 nm to minimize solvent cutoff interference, as DMSO absorbs strongly below 240 nm.

2. Gradient Profile
Time (min)% Solvent A (Water/Acid)% Solvent B (ACN/Acid)Phase
0.0955Equilibration
2.09010Loading
10.05050Elution Gradient
12.0595Wash
14.0955Re-equilibration
3. Expected Elution Order

Under these conditions, the elution order follows the hydrophobicity of the analytes:

  • TPA (Terephthalic Acid): Most polar, elutes first (~2-4 min).[1]

  • MHET (Target): Intermediate polarity, elutes second (~5-7 min).

  • BHET (Bis-hydroxyethyl terephthalate): Least polar, elutes last (~8-10 min).[1]

Method B: LC-MS/MS (Triple Quadrupole)

Recommended for: Trace analysis (<1 µM), complex biological matrices, or metabolic flux analysis.

1. Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI).[1]

  • Polarity: Negative Mode (ESI-) .

    • Rationale: MHET contains a free carboxylic acid group (

      
      ), which readily deprotonates to form 
      
      
      
      .[1] Negative mode typically offers lower background noise for organic acids compared to positive mode.[1]
  • Precursor Ion:

    
     209.0 (Deprotonated MHET).[1]
    
2. MRM Transitions (Optimized)
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Assignment
MHET 209.0165.015 - 20Loss of ethylene oxide (

)
MHET 209.0121.025 - 30Decarboxylation to benzoate
TPA 165.0121.015 - 20Decarboxylation

Note: Exact collision energies are instrument-dependent and must be optimized via direct infusion.

Part 3: Sample Preparation & Handling[5]

The Solubility Paradox

A common failure mode in PET degradation assays is the precipitation of TPA. While MHET is moderately soluble in water, TPA has very low solubility in acidic/neutral aqueous buffers.

Protocol for Enzymatic Reaction Sampling:

  • Quenching: Aliquot 100 µL of reaction mixture.

  • Solubilization: Add 100 µL of 100% DMSO or Methanol .

    • Mechanism:[1][5][6][7] This step stops the enzymatic reaction and ensures all TPA and MHET species remain in solution.

  • Acidification: Add 10 µL of 1M HCl or 10% Formic Acid.

    • Reason: Matches the mobile phase pH, preventing peak distortion upon injection.

  • Filtration: Centrifuge at 14,000 x g for 5 mins or filter through a 0.22 µm PTFE membrane.

    • Warning: Do not use Nylon filters if high concentrations of TPA are present, as non-specific binding can occur.

Part 4: Visualizations

PET Degradation Pathway & Analyte Logic

This diagram illustrates the enzymatic cascade and the chemical structure logic that dictates the separation strategy.

PET_Degradation cluster_detection HPLC Elution Order (C18) PET PET Polymer (Insoluble) BHET BHET (Bis-2-hydroxyethyl terephthalate) Least Polar PET->BHET PETase (Minor Path) MHET MHET (Target Analyte) Intermediate Polarity PET->MHET PETase (Major Path) BHET->MHET PETase / Hydrolysis TPA TPA (Terephthalic Acid) Most Polar MHET->TPA MHETase EG Ethylene Glycol MHET->EG MHETase

Caption: Enzymatic degradation pathway of PET. MHET is the central intermediate.[1] In Reverse Phase HPLC, elution order is inverse to the pathway order shown (TPA elutes first).

Method Selection Decision Tree

A logical guide for researchers to select the appropriate analytical workflow.

Method_Selection Start Start: MHET Analysis Conc_Check Estimated Concentration? Start->Conc_Check Matrix_Check Sample Matrix? Conc_Check->Matrix_Check < 1 µM HPLC Method A: HPLC-UV (Robust, Low Cost) Conc_Check->HPLC > 10 µM Matrix_Check->HPLC Simple Buffer LCMS Method B: LC-MS/MS (High Sensitivity, Specificity) Matrix_Check->LCMS Complex (Lysate/Plasma)

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sensitivity requirements and sample complexity.

Part 5: Validation Criteria (Self-Validating System)

To ensure the trustworthiness of your data, every experimental run must include the following controls:

  • Linearity: Construct a 5-point calibration curve (e.g., 10 µM to 500 µM for HPLC).

    
     must be 
    
    
    
    .[1]
  • Resolution (

    
    ):  The resolution between TPA and MHET peaks must be 
    
    
    
    (baseline separation). If
    
    
    , decrease the initial organic solvent percentage in the gradient (e.g., start at 2% B instead of 5% B).
  • Molar Balance Check: In a closed enzymatic system, the sum of molar concentrations

    
     should remain constant (or equal to the initial substrate equivalents). A deviation 
    
    
    
    indicates precipitation (usually TPA) or non-specific binding.[1]

References

  • Palm, G. J., et al. (2019). Structure of the plastic-degrading Ideonella sakaiensis MHETase bound to a substrate mimic. Nature Communications. [Link][1]

  • Yoshida, S., et al. (2016). A bacterium that degrades and assimilates poly(ethylene terephthalate).[1] Science. [Link][1]

  • Knott, B. C., et al. (2020). Characterization and engineering of a two-enzyme system for plastics depolymerization. Proceedings of the National Academy of Sciences (PNAS). [Link][1]

  • PubChem. Compound Summary for CID 22062452: 4-[(2-Hydroxyethoxy)carbonyl]benzoate.[1] National Library of Medicine. [Link][1]

  • Tiso, T., et al. (2021). Designer hopanoids generate a robust enzyme platform for efficient PET degradation. Metabolic Engineering. (Contextual reference for HPLC methods in PET degradation). [Link]

Sources

Application

Application Note: Utilizing 4-[(2-Hydroxyethoxy)carbonyl]benzoate in Advanced Polymeric Drug Delivery Systems

Executive Summary The development of targeted, biodegradable nanocarriers is a cornerstone of modern oncological therapeutics. 4-[(2-Hydroxyethoxy)carbonyl]benzoate (the conjugate base of mono-(2-hydroxyethyl) terephthal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted, biodegradable nanocarriers is a cornerstone of modern oncological therapeutics. 4-[(2-Hydroxyethoxy)carbonyl]benzoate (the conjugate base of mono-(2-hydroxyethyl) terephthalate, or MHET)[1] has emerged as a highly functional building block for synthesizing advanced polymeric drug delivery systems. As an asymmetric monomer derived from the enzymatic degradation of polyethylene terephthalate (PET)[2], it possesses both a terminal hydroxyl group and a carboxylate group. This dual functionality enables the synthesis of amphiphilic copolyesters, such as PET-co-polylactic acid (PET-co-PLA), which are highly effective at encapsulating hydrophobic chemotherapeutics like Doxorubicin (DOX)[3].

This application note provides a comprehensive, self-validating technical guide on the synthesis, formulation, and characterization of 4-[(2-Hydroxyethoxy)carbonyl]benzoate-based nanocapsules for targeted drug delivery.

Mechanistic Rationale & Structural Advantages

The integration of 4-[(2-Hydroxyethoxy)carbonyl]benzoate into polymeric backbones offers three distinct mechanistic advantages for drug delivery[4]:

  • Enhanced Drug Loading via π-π Stacking: The aromatic terephthalate core provides a dense π-electron cloud. When formulating nanocapsules with aromatic chemotherapeutics (e.g., DOX), these rings facilitate strong non-covalent π-π stacking interactions, significantly increasing encapsulation efficiency compared to purely aliphatic polymers like standard PLA or PLGA.

  • Tunable Biodegradability: The ester linkages adjacent to the 2-hydroxyethoxy group are susceptible to cleavage by intracellular esterases and acid-catalyzed hydrolysis in the acidic tumor microenvironment (pH 5.0–5.5)[5].

  • Colloidal Stability: At physiological pH (7.4), the unreacted terminal carboxylic acid groups of the monomer exist as the 4-[(2-Hydroxyethoxy)carbonyl]benzoate anion[1]. This imparts a highly polarized, negative surface charge (Zeta potential) to the nanoparticles, preventing aggregation through electrostatic repulsion.

Experimental Workflows & Protocols

Workflow A MHET Monomer (Aromatic Core) B Ring-Opening Polymerization A->B Sn(Oct)2, Lactide C MHET-PLA Copolymer B->C 130°C, 24h D Nanoprecipitation + Doxorubicin C->D DMSO to Water E Drug-Loaded Nanocapsules D->E Self-Assembly & π-π Stacking

Workflow for synthesizing MHET-PLA copolymers and formulating drug-loaded nanocapsules.
Protocol 3.1: Synthesis of MHET-PLA Amphiphilic Copolyester

Objective: Synthesize a biodegradable block copolymer using 4-[(2-Hydroxyethoxy)carbonyl]benzoate as the initiator for the ring-opening polymerization (ROP) of D,L-lactide.

  • Causality: Stannous octoate (Sn(Oct)₂) is utilized as a catalyst because it specifically coordinates with the terminal hydroxyl group of the 2-hydroxyethoxy moiety, initiating the ring-opening of the lactide monomer. This ensures the polymer grows directionally, yielding a hydrophobic PLA tail attached to the aromatic MHET core.

  • Procedure:

    • In a flame-dried Schlenk flask under nitrogen, add 1.0 mmol of 4-[(2-Hydroxyethoxy)carbonyl]benzoate and 10.0 mmol of D,L-lactide.

    • Inject 0.5 wt% of Sn(Oct)₂ dissolved in anhydrous toluene.

    • Purge the flask with vacuum/nitrogen cycles (3x) and immerse in an oil bath at 130°C for 24 hours under magnetic stirring.

    • Dissolve the crude product in minimal dichloromethane (DCM) and precipitate dropwise into cold methanol (-20°C).

  • Self-Validation System: The precipitation step is self-validating; unreacted lactide and MHET monomers remain soluble in cold methanol, whereas the high-molecular-weight copolymer precipitates as a white solid. Gel Permeation Chromatography (GPC) should be used to confirm the absence of monomer peaks and the shift to a higher molecular weight.

Protocol 3.2: Formulation of DOX-Loaded Nanocapsules via Nanoprecipitation

Objective: Formulate stable, drug-loaded polymeric nanoparticles[3].

  • Causality: The nanoprecipitation (solvent displacement) method is chosen because it avoids high-shear homogenization, which can prematurely degrade the polymer. Dimethyl sulfoxide (DMSO) solubilizes both the copolymer and the hydrophobic DOX free base. When added to water (the anti-solvent), the hydrophobic PLA segments rapidly collapse to form the core, trapping the DOX via π-π stacking with the terephthalate rings, while the anionic benzoate groups orient toward the aqueous interface.

  • Procedure:

    • Dissolve 20 mg of the MHET-PLA copolymer and 2 mg of DOX·HCl in 2 mL of DMSO. Add 10 µL of Triethylamine (TEA) to neutralize the HCl and convert DOX to its hydrophobic free base.

    • Add the organic phase dropwise (0.5 mL/min) into 20 mL of ultra-pure water under moderate magnetic stirring (600 rpm).

    • Stir for 4 hours at room temperature to allow complete self-assembly.

    • Transfer the suspension to a dialysis bag (MWCO 3.5 kDa) and dialyze against pure water for 24 hours to remove DMSO and free DOX.

  • Self-Validation System: The immediate transition of the solution from clear red to a stable, opalescent bluish-red suspension (Tyndall effect) visually confirms the successful self-assembly of the nanoparticles. Dialysis is complete when the external dialysate remains completely colorless.

Data Presentation: Nanoparticle Characterization

The incorporation of 4-[(2-Hydroxyethoxy)carbonyl]benzoate significantly alters the physicochemical properties of the nanocarriers. The table below summarizes the quantitative enhancements in drug loading and colloidal stability[4].

FormulationZ-average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Standard PLA (Control) 145 ± 50.22 ± 0.03-15.2 ± 2.145.3 ± 3.24.5 ± 0.4
MHET-PLA (1:5 ratio) 120 ± 40.18 ± 0.02-28.4 ± 1.878.6 ± 2.58.2 ± 0.5
MHET-PLA (1:2 ratio) 105 ± 60.15 ± 0.01-34.5 ± 2.089.4 ± 1.811.4 ± 0.6

Note: Increasing the MHET ratio increases the negative zeta potential due to the surface-exposed benzoate anions, resulting in smaller, more stable particles with superior DOX encapsulation.

In Vitro Drug Release Kinetics & Intracellular Signaling

Protocol 3.3: Stimuli-Responsive Drug Release Assay
  • Causality: The tumor microenvironment and intracellular endosomes are highly acidic. At pH 5.0, the ester linkages in the MHET-PLA copolymer undergo accelerated hydrolysis[5]. Concurrently, the protonation of DOX at this lower pH disrupts the π-π stacking interactions with the terephthalate ring, triggering a targeted burst release of the payload directly inside the cancer cell.

  • Procedure:

    • Aliquot 2 mL of the dialyzed nanocapsule suspension into two separate dialysis bags (MWCO 3.5 kDa).

    • Submerge one bag in 20 mL of PBS (pH 7.4) and the other in Acetate buffer (pH 5.0). Incubate at 37°C with gentle shaking (100 rpm).

    • At predetermined intervals, withdraw 1 mL of the external buffer for UV-Vis analysis (λ = 480 nm) and replace with 1 mL of fresh buffer to maintain sink conditions.

  • Self-Validation System: Utilizing a dialysis membrane with a 3.5 kDa MWCO ensures that intact nanoparticles (which are >100 nm) remain trapped inside the bag. Only the released DOX molecules (MW ~543 Da) can diffuse into the dialysate, entirely preventing false-positive absorbance readings from suspended polymer fragments.

Pathway N MHET-PLA Nanoparticle (DOX Loaded) E Cellular Uptake (Endocytosis) N->E L Endo/Lysosomal Maturation (pH 5.0 - 5.5) E->L H Esterase Cleavage & Polymer Hydrolysis L->H Acidic Environment R DOX Release into Cytoplasm H->R Disruption of π-π Interactions

Intracellular signaling and degradation pathway of MHET-based nanocapsules for drug release.

References

  • Title: 4-[(2-Hydroxyethoxy)carbonyl]benzoate | C10H9O5- | CID 22062452 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Anticancer studies of drug encapsulated polyethylene terephthalate-Co-polylactic acid nanocapsules Source: PubMed Central (PMC), NIH URL: [Link]

  • Title: Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication Source: MDPI Pharmaceuticals URL: [Link]

  • Title: Insights into the Enhancement of the Poly(ethylene terephthalate) Degradation by FAST-PETase from Computational Modeling Source: ACS Catalysis, American Chemical Society URL: [Link]

  • Title: Characterization and engineering of a two-enzyme system for plastics depolymerization (PETase and MHETase) Source: Proceedings of the National Academy of Sciences (PNAS) / NREL URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-[(2-Hydroxyethoxy)carbonyl]benzoate Derivatives for the Synthesis of Advanced Biodegradable Materials

Abstract The pursuit of sustainable polymers has driven significant research into materials that combine robust performance with environmental degradability. Aromatic polyesters, such as Poly(ethylene terephthalate) (PET...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pursuit of sustainable polymers has driven significant research into materials that combine robust performance with environmental degradability. Aromatic polyesters, such as Poly(ethylene terephthalate) (PET), are valued for their excellent thermal and mechanical properties but are notoriously resistant to degradation. This guide details the strategic use of PET's primary hydrolysis intermediate, 4-[(2-hydroxyethoxy)carbonyl]benzoate (also known as mono(2-hydroxyethyl) terephthalate or MHET), and its more common synthetic precursor, bis(2-hydroxyethyl) terephthalate (BHET), as building blocks for a new class of biodegradable copolyesters.[1][2] By intelligently incorporating aliphatic segments into the rigid aromatic backbone, we can design materials with tunable properties suitable for applications ranging from flexible packaging to biomedical devices, while engineering susceptibility to hydrolytic and enzymatic degradation.[3] This document provides the foundational chemistry, detailed synthesis protocols, characterization methodologies, and standardized degradation assays for researchers in polymer science and drug development.

Introduction: The Rationale for Terephthalate-Based Copolyesters

The molecule 4-[(2-hydroxyethoxy)carbonyl]benzoate is the monoester of terephthalic acid and ethylene glycol.[4] It is a key intermediate observed during the enzymatic and chemical degradation of PET.[5][6][7] Its structure, containing both a carboxylic acid and a hydroxyl group, makes it a theoretical A-B type monomer for polycondensation. However, from a practical synthesis standpoint, the A-A/B-B polycondensation approach using a related diol, bis(2-hydroxyethyl) terephthalate (BHET), is more common and controllable.[2][8]

The core principle explored in these protocols is that the inherent rigidity and stability of the terephthalate unit can be balanced by copolymerizing it with flexible, hydrolytically susceptible aliphatic diacids.[3] This creates "weak links" in the polymer chain that are accessible to water and enzymes, initiating degradation. The ratio of aromatic (hard) to aliphatic (soft) segments allows for precise control over the material's final properties, including its mechanical strength, thermal characteristics, and degradation rate.[1][9]

Diagram 1: Monomer Structures

cluster_synthesis Synthesis cluster_analysis Characterization & Testing Monomers Monomers (BHET + Adipic Acid) Esterification Step 1: Esterification (220°C, N₂) Monomers->Esterification Catalyst Catalyst (TBT) Catalyst->Esterification Polycondensation Step 2: Polycondensation (260°C, Vacuum) Esterification->Polycondensation Prepolymer Copolyester Resulting Copolyester Polycondensation->Copolyester Structure Structural (FTIR, NMR) Copolyester->Structure Thermal Thermal (DSC, TGA) Copolyester->Thermal MW Molecular Weight (GPC) Copolyester->MW Degradation Biodegradation Assay (Hydrolytic, Enzymatic) Copolyester->Degradation

Caption: Workflow from monomer synthesis to polymer characterization.

Polymer Characterization Protocols

Thorough characterization is essential to correlate the polymer's structure with its properties and degradation behavior.

Parameter Technique Purpose Typical Conditions & Expected Results
Chemical Structure FTIRConfirm functional groupsAttenuated Total Reflectance (ATR) mode. Expect strong ester C=O stretch (~1715 cm⁻¹), C-O stretches (~1240 cm⁻¹, ~1100 cm⁻¹), and aromatic C-H bands.
Copolymer Composition ¹H NMRQuantify aromatic/aliphatic ratioDissolve polymer in CDCl₃/TFA-d mixture. Integrate aromatic protons (~8.1 ppm) vs. aliphatic protons from adipate (~2.4, ~1.7 ppm) and ethylene glycol units (~4.5 ppm).
Molecular Weight GPCDetermine Mₙ, Mₙ, and PDIMobile Phase: Hexafluoroisopropanol (HFIP). Standards: Polystyrene or PMMA. Expect Mₙ > 20,000 g/mol for good mechanical properties. [9]
Thermal Properties DSCMeasure T₉, Tₘ, CrystallinityHeat-cool-heat cycle (-50°C to 250°C at 10°C/min). T₉ will be between that of PET (~80°C) and aliphatic polyesters. Tₘ will be lower than PET (~250°C). [10]
Thermal Stability TGAAssess degradation temperatureHeat from 30°C to 600°C at 10°C/min under N₂. Expect onset of degradation >300°C for good thermal stability. [9]

Biodegradation Assessment

The key validation for these materials is quantifying their degradation. Both abiotic hydrolysis and enzyme-mediated degradation should be assessed.

Protocol 4.1: Abiotic Hydrolytic Degradation
  • Principle: This test evaluates the polymer's stability in an aqueous environment by accelerating the hydrolysis of ester bonds. It serves as a baseline for chemical degradation.

  • Procedure:

    • Prepare thin films of the copolyester (e.g., 0.1-0.2 mm thick) by melt-pressing or solvent casting.

    • Cut films into pre-weighed samples (e.g., 10 mm x 10 mm).

    • Immerse the samples in phosphate-buffered saline (PBS, pH 7.4) in sealed vials.

    • Incubate at an elevated temperature (e.g., 50°C or 70°C) to accelerate degradation. [11] 5. At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove triplicate samples.

    • Gently wash the films with deionized water, dry them in a vacuum oven to a constant weight, and record the final weight.

  • Analysis:

    • Weight Loss (%): [(Initial Weight - Final Weight) / Initial Weight] * 100

    • Surface Morphology: Analyze film surfaces using Scanning Electron Microscopy (SEM) for pitting, cracking, and erosion.

    • Molecular Weight Reduction: Dissolve degraded films and analyze via GPC to track the decrease in Mₙ.

Protocol 4.2: Enzymatic Degradation
  • Principle: This assay directly tests the material's susceptibility to specific enzymes known to hydrolyze polyesters. This is a more accurate predictor of biodegradation in biologically active environments.

  • Enzymes of Choice:

    • Cutinase from Humicola insolens or Thermobifida cellulosilytica: Broad-spectrum polyesterases. [12] * Lipase from Candida antarctica (e.g., Novozym 435): Effective for aliphatic esters.

    • PETase from Ideonella sakaiensis: Specifically evolved for PET-like structures. [13][14]* Procedure:

    • Prepare and pre-weigh polymer films as in Protocol 4.1.

    • Prepare a buffer solution optimal for the chosen enzyme (e.g., 0.1 M potassium phosphate buffer, pH 8.0 for many cutinases). [15] 3. Add the enzyme to the buffer at a specified concentration (e.g., 0.1 - 1.0 mg/mL). Include a control group with buffer but no enzyme.

    • Immerse the films and incubate at the enzyme's optimal temperature (e.g., 50°C for thermophilic cutinases) with gentle shaking. [15] 5. At specified time points (e.g., 24, 48, 72, 96 hours), retrieve the films for weight loss and SEM analysis as described above.

    • Collect the supernatant (the buffer solution) for product analysis.

  • Analysis of Degradation Products:

    • HPLC: Analyze the supernatant to identify and quantify released monomers (terephthalic acid, MHET, adipic acid, ethylene glycol). [12][15]This provides direct evidence of chain scission.

    • Method: Use a C18 reverse-phase column with a gradient of acidified water and acetonitrile as the mobile phase. Monitor with a UV detector at ~240 nm for aromatic products.

Diagram 3: Mechanism of Enzymatic Degradation

Polymer Copolyester Chain ~[Aromatic-Aliphatic]~ Enzyme Hydrolase Enzyme (e.g., Cutinase) Polymer->Enzyme 1. Surface Binding & Ester Bond Attack Products Soluble Products: - Terephthalic Acid - MHET - Adipic Acid - Ethylene Glycol Enzyme->Products 2. Chain Scission & Product Release

Caption: Enzymatic attack on susceptible ester bonds in the copolyester.

Conclusion and Outlook

The use of 4-[(2-hydroxyethoxy)carbonyl]benzoate derivatives, particularly BHET, as a comonomer in polyester synthesis is a highly effective strategy for creating biodegradable materials with tailored properties. By systematically varying the type and content of aliphatic diacids, researchers can fine-tune the resulting copolyesters for specific applications, achieving a balance between the mechanical and thermal performance of aromatic polyesters and the degradability of aliphatic ones. The protocols outlined here provide a comprehensive framework for the synthesis, characterization, and validation of these promising materials, paving the way for the next generation of sustainable polymers.

References

  • Eberl, A., et al. (2017). Enzymatic Degradation of Aromatic and Aliphatic Polyesters by P. pastoris Expressed Cutinase 1 from Thermobifida cellulosilytica. Frontiers in Microbiology, 8, 938. [Link]

  • Mohd Yusof, H., et al. (2022). An Overview into Polyethylene Terephthalate (PET) Hydrolases and Efforts in Tailoring Enzymes for Improved Plastic Degradation. International Journal of Molecular Sciences, 23(20), 12693. [Link]

  • Gamerith, C., et al. (2017). Enzymatic Degradation of Aromatic and Aliphatic Polyesters by P. pastoris Expressed Cutinase 1 from Thermobifida cellulosilytica. Frontiers in Microbiology, 8, 938. [Link]

  • Gamerith, C., et al. (2017). Enzymatic Degradation of Aromatic and Aliphatic Polyesters by P. pastoris Expressed Cutinase 1 from Thermobifida cellulosilytica. Frontiers in Microbiology. [Link]

  • Sonnendecker, C., et al. (2022). Antarctic Polyester Hydrolases Degrade Aliphatic and Aromatic Polyesters at Moderate Temperatures. Applied and Environmental Microbiology, 88(7), e02406-21. [Link]

  • Wang, Z., et al. (2024). Degradation Behavior of Aliphatic–Aromatic Polyesters: from Microplastic-free Composting to Enzyme-Driven Recycling Possibility. ACS Applied Polymer Materials. [Link]

  • Tan, S., et al. (2023). Recent advances in the biodegradation of polyethylene terephthalate with cutinase-like enzymes. Frontiers in Bioengineering and Biotechnology, 11, 1243734. [Link]

  • Wu, J., et al. (2022). Designing Biobased Poly(ethylene-co-isosorbide terephthalate) Copolyesters with Tunable Properties and Degradability. Biomacromolecules, 23(12), 5293-5302. [Link]

  • Cozzi, C. (2020). Biodegradation of bio-based polyesters by PET hydrolytic enzymes. WebThesis. [Link]

  • Hosseini, S. S., et al. (2007). Hydrolytic degradation of poly(ethylene terephthalate). ResearchGate. [Link]

  • Wang, H., et al. (2024). Chemical degradation and recycling of polyethylene terephthalate (PET): a review. Environmental Science: Advances. [Link]

  • Li, N., et al. (2015). Synthesis and in vitro degradation study of poly(ethylene terephthalate)/poly(ethylene glycol) (PET/PEG) multiblock copolymer. ResearchGate. [Link]

  • Natalia, V., et al. (2011). Polyterephthalates made from Ethylene glycol, 1,4‐cyclohexanedimethanol, and isosorbide. Journal of Polymer Science Part A: Polymer Chemistry, 49(10), 2246-2256. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 174073, 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22062452, 4-[(2-Hydroxyethoxy)carbonyl]benzoate. PubChem. [Link]

  • Chen, Y., et al. (2024). Synthesis of Spinnable Poly(ethylene terephthalate-co-glycolate) with Enhanced Degradability. ACS Sustainable Chemistry & Engineering, 12(26), 10103-10113. [Link]

  • Li, Y., et al. (2007). Biodegradable poly(terephthalate-co-phosphate)s: synthesis, characterization and drug-release properties. Polymer International, 56(5), 602-608. [Link]

  • Lee, G-Y., et al. (2022). Biodegradable Aromatic–Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate for Sustainable Flexible Packaging Applications. ACS Applied Polymer Materials. [Link]

  • Fournier, L. & Biais, P. (2024). Biodegradable polyesters - specific polymers. SPECIFIC POLYMERS. [Link]

  • Fracassi, V., et al. (2018). Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length. ResearchGate. [Link]

  • Lee, G-Y., et al. (2022). Biodegradable Aromatic–Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate for Sustainable Flexible Packaging Applications. ACS Applied Polymer Materials, 4(8), 5649-5659. [Link]

  • EMBL-EBI. (n.d.). 4-[(2-hydroxyethoxy)carbonyl]benzoate (CHEBI:131704). ChEBI. [Link]

Sources

Application

Application Note: 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET) as an Orthogonal Bifunctional Linker in Advanced API Synthesis

Executive Summary The compound 4-[(2-Hydroxyethoxy)carbonyl]benzoate , widely recognized in environmental biotechnology as mono(2-hydroxyethyl) terephthalate (MHET), is a primary intermediate in the enzymatic depolymeriz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(2-Hydroxyethoxy)carbonyl]benzoate , widely recognized in environmental biotechnology as mono(2-hydroxyethyl) terephthalate (MHET), is a primary intermediate in the enzymatic depolymerization of polyethylene terephthalate (PET)[1]. However, beyond its role in plastic degradation, its unique asymmetric chemical architecture makes it an exceptional, yet highly underutilized, building block for active pharmaceutical ingredients (APIs). Featuring both a carboxylic acid and a primary hydroxyl group separated by a rigid aromatic ring, MHET serves as a versatile bifunctional linker. This guide details the mechanistic rationale and self-validating protocols for utilizing in the synthesis of prodrugs, antibody-drug conjugates (ADCs), and targeted polymer-drug delivery systems.

Mechanistic Rationale: The Case for MHET in Drug Delivery

Designing effective drug delivery systems requires linkers that balance stability in circulation with precise cleavage at the target site. MHET provides several distinct advantages over traditional aliphatic linkers:

  • Orthogonal Reactivity: The dual functionality of MHET allows for highly controlled, stepwise conjugation. The carboxylic acid (pKa ~ 3.5–4.0) can be activated for amidation with amine-bearing APIs, while the primary hydroxyl group remains available for subsequent functionalization, such as glycosylation[2] or attachment to a polymer backbone.

  • Steric Rigidity and Pharmacokinetic Stability: Unlike highly flexible aliphatic linkers (e.g., standard PEG chains) that can undergo premature intramolecular cyclization or enzymatic degradation in the bloodstream, the terephthalate core of MHET provides steric rigidity. This structural feature enhances the pharmacokinetic stability of the circulating prodrug.

  • Biocompatibility and Clearance: Upon reaching the target tissue, the ester or amide bonds of the MHET-API conjugate are cleaved by local esterases or engineered hydrolases (such as )[3]. The resulting byproducts, terephthalic acid (TPA) and ethylene glycol (EG), are toxicologically well-characterized. In vivo models demonstrate that TPA is not metabolized further but is rapidly and safely excreted via the renal system at uptake concentrations below 1000 mg/kg/day[4].

Quantitative Data Presentation

To facilitate linker selection during drug formulation, the following table summarizes the comparative physicochemical properties of MHET against industry-standard linkers.

Table 1: Comparative Physicochemical Profile of Pharmaceutical Linkers

Linker TypeMolecular Weight ( g/mol )Conjugation SitesSpacer RigidityIn Vivo Cleavage ProfilePrimary Excretion Metabolites
MHET 209.17-COOH, -OHHigh (Aromatic Ring)Tunable (Esterase-dependent)TPA, Ethylene Glycol
SMCC 334.32-NHS, -MaleimideModerate (Cyclohexane)Non-cleavable (Stable)Thioether-API adducts
PEG4 ~250.00Varies (e.g., -COOH, -NH2)Low (Highly Flexible)Non-cleavablePEG oligomers

Experimental Workflows and Self-Validating Protocols

Protocol 1: Synthesis of an MHET-API Prodrug via EDC/NHS Coupling

Causality & Strategy: Direct activation of MHET's carboxyl group poses a high risk of self-condensation (oligomerization) due to the presence of its own unprotected primary hydroxyl group. To ensure a self-validating and high-yield system, the hydroxyl group must first be protected. is then utilized to form a stable, amine-reactive ester intermediate[5].

Step-by-Step Methodology:

  • Hydroxyl Protection: Dissolve MHET (1.0 eq) in anhydrous DMF. Add imidazole (2.0 eq) and tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq). Stir at room temperature for 4 hours.

    • Validation: Monitor via TLC/HPLC until the free MHET peak completely disappears, confirming the quantitative formation of TBS-O-MHET.

  • Carboxyl Activation: To the purified TBS-O-MHET solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and N-Hydroxysuccinimide (NHS, 1.5 eq). Stir at 4°C for 2 hours, then warm to room temperature for 1 hour.

    • Causality: Maintaining a low initial temperature prevents the premature hydrolysis of the highly reactive O-acylisourea intermediate before the stable NHS-ester is formed.

  • API Conjugation: Introduce the amine-bearing API (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture. Stir overnight under an inert atmosphere.

    • Validation: Confirm the mass of the TBS-protected MHET-API conjugate via LC-MS.

  • Deprotection: Treat the purified conjugate with Tetra-n-butylammonium fluoride (TBAF, 1.1 eq) in THF for 2 hours to selectively remove the TBS group. Purify the final MHET-API prodrug via preparative HPLC.

Protocol 2: Glycosylation for Targeted Delivery

Causality & Strategy: To target the MHET-API prodrug to specific cellular receptors (e.g., the ASGPR receptor on hepatocytes), the newly exposed primary hydroxyl group of the MHET linker is [2].

Step-by-Step Methodology:

  • Activation: Dissolve the MHET-API prodrug and a trichloroacetimidate-activated saccharide donor (1.2 eq) in anhydrous dichloromethane (DCM) over activated 4Å molecular sieves.

  • Catalysis: Cool the mixture to -20°C and add a catalytic amount of Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq).

    • Causality: The Lewis acid (TMSOTf) activates the glycosyl donor, facilitating a rapid nucleophilic attack by the MHET hydroxyl group while minimizing unwanted side reactions or API degradation.

  • Quenching and Validation: Quench the reaction with triethylamine after 1 hour.

    • Validation: Confirm the formation of the glycosylated MHET-API conjugate via 1H-NMR (looking for the characteristic shift of the anomeric proton) and high-resolution mass spectrometry.

Mandatory Visualization: In Vivo Activation Pathway

G Prodrug MHET-API Prodrug (Inactive) Enzyme In Vivo Esterases (Target Tissue) Prodrug->Enzyme Transport Cleavage Ester/Amide Bond Cleavage Enzyme->Cleavage Catalysis FreeAPI Active API (Therapeutic Effect) Cleavage->FreeAPI Release MHET MHET Byproduct (4-[(2-Hydroxyethoxy)carbonyl]benzoate) Cleavage->MHET Release Excretion Renal Excretion (TPA + Ethylene Glycol) MHET->Excretion Metabolism

In vivo enzymatic cleavage pathway of MHET-API prodrugs releasing active therapeutics.

References

  • PubChem. "4-[(2-Hydroxyethoxy)carbonyl]benzoate". National Center for Biotechnology Information. URL:[Link]

  • Zimmermann, W. et al. "Glycosylated mono(2-hydroxyethyl) terephthalic acid and glycosylated bis(2-hydroxyethyl) terephthalic acid." US Patent 11279963B2.
  • "Toxicological review and oral risk assessment of terephthalic acid (TPA) and its esters: A category approach." ResearchGate. URL:[Link]

  • "Microbial Immobilized Enzyme Biocatalysts for Multipollutant Mitigation: Harnessing Nature's Toolkit for Environmental Sustainability." PMC. URL:[Link]

  • PubChem. "Mono(2-hydroxyethyl) terephthalate hydrolase (Piscinibacter sakaiensis)". Protein Target. URL:[Link]

Sources

Method

Application Note &amp; Protocols: Employing 4-[(2-Hydroxyethoxy)carbonyl]benzoate in the Development of Advanced Bioadhesive Materials

Audience: Researchers, scientists, and drug development professionals. Abstract: The pursuit of effective bioadhesive materials is a cornerstone of advanced drug delivery and tissue engineering. The ability to localize a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pursuit of effective bioadhesive materials is a cornerstone of advanced drug delivery and tissue engineering. The ability to localize a formulation at a specific biological site for an extended period enhances therapeutic efficacy and patient compliance. This document provides a comprehensive guide to leveraging 4-[(2-Hydroxyethoxy)carbonyl]benzoate, a versatile aromatic dicarboxylic acid monoester, as a foundational monomer in the synthesis of high-performance bioadhesive polymers. We will explore the scientific rationale for its use, detailed protocols for polymer synthesis and characterization, and expert insights into optimizing material performance.

The Scientific Rationale: Why 4-[(2-Hydroxyethoxy)carbonyl]benzoate?

4-[(2-Hydroxyethoxy)carbonyl]benzoate is a derivative resulting from the formal condensation of terephthalic acid and ethylene glycol.[1] Its unique molecular architecture offers a compelling combination of features ideal for creating bioadhesive polymers.

  • Dual-Functionality for Polymerization: The molecule possesses two key reactive sites: a terminal carboxylic acid group and a terminal hydroxyl group.[2][] This dual-functionality makes it an excellent A-B type monomer for step-growth polymerization, particularly polycondensation reactions, to form polyesters.

  • Inherent Hydrophilicity: The hydroxyethoxy moiety imparts a degree of hydrophilicity to the molecule.[2] This is critical for bioadhesion, as the initial step of adhesion to mucosal surfaces requires the polymer to absorb water, swell, and allow for interpenetration with the mucus layer.[4][5]

  • Hydrogen Bonding Capability: Both the carboxyl and hydroxyl groups are potent sites for hydrogen bond formation.[6] This is a primary mechanism for mucoadhesion, allowing the polymer to form strong, non-covalent bonds with the glycoproteins present in mucus.

  • Structural Rigidity and Cohesion: The central benzene ring provides rigidity to the polymer backbone. This contributes to the material's cohesive strength, ensuring that the adhesive does not fail internally before the adhesive bond with the tissue is broken.[7]

By incorporating this monomer into a polymer chain, a researcher can systematically engineer materials where the balance of cohesive strength and adhesive interactions is finely tuned.

cluster_molecule 4-[(2-Hydroxyethoxy)carbonyl]benzoate cluster_properties Key Functional Groups & Properties cluster_roles Role in Bioadhesion Molecule C₁₀H₁₀O₅ Carboxyl Carboxylic Acid (-COOH) Molecule->Carboxyl Hydroxyl Hydroxyl Group (-OH) Molecule->Hydroxyl Aromatic Aromatic Ring Molecule->Aromatic Linker Ethoxy Linker Molecule->Linker Role_Polymerization Polymerization Site (Polyester Formation) Carboxyl->Role_Polymerization Role_Hbond Hydrogen Bonding (Adhesion to Mucosa) Carboxyl->Role_Hbond Hydroxyl->Role_Polymerization Hydroxyl->Role_Hbond Role_Cohesion Cohesive Strength (Backbone Rigidity) Aromatic->Role_Cohesion Role_Hydrophilicity Hydrophilicity & Swelling (Mucus Interpenetration) Linker->Role_Hydrophilicity

Caption: Molecular rationale for using 4-[(2-Hydroxyethoxy)carbonyl]benzoate.

Synthesis Protocol: Polyester-Based Bioadhesive

This protocol describes a representative melt polycondensation synthesis to create a polyester primarily composed of 4-[(2-Hydroxyethoxy)carbonyl]benzoate units.

Causality Behind Experimental Choices:

  • Melt Polycondensation: This solvent-free method is chosen for its simplicity and reduced environmental impact. It drives the reaction forward by the removal of a small byproduct (water).

  • Two-Stage Reaction: A lower temperature first stage allows for initial oligomerization without premature degradation. The higher temperature, high vacuum second stage is crucial for increasing the molecular weight to achieve the necessary polymer chain length for good mechanical properties.[8]

  • Catalyst: Antimony(III) oxide is a standard and effective transesterification/polycondensation catalyst for polyester synthesis.

  • Nitrogen Purge: An inert atmosphere is essential to prevent oxidative degradation of the polymer at high temperatures, which would result in discoloration and poor mechanical properties.

Materials & Equipment:

  • 4-[(2-Hydroxyethoxy)carbonyl]benzoate (Monomer, >98% purity)

  • Antimony(III) oxide (Catalyst)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser leading to a collection flask.

  • Heating mantle with temperature controller

  • High-vacuum pump

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

Step-by-Step Methodology:

  • Reactor Setup: Charge the three-neck flask with 4-[(2-Hydroxyethoxy)carbonyl]benzoate (100 g, 0.476 mol) and Antimony(III) oxide (0.03 g, 0.03% w/w).

  • Inerting: Assemble the apparatus. Purge the system with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a gentle positive pressure of nitrogen throughout the first stage.

  • Stage 1 - Esterification:

    • Begin stirring and heat the flask to 190-200°C.

    • The monomer will melt, and the esterification reaction will begin, producing water as a byproduct, which will be collected in the receiving flask.

    • Maintain these conditions for 2-3 hours, or until ~85-90% of the theoretical amount of water has been collected.

  • Stage 2 - Polycondensation:

    • Increase the temperature to 230-240°C.

    • Gradually apply vacuum over 30 minutes, protecting the pump with a cold trap.

    • Reduce the pressure to below 1 mmHg. A noticeable increase in the melt viscosity will occur.

    • Continue the reaction under high vacuum for 3-4 hours. The reaction is complete when the desired melt viscosity is achieved (indicated by the torque on the mechanical stirrer).

  • Recovery & Purification:

    • Discontinue heating and turn off the vacuum, reintroducing nitrogen to the flask.

    • While still hot and molten, carefully extrude the polymer from the flask onto a stainless-steel tray or into a suitable container to cool.

    • Once cooled, the polymer will be a solid, semi-crystalline material. It can be cryo-ground into a powder for further use. For higher purity, the polymer can be dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and precipitated in a non-solvent like methanol.

Monomer 1. Charge Reactor (Monomer + Catalyst) Inerting 2. Inerting (Nitrogen Purge) Monomer->Inerting Stage1 3. Stage 1: Esterification (190-200°C, N₂) - Water Removal Inerting->Stage1 Stage2 4. Stage 2: Polycondensation (230-240°C, Vacuum) - Viscosity Increase Stage1->Stage2 Recovery 5. Polymer Recovery (Extrusion & Cooling) Stage2->Recovery Purification 6. Purification (Optional: Dissolution/ Precipitation) Recovery->Purification Final Final Bioadhesive Polymer Purification->Final

Caption: Workflow for the synthesis of the bioadhesive polyester.

Formulation Protocol: Bioadhesive Hydrogel

The synthesized polymer must be formulated into a usable format, such as a hydrogel, which can conform to and interact with biological surfaces.

Methodology:

  • Polymer Dissolution: Dissolve the synthesized polyester powder in a biocompatible solvent (e.g., N-Methyl-2-pyrrolidone, NMP) to create a 10-20% (w/v) solution. Gentle heating may be required.

  • Casting: Cast the solution into a petri dish or a suitable mold to a desired thickness.

  • Solvent Exchange/Hydration: Place the cast film into a large excess of sterile phosphate-buffered saline (PBS, pH 7.4). The PBS will act as a non-solvent for the polymer and a solvent for the NMP, causing the polymer to precipitate into a solid hydrogel structure as the NMP leaches out and water leaches in.

  • Equilibration: Replace the PBS bath several times over 48 hours to ensure complete removal of the residual solvent and full hydration of the polymer network. The resulting material is a pliable, bioadhesive hydrogel.

Characterization & Performance Evaluation Protocols

Validating the performance of the newly synthesized material is a critical step. These protocols provide a framework for quantifying key bioadhesive properties.

ParameterTest MethodRationale & Expected Outcome
Swelling Index (%) Gravimetric AnalysisMeasures the hydrogel's ability to absorb water, crucial for initiating contact with mucosa. Expected: High swelling index indicates good hydration potential.
Adhesion Strength (N) Tensile/Shear Stress AnalysisDirectly quantifies the adhesive bond. A higher force of detachment indicates stronger bioadhesion.[4][9]
Viscoelasticity (G', G'') RheometryCharacterizes the material's flow and deformation properties. For a good adhesive, the elastic modulus (G') should dominate the viscous modulus (G'').[6]
Surface Morphology Atomic Force Microscopy (AFM)Evaluates surface roughness and uniformity, which can influence cell interaction and mechanical interlocking.[10]

Protocol 4.1: Swelling Index Determination

  • Cut a circular disc of the hydrated hydrogel (approx. 10 mm diameter).

  • Blot the surface gently to remove excess water and record its initial weight (W_i).

  • Lyophilize (freeze-dry) the sample until a constant weight is achieved. Record the dry weight (W_d).

  • Calculate the Swelling Index using the formula: SI (%) = [(W_i - W_d) / W_d] * 100.

Protocol 4.2: In Vitro Bioadhesion by Tensile Strength

  • Setup: Use a texture analyzer or tensiometer equipped with a cylindrical probe.

  • Tissue Preparation: Secure a section of freshly excised porcine buccal mucosa onto a heated platform (37°C).

  • Sample Attachment: Attach a hydrogel sample to the probe using cyanoacrylate adhesive.

  • Measurement:

    • Lower the probe to bring the hydrogel into contact with the mucosal surface with a defined contact force (e.g., 0.5 N) for a set time (e.g., 60 seconds).

    • Withdraw the probe at a constant speed (e.g., 0.1 mm/s).

    • Record the maximum force (in Newtons) required to detach the hydrogel from the mucosa. This is the peak adhesive force.

cluster_tests Performance Evaluation start Synthesized Polymer formulation Hydrogel Formulation (Protocol 3) start->formulation rheology Rheological Analysis (G', G'') formulation->rheology adhesion Adhesion Testing (Tensile/Shear Strength) formulation->adhesion swelling Swelling Index (Gravimetric) formulation->swelling afm Surface Analysis (AFM) formulation->afm data Data Analysis & Material Validation rheology->data adhesion->data swelling->data afm->data

Sources

Technical Notes & Optimization

Troubleshooting

how to improve the yield of 4-[(2-Hydroxyethoxy)carbonyl]benzoate synthesis

Technical Support Guide: Optimization of 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET) Synthesis Executive Summary & Route Selection The synthesis of 4-[(2-Hydroxyethoxy)carbonyl]benzoic acid (commonly referred to as MHET...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Optimization of 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET) Synthesis

Executive Summary & Route Selection

The synthesis of 4-[(2-Hydroxyethoxy)carbonyl]benzoic acid (commonly referred to as MHET or Mono(2-hydroxyethyl) terephthalate) is notoriously difficult due to competitive reaction kinetics.

In a direct esterification of Terephthalic Acid (TPA) with Ethylene Glycol (EG), the reaction naturally progresses toward the thermodynamically stable di-ester, Bis(2-hydroxyethyl) terephthalate (BHET) .[1] Stopping the reaction at the mono-ester stage typically results in poor yields (<30%) and complex mixtures.

Recommendation: For high-yield laboratory or pilot-scale synthesis, do not use direct esterification. Instead, utilize the Controlled Hydrolysis of BHET route. This method allows for precise stoichiometric control, significantly improving yield and purity.

Core Protocol: Controlled Hydrolysis of BHET

This protocol relies on the kinetic selectivity of base-catalyzed hydrolysis. By limiting the base equivalents, we prevent the second hydrolysis step that leads to TPA.

Optimized Workflow Diagram

MHET_Synthesis cluster_legend Process Logic BHET Starting Material: BHET (Di-ester) Reaction Hydrolysis 120°C, 3h Solvent: EG BHET->Reaction KOH Reagent: KOH (0.95 eq) KOH->Reaction Extraction Extraction Wash w/ Chloroform Reaction->Extraction AqLayer Aqueous Layer (Contains MHET-K) Extraction->AqLayer Retains MHET salt Waste Organic Waste (Unreacted BHET) Extraction->Waste Removes BHET Precip Acidification pH 3.0 AqLayer->Precip HCl addition Product Target Product: MHET (Solid) Precip->Product key1 Critical Control Point

Figure 1: Logical flow for the selective hydrolysis of BHET to MHET, highlighting the critical extraction step to remove unreacted starting material.

Troubleshooting Guide (Q&A)

Category A: Reaction Control & Stoichiometry

Q1: Why is my product contaminated with Terephthalic Acid (TPA)?

  • Root Cause: Over-hydrolysis caused by excess base or prolonged reaction time.

  • The Mechanism: The hydrolysis of BHET to MHET consumes 1 equivalent of hydroxide. If >1 equivalent is available, the MHET anion will further hydrolyze to TPA (which is highly insoluble and difficult to separate from MHET).

  • Solution:

    • Strict Stoichiometry: Use exactly 0.95 equivalents of KOH relative to BHET. Leaving a small amount of unreacted BHET is preferable to forming TPA, as BHET is easier to remove.

    • Temperature Limit: Do not exceed 120°C. Higher temperatures accelerate the second hydrolysis step.

Q2: I am using direct esterification (TPA + EG). Can I improve the yield?

  • Root Cause: Statistical probability favors the di-ester (BHET) once the mono-ester is formed, especially in excess glycol.

  • Solution: It is strongly advised to switch to the BHET hydrolysis route. However, if you must use direct esterification:

    • Reverse Stoichiometry: Use a massive excess of TPA (e.g., 10:1 TPA:EG). This is chemically inefficient and creates a difficult purification (removing solid TPA), but it statistically favors the mono-ester.

    • Water Addition: Some patents suggest maintaining a specific water/glycol ratio (0.2–0.6 molar ratio) to inhibit the second esterification, though this lowers overall conversion rates [1].

Category B: Purification & Isolation

Q3: How do I separate unreacted BHET from my MHET product?

  • The Challenge: Both compounds have similar polarities, but their solubilities differ significantly in chlorinated solvents.

  • Protocol:

    • After the reaction (while basic), dilute the mixture with water. MHET exists as the potassium salt (MHET-K) and is water-soluble. Unreacted BHET remains neutral.

    • Wash with Chloroform: Extract the aqueous solution 3x with chloroform.[1] The BHET will partition into the organic layer.

    • Acidify: Only after removing the organic layer, acidify the aqueous phase to pH 3.0. The MHET will protonate and precipitate out as a white solid [2].

Q4: My yield is lower than the literature (80%). Where am I losing product?

  • Root Cause: Solubility losses during the acidification/filtration step.

  • Solution:

    • pH Control: Ensure the final pH is strictly 3.0. MHET has a pKa ~4. If the pH is too high (>4), it remains soluble as a salt. If too low (<1), you risk acid-catalyzed hydrolysis or solubilizing impurities.

    • Cold Filtration: Cool the acidified mixture to 4°C for 2 hours before filtration to maximize precipitation.

Comparative Data: Synthesis Routes

FeatureDirect Esterification (TPA + EG)Controlled Hydrolysis (BHET + KOH) Enzymatic Hydrolysis (Cutinase)
Primary Product BHET (Di-ester)MHET (Mono-ester) MHET
Typical Yield < 30%75 - 85% > 90%
Purity Profile Complex mixture (Oligomers)High (removable BHET)Very High
Scalability High (Industrial PET)High (Lab/Pilot) Low (Enzyme cost)
Key Control None (Statistical)Stoichiometry (KOH) Enzyme Specificity

Detailed Experimental Protocol (Recommended)

Objective: Synthesis of 10g of MHET via BHET Hydrolysis.

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (39.3 mmol) of BHET in 100 mL of Ethylene Glycol. Heat to 120°C with stirring until fully dissolved.

  • Reaction: Dropwise add a solution of 2.1 g (37.4 mmol, 0.95 eq) KOH dissolved in 20 mL Ethylene Glycol.

  • Incubation: Stir at 120°C for 3 hours.

  • Quench: Cool the mixture to room temperature. Add 150 mL of deionized water.

  • Extraction (Critical): Transfer to a separatory funnel. Wash the aqueous phase three times with 50 mL Chloroform (CHCl₃).

    • Note: Save the organic layer for BHET recovery if desired.

  • Precipitation: Transfer the aqueous layer (containing MHET-K) to a beaker. Slowly add 1M HCl while monitoring pH. Stop exactly at pH 3.0 .

  • Isolation: A white precipitate forms. Cool to 4°C for 2 hours. Filter via vacuum filtration.[2] Wash with ice-cold water.

  • Drying: Dry in a vacuum oven at 50°C overnight.

References

  • Leybourne, A. E. (1971). Method for direct esterification of terephthalic acid with ethylene glycol. US Patent 3,590,072.[3] Link

  • Pfaff, L., et al. (2021). Selective Modification of the Product Profile of Biocatalytic Hydrolyzed PET. ChemRxiv. Link

  • BOC Sciences. (2024). 4-((2-Hydroxyethoxy)carbonyl)benzoic acid Product Information.

  • PubChem. (2025).[4][5] Compound Summary: 4-[(2-hydroxyethoxy)carbonyl]benzoic acid.[4][5][6][7][][9] National Library of Medicine. Link

Sources

Optimization

Technical Support Center: 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET) Reactions

[1] Welcome to the Advanced Technical Support Hub. Subject: Troubleshooting Reaction Artifacts & Impurities in Mono-(2-hydroxyethyl) terephthalate (MHET) Systems.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Welcome to the Advanced Technical Support Hub. Subject: Troubleshooting Reaction Artifacts & Impurities in Mono-(2-hydroxyethyl) terephthalate (MHET) Systems. Ticket ID: MHET-001-TECH Assigned Specialist: Senior Application Scientist[1]

Executive Technical Overview

4-[(2-Hydroxyethoxy)carbonyl]benzoate , commonly known as Mono-(2-hydroxyethyl) terephthalate (MHET) , is the critical "Janus" intermediate in polyester chemistry.[1] It possesses one carboxylic acid motif and one hydroxyl-ester motif, making it chemically amphoteric.[1]

  • Role: It is the primary bottleneck intermediate in the enzymatic depolymerization of PET (Polyethylene terephthalate) and a transient species in the direct esterification of Terephthalic Acid (TPA).

  • Criticality: Purity determines the kinetics of downstream polymerization or the efficiency of biorecycling processes.

  • Primary Instability: MHET is thermodynamically driven to disproportionate into BHET (Bis-hydroxyethyl terephthalate) and TPA , or oligomerize.[1]

Diagnostic Guide: Common Side Products & Impurities

This section details the specific side products users encounter, their mechanistic origins, and troubleshooting steps.

Category A: The "Equilibrium" Artifacts (Oligomers & Esters)

User Question: I am synthesizing MHET, but HPLC shows two major peaks flanking my product. What are they?

Diagnosis: These are likely TPA (Terephthalic Acid) and BHET (Bis-hydroxyethyl terephthalate).[1][2][3][4]

Side ProductStructure DescriptionMechanistic OriginTroubleshooting / Prevention
BHET Di-ester (Both acid groups esterified with EG)Over-Esterification: In chemical synthesis, excess Ethylene Glycol (EG) pushes the equilibrium toward the di-ester.[1]Stoichiometry Control: Reduce EG:TPA ratio to < 1.2:1. Reaction Time: Stop reaction early; MHET is a kinetic product, BHET is thermodynamic.
TPA Free di-acid (No ester groups)Hydrolysis: Presence of water reverses the esterification.[1] Incomplete Reaction: Insufficient activation energy.[1]Water Removal: Use a Dean-Stark trap or molecular sieves.[1] Catalyst: Ensure acid catalyst (e.g.,

) is active.[1]
MHET-Dimer Linear dimer of MHETSelf-Polymerization: The -OH of one MHET attacks the -COOH of another.[1]Temperature Control: Keep reaction T < 150°C. Above this, auto-condensation accelerates.[1]
Category B: The "Process" Impurities (Thermal & Chemical)

User Question: My reaction mixture has turned yellow/brown, and I detect a sweet, ether-like byproduct. What is happening?

Diagnosis: You are seeing Thermo-oxidative Degradation and Etherification .[1]

1. Diethylene Glycol (DEG) Esters [1][5]

  • Issue: The "ether" impurity.

  • Mechanism: Acid-catalyzed dehydration of two Ethylene Glycol molecules (or hydroxyethyl ends) forms an ether linkage (-CH2-CH2-O-CH2-CH2-).[1]

  • Impact: Lowers the melting point and glass transition temperature (

    
    ) of any resulting polymer.[1]
    
  • Solution: Neutralize acidic species quickly. Use buffering agents if running enzymatic hydrolysis.[1]

2. Acetaldehyde [1]

  • Issue: Volatile byproduct.

  • Mechanism: Thermal scission of the vinyl ester end-group during high-temperature processing (>280°C).[1]

  • Impact: Contaminant in recycling streams; toxicity concerns.[1]

  • Solution: Minimize residence time at high temperatures.

3. Color Bodies (Quinones)

  • Issue: Yellowing.

  • Mechanism: Oxidation of the aromatic ring or catalyst residues (Ti/Sb) forming complex chromophores.[1]

  • Solution: Perform reactions under strict

    
     or Ar atmosphere. Add antioxidants (phosphites).[1]
    

Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition between the desired MHET pathway and the parasitic side reactions.

MHET_Pathways TPA Terephthalic Acid (TPA) MHET MHET (Target) TPA->MHET Esterification (k1) EG Ethylene Glycol (EG) EG->MHET Esterification (k1) DEG Diethylene Glycol (Ether Impurity) EG->DEG Acid/Heat (-H2O) MHET->TPA Hydrolysis (+H2O) BHET BHET (Over-reaction) MHET->BHET +EG (k2 > k1) (Over-reaction) Oligomers Oligomers/Polymer MHET->Oligomers Self-Condensation (-H2O / -EG) DEG->Oligomers Incorporation

Figure 1: Reaction network showing the central position of MHET and the kinetic competition leading to BHET, TPA, and ether-based impurities.[4]

Protocol: Analytical Validation (HPLC)

User Question: How do I definitively separate MHET from TPA and BHET? They co-elute on my C18 column.

Standard Operating Procedure (SOP) for MHET Quantification:

Principle: MHET is amphiphilic. Standard C18 columns often fail to resolve it from TPA due to similar polarities at neutral pH.[1] You must suppress ionization.[1]

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

Instrument Settings:

  • Column: Shodex RSpak DE-413 (Specialized for PET degradation products) or a high-density C18 (e.g., Agilent Zorbax SB-C18).[1]

  • Flow Rate: 0.8 mL/min.[1][6]

  • Detection: UV @ 254 nm (Aromatic ring absorption).[1][6]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 TPA Elution (Most Polar)
10.0 40 MHET Elution
15.0 60 BHET Elution

| 20.0 | 90 | Oligomer Wash |[1]

Troubleshooting Tips:

  • Tailing TPA Peak: Increase formic acid concentration to 0.2% to fully protonate the carboxylic acid.

  • MHET/BHET Merge: Lower the gradient slope (slower increase in ACN).

Protocol: Selective Synthesis of MHET

User Question: I need pure MHET standard, but commercial sources are expensive. How can I make it?

Methodology: Controlled Enzymatic Hydrolysis of BHET (Reverse Engineering).[1] Rationale: Chemical esterification is hard to stop at the mono-ester stage.[1] Enzymatic hydrolysis is highly specific if using the right cutinase.[1]

Step-by-Step:

  • Substrate: Dissolve 10g BHET in 100 mL Phosphate Buffer (pH 7.0).

  • Enzyme: Add HiC (Humicola insolens cutinase) or a specific PETase variant (e.g., IsPETase).[1] Note: Avoid MHETase, as it degrades MHET to TPA.

  • Reaction: Incubate at 40°C with gentle shaking.

  • Monitoring: Check HPLC every 30 mins.

  • Quenching: When MHET:BHET ratio peaks (usually ~4-6 hours), lower pH to 2.0 with HCl to denature enzyme and precipitate the product (MHET has lower solubility than BHET in cold acidic water).[1]

  • Purification: Recrystallize from water/ethanol (90:10).

FAQ: Enzymatic Degradation Context

Q: I am using an enzymatic cocktail (PETase + MHETase). Why is MHET accumulating? A: This indicates a kinetic mismatch .[1]

  • Cause: PETase (polymer

    
     monomer) is faster than MHETase (monomer 
    
    
    
    TPA/EG), or MHETase is inhibited by high substrate concentration (Substrate Inhibition).[1]
  • Fix: Increase the ratio of MHETase in your cocktail or engineer the MHETase for higher

    
    .
    

Q: Is MHET toxic to my bacterial host (E. coli/Ideonella)? A: Yes, high concentrations of benzoate derivatives can acidify the cytoplasm and disrupt membrane potential.

  • Fix: Ensure your strain has an active transporter system (e.g., TPA transporter) or maintain pH control in the bioreactor.

References

  • PubChem. (2025).[1][7] 4-[(2-Hydroxyethoxy)carbonyl]benzoic acid (MHET) Compound Summary. National Library of Medicine.[1] [Link][1]

  • Yoshida, S., et al. (2016).[1][8] A bacterium that degrades and assimilates poly(ethylene terephthalate).[1] Science. [Link][1]

  • Shodex HPLC. (2024).[1] Analysis of PET Degradation Products (TPA, MHET, BHET). Shodex Application Notes. [Link][1]

  • Knott, B. C., et al. (2020).[1] Characterization and engineering of a two-enzyme system for plastics depolymerization. PNAS.[1] [Link][1]

  • Palm, G. J., et al. (2019).[1] Structure of the plastic-degrading Ideonella sakaiensis MHETase bound to a substrate mimic. Nature Communications.[1] [Link]

Sources

Troubleshooting

challenges in the purification of 4-[(2-Hydroxyethoxy)carbonyl]benzoate

Technical Support Guide: Purification of 4-[(2-Hydroxyethoxy)carbonyl]benzoate Executive Summary & Molecule Profile 4-[(2-Hydroxyethoxy)carbonyl]benzoate is the anionic form of Mono(2-hydroxyethyl) terephthalate (MHET) ....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of 4-[(2-Hydroxyethoxy)carbonyl]benzoate

Executive Summary & Molecule Profile

4-[(2-Hydroxyethoxy)carbonyl]benzoate is the anionic form of Mono(2-hydroxyethyl) terephthalate (MHET) . It is the critical "mono-ester" intermediate in the hydrolysis of Polyethylene Terephthalate (PET).

  • Core Challenge: The purification difficulty lies in its intermediate polarity. It sits directly between the non-polar diester (BHET ) and the highly polar di-acid (TPA ), leading to frequent co-elution and co-precipitation.

  • Critical Stability Warning: The ester bond is susceptible to hydrolysis in strong alkaline conditions (pH > 10) or high temperatures (>60°C in aqueous solution), degrading the product into TPA and Ethylene Glycol.

Impurity Profile & Solubility Matrix

Use this table to design your separation strategy.

ComponentAbbr.Structure TypeWater Solubility (25°C)Organic Solubility (EtOAc/EtOH)pKa (approx)
Target Molecule MHET Mono-Ester / Mono-AcidHigh (as salt) / Moderate (as acid)Soluble (Acid form)~3.7 - 4.2
Impurity A TPA Terephthalic Acid (Di-acid)Negligible (<0.02 g/L)Insoluble 3.5, 4.8
Impurity B BHET Bis-Ester (Neutral)Low (~0.6 g/L)Soluble N/A
Impurity C EG Ethylene GlycolMiscibleMiscible~14.2

Core Purification Workflows

Method A: The "Solubility Switch" Protocol (Recommended for >1g Scale)

Best for removing bulk TPA and BHET without expensive chromatography.

Principle: This method exploits the extreme insolubility of TPA in organic solvents and the pH-dependent solubility of MHET.

Step-by-Step Protocol:

  • Initial Dissolution (pH Adjustment):

    • Suspend the crude mixture in water.

    • Adjust pH to 7.5 – 8.0 using dilute NaOH or NaHCO₃. Do not exceed pH 9.0 to prevent hydrolysis.

    • Result: MHET and TPA dissolve as salts. BHET remains largely undissolved (if concentration >1 g/L).

  • Lipophilic Wash (BHET Removal):

    • Wash the aqueous solution twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Action: Unreacted BHET partitions into the organic layer.

    • Keep: The Aqueous Layer (contains MHET and TPA).

  • Acidification & Co-Precipitation:

    • Cool the aqueous layer to 4°C.

    • Slowly acidify to pH 1.0 – 2.0 using 1M HCl.

    • Action: Both TPA and MHET (acid form) will precipitate as a white solid.

    • Note: If MHET concentration is low, it may remain soluble. In that case, saturate the water with NaCl (salting out) and extract with EtOAc.

  • Selective Solid-Liquid Extraction (The Critical Step):

    • Collect the mixed precipitate (TPA + MHET) by filtration. Dry thoroughly.

    • Resuspend the dry solid in warm Ethyl Acetate (40°C) .

    • Mechanism: MHET dissolves readily in warm EtOAc. TPA remains insoluble.

    • Filter the suspension.[1][2]

    • Filtrate: Contains pure MHET.

    • Solid: Discard (TPA).

  • Final Isolation:

    • Evaporate the EtOAc filtrate under reduced pressure to yield MHET as a white crystalline solid.

Workflow Visualization:

PurificationWorkflow Start Crude Mixture (MHET, TPA, BHET, EG) Step1 1. Suspend in Water Adjust pH to 8.0 Start->Step1 Step2 2. Wash with EtOAc Step1->Step2 OrgLayer1 Organic Layer (Contains BHET) Step2->OrgLayer1 Extract AqLayer1 Aqueous Layer (MHET salt + TPA salt) Step2->AqLayer1 Retain Step3 3. Acidify to pH 1-2 Filter Precipitate AqLayer1->Step3 Solid1 Mixed Solid (MHET acid + TPA) Step3->Solid1 Filtrate1 Aqueous Waste (Salts, EG) Step3->Filtrate1 Step4 4. Extract Solid with Warm Ethyl Acetate Solid1->Step4 Dry & Resuspend FinalSolid Insoluble Solid (Remove TPA) Step4->FinalSolid Filter FinalLiq EtOAc Filtrate (Contains MHET) Step4->FinalLiq Product Evaporate Solvent Pure MHET FinalLiq->Product

Caption: Separation logic exploiting the pH-dependent solubility of MHET and the organic insolubility of TPA.

Method B: Preparative HPLC (High Purity / Analytical)

Best for <100mg scale or final polishing.

  • Column: C18 Reverse Phase (e.g., Shodex RSpak DE-413 or equivalent C18).

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps MHET protonated/sharp).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Elute salts/EG)

    • 2-15 min: 5% -> 40% B (Separation zone)

    • Elution Order: TPA (Early) -> MHET (Middle) -> BHET (Late).

  • Detection: UV at 240 nm or 254 nm (Strong absorption by terephthalate moiety).

Troubleshooting Center (Q&A)

Q1: My final product has a persistent white insoluble residue. What is it? Diagnosis: This is almost certainly Terephthalic Acid (TPA) . Reason: TPA is a byproduct of MHET hydrolysis or over-reaction. It is notoriously difficult to remove by simple recrystallization from water because it co-precipitates with MHET upon acidification. Solution: Use the "Warm Ethyl Acetate" wash described in Method A (Step 4). MHET is soluble in EtOAc; TPA is practically insoluble. Filter the solution through a 0.45 µm PTFE membrane before evaporation.

Q2: I am losing yield during the acidification step. The filtrate is cloudy. Diagnosis: Incomplete precipitation of MHET. Reason: While MHET acid is less soluble than the salt, it still has moderate water solubility (unlike TPA). Solution:

  • Salting Out: Add NaCl to the acidic filtrate to saturation. This decreases the solubility of organic compounds (Salting-out effect).

  • Back-Extraction: Do not discard the acidic filtrate. Extract it 3x with Ethyl Acetate. Combine these extracts with your main organic fraction.

Q3: My MHET is converting to TPA during storage. Diagnosis: Hydrolysis. Reason: The ester bond in MHET is sensitive to moisture, especially if traces of acid or base catalyst remain. Solution:

  • Neutralize: Ensure the final product is free of mineral acids. Wash the EtOAc solution with a small amount of brine before drying.

  • Dryness: Store as a dry solid. Do not store in aqueous solution for long periods.

  • Temperature: Store at -20°C for long-term stability.

Q4: Can I use ethanol for the extraction instead of Ethyl Acetate? Diagnosis: Risky. Reason: While MHET dissolves in ethanol, TPA also has slightly higher solubility in hot ethanol than in EtOAc. Furthermore, heating MHET in ethanol (especially with acid traces) can lead to transesterification , converting your MHET (ethylene glycol ester) into the Ethyl ester. Stick to non-nucleophilic solvents like Ethyl Acetate or DCM.

References

  • Palm, G. J., et al. (2019). Structure of the plastic-degrading Ideonella sakaiensis MHETase bound to a substrate mimic. Nature Communications.
  • Yoshida, S., et al. (2016). A bacterium that degrades and assimilates poly(ethylene terephthalate). Science, 351(6278), 1196-1199.
  • PubChem. (2025).[3] Compound Summary: 4-[(2-Hydroxyethoxy)carbonyl]benzoate.[3][][5] National Library of Medicine. Retrieved from [Link]

Sources

Optimization

optimizing reaction conditions for 4-[(2-Hydroxyethoxy)carbonyl]benzoate polymerization

To: Research & Development Team From: Senior Application Scientist, Polymer Chemistry Division Subject: Technical Guide: Optimization of 4-[(2-Hydroxyethoxy)carbonyl]benzoate Polycondensation Introduction: The A-B Type P...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Polymer Chemistry Division Subject: Technical Guide: Optimization of 4-[(2-Hydroxyethoxy)carbonyl]benzoate Polycondensation

Introduction: The A-B Type Polycondensation Challenge

Welcome to the Technical Support Center. You are likely working with 4-[(2-Hydroxyethoxy)carbonyl]benzoic acid (or its ester/salt derivatives), effectively acting as an A-B type monomer analogous to Mono-(2-hydroxyethyl) terephthalate (MHET). Unlike the standard PET synthesis which reacts a diacid (A-A) with a diol (B-B), your monomer contains both functional groups required for condensation within a single molecule.

This guide addresses the specific kinetic and thermodynamic challenges of this self-condensation, specifically focusing on mass transfer limitations , catalyst selectivity , and thermal degradation .

Part 1: The Reaction Workflow (Visualized)

The following diagram outlines the critical phase transitions and vacuum requirements for your polymerization. Note the distinct shift from water removal to ethylene glycol (EG) removal if transesterification occurs.

PolymerizationWorkflow Monomer Monomer Melt (T > 110°C) PrePoly Pre-Polymerization (Oligomers) Monomer->PrePoly Esterification - H2O / Low Vac 240°C PolyCond Polycondensation (High Polymer) PrePoly->PolyCond Transesterification - Ethylene Glycol < 1 mbar, 280°C PolyCond->PolyCond Surface Renewal (High Torque Stirring) SolidState Solid State Polymerization (SSP) PolyCond->SolidState Crystallization < Tg + 100°C Inert Gas Flow

Figure 1: Step-growth polymerization workflow for hydroxy-benzoate derivatives. Critical control points are the transition to high vacuum and the management of condensate removal.

Part 2: Catalyst Selection & Kinetics

The choice of catalyst dictates your reaction rate versus the optical quality (color) of the final polymer.

Catalyst SystemActivityThermal StabilityColor RiskRecommended Use Case
Antimony Trioxide (

)
ModerateHighLow (Grey/White)Standard industrial baseline. Best for minimizing side reactions if cycle time is not critical [1].
Titanium Alkoxides (e.g., TNBT) Very HighLowHigh (Yellowing)Rapid screening of oligomers. Requires phosphorus stabilizers to prevent thermal oxidation [2].
Germanium Dioxide (

)
HighHighVery Low (Clear)High-value optical applications. Expensive but produces the highest clarity polymer [1].

Technical Insight: For your specific monomer, Antimony (Sb) is often preferred over Titanium because the A-B type condensation is highly sensitive to thermal degradation. Titanium catalysts are Lewis acids that can accelerate the "back-biting" reaction, leading to cyclic oligomers and yellowing (acetaldehyde formation) [3].

Part 3: Troubleshooting & Optimization (FAQ)

Q1: Why is my Intrinsic Viscosity (IV) plateauing despite long reaction times?

Diagnosis: This is almost certainly a Mass Transfer Limitation . In the late stages of polycondensation, the reaction is driven by the removal of the condensate (Ethylene Glycol or Water). As viscosity increases, bubbles of condensate cannot escape the melt, establishing a local equilibrium that stops chain growth.

Corrective Protocol:

  • Vacuum Integrity: Ensure your system reaches

    
     (ideally 
    
    
    
    ).
  • Surface Renewal: You must increase the surface-to-volume ratio.

    • Lab Scale: Use a helical ribbon impeller or anchor stirrer. High torque is required.

    • Speed: Increase RPM strictly during the high-viscosity phase to shear the melt and expose fresh surface area to the vacuum [4].

Q2: The polymer turns yellow/brown at temperatures above 280°C. How do I prevent this?

Diagnosis: Thermal oxidative degradation or catalyst-induced chromophore formation. Aromatic polyesters are prone to forming quinoid structures or acetaldehyde when overheated.

Corrective Protocol:

  • Thermal Cap: Do not exceed

    
    . The reaction rate doubles every 10°C, but degradation rates triple.
    
  • Stabilizers: Add a phosphorus-based stabilizer (e.g., Phosphoric acid or Triphenyl phosphate) at the end of the esterification stage. This sequesters active catalyst species that promote degradation [3].

  • Inert Atmosphere: Ensure strict

    
     purging before vacuum application. Even ppm levels of 
    
    
    
    at
    
    
    cause immediate yellowing.
Q3: My monomer sublimes and clogs the vacuum line before polymerizing.

Diagnosis: The vacuum was applied too aggressively while the monomer was still volatile.

Corrective Protocol: Implement a Graded Vacuum Ramp :

  • Stage 1 (Melt): Atmospheric pressure (

    
    ), 
    
    
    
    . Hold for 30 mins.
  • Stage 2 (Oligomerization): Ramp vacuum to

    
     over 30 mins.
    
  • Stage 3 (Polycondensation): Only apply full vacuum (

    
    ) once the conversion exceeds 80% (when the melt is visibly viscous). This prevents the sublimation of unreacted monomer [5].
    

Part 4: Standardized Experimental Protocol

Objective: Synthesis of High IV Poly(4-[(2-Hydroxyethoxy)carbonyl]benzoate).

  • Reactor Loading:

    • Load Monomer into a 3-neck round bottom flask or stainless steel autoclave.

    • Add Catalyst:

      
       (200 ppm relative to monomer weight).
      
    • Optional: Add Thermal Stabilizer (Triphenyl phosphate, 50 ppm).

  • Melt Stage (Atmospheric):

    • Purge with

      
       x 3 cycles.
      
    • Heat to

      
       under slow stirring (50 RPM).
      
    • Observe the distillation of water/condensate.[1]

  • Vacuum Ramp (The Critical Step):

    • T+30 mins: Reduce pressure to

      
      .
      
    • T+60 mins: Increase Temp to

      
      ; Reduce pressure to 
      
      
      
      .
    • T+90 mins: Increase Temp to

      
      ; Apply Max Vacuum (
      
      
      
      ).
  • Finishing:

    • Maintain Max Vacuum for 2-3 hours.

    • Stop Condition: Monitor torque on the stirrer. When torque plateaus, the reaction is equilibrium-limited.

    • Discharge melt into ice water or pelletize immediately.

References

  • UrbanMines. (2025). Antimony-Based Catalysts in Polyester Production. UrbanMines Tech Resources. 2

  • Clariant. (2025).[3] Titanium based catalysts for Polyester: Antimony-free solutions. Clariant Innovation. 4[3][5]

  • Tsuge, S., et al. (1979). Studies on Thermal Degradation of Aromatic Polyesters by Pyrolysis-Gas Chromatography. Journal of Chromatographic Science. 6[5]

  • Goettfert. (2025). The Detection of the Intrinsic Viscosity (IV) in Polyester Melts. Goettfert Rheology. 7

  • European Patent Office. (2003). Process to prepare bis (2-hydroxyethyl) terephthalate and polymerization conditions. EP Patent Documents. 8

Sources

Troubleshooting

Technical Support Center: MHET Stability &amp; Troubleshooting in Aqueous Assays

Welcome to the Technical Support Center for 4-[(2-Hydroxyethoxy)carbonyl]benzoate , commonly known as the conjugate base of mono-(2-hydroxyethyl) terephthalate (MHET) . As a Senior Application Scientist, I frequently see...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-[(2-Hydroxyethoxy)carbonyl]benzoate , commonly known as the conjugate base of mono-(2-hydroxyethyl) terephthalate (MHET) .

As a Senior Application Scientist, I frequently see researchers encounter unexpected kinetic plateaus, background noise, or precipitation when working with MHET in aqueous solutions. Because MHET is the critical rate-limiting intermediate in the depolymerization of polyethylene terephthalate (PET), understanding its thermodynamic and chemical behavior is essential.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind MHET instability and provide self-validating protocols to ensure the integrity of your biocatalytic assays.

Part 1: Core Troubleshooting Guide & FAQs

Q1: Why am I detecting Terephthalic Acid (TPA) in my negative control (enzyme-free) reactions? The Causality: You are observing chemical self-hydrolysis. At alkaline pH levels (pH > 8.0) and elevated temperatures, hydroxide ions in the aqueous solution act as strong nucleophiles. They attack the ester carbonyl carbon of the 4-[(2-Hydroxyethoxy)carbonyl]benzoate anion, leading to [1]. The Solution: Maintain your assay pH strictly between 7.0 and 7.5. Use robust buffering systems (e.g., 50 mM sodium phosphate) to prevent pH drift, as the release of TPA during the reaction can locally acidify the microenvironment. Always run a buffer-only blank to quantify and mathematically subtract this baseline chemical hydrolysis from your enzymatic data.

Q2: Why does my PETase activity plateau prematurely, leaving high concentrations of MHET in the solution? The Causality: This is a classic case of competitive product inhibition. MHET binds tightly to the active site of PETase in a non-catalytic pose. Because wild-type PETase lacks the specific structural features required for efficient MHET turnover, the [2]. The Solution: Implement a synergistic dual-enzyme system. Supplement your reaction with an MHETase (e.g., Ideonella sakaiensis MHETase or [4]) to rapidly clear MHET by converting it to TPA and EG. This relieves product inhibition and drives the depolymerization reaction to completion.

Q3: My reaction mixture turns cloudy immediately after acidifying to stop the reaction. Is my MHET precipitating? The Causality: The precipitate is almost certainly TPA, not MHET. When enzymatic reactions are quenched with acid (e.g., TFA or HCl) to drop the pH below 4.0, the highly soluble TPA dianion is protonated into its neutral, highly insoluble form. MHET retains higher aqueous solubility at acidic pH due to its polar hydroxyethyl group, but TPA will rapidly crash out of solution, ruining your HPLC quantification. The Solution: Instead of purely acidic quenching, dilute your samples 1:1 with an organic solvent like Dimethyl Sulfoxide (DMSO) or Methanol before analysis. This denatures the enzymes to stop the reaction while keeping TPA fully dissolved for accurate chromatographic integration.

Part 2: Quantitative Data on MHET Stability

Understanding the operational windows for MHET is critical for experimental design. The table below summarizes the stability profile of MHET across different aqueous environments based on [3].

ParameterConditionMHET Stability / BehaviorRecommended Action
Acidic pH pH 4.0 - 5.0High chemical stability; minimal self-hydrolysis. Poor PETase/MHETase activity.Avoid for active enzymatic assays; highly useful for substrate storage.
Neutral pH pH 7.0 - 7.5Optimal balance. Minimal self-hydrolysis; peak MHETase catalytic efficiency.Standardize all kinetic assays within this specific range.
Alkaline pH pH 8.5 - 10.0High spontaneous self-hydrolysis to TPA and EG.Avoid entirely unless specifically engineering alkaline-tolerant enzymes.
Temperature > 60°CAccelerates both chemical hydrolysis and thermal denaturation of mesophilic enzymes.Use engineered thermostable variants (e.g., FAST-PETase) if high temps are required.
Part 3: Validated Experimental Protocol
Self-Validating MHETase Activity Assay

To ensure trustworthiness and scientific integrity, this protocol incorporates a self-validating blank system to mathematically isolate true enzymatic cleavage from spontaneous chemical hydrolysis.

Step 1: Substrate & Buffer Preparation

  • Prepare a 50 mM sodium phosphate buffer, adjusted precisely to pH 7.5 at the target assay temperature (e.g., 40°C).

  • Dissolve MHET substrate in pure DMSO to create a 10 mM stock solution. (Note: Ensure the final DMSO concentration in the assay does not exceed 5% to prevent enzyme denaturation).

Step 2: Reaction Assembly

  • In a 1.5 mL microcentrifuge tube, combine 850 µL of buffer and 50 µL of the 10 mM MHET stock (Final MHET concentration: 0.5 mM).

  • Crucial Step: Split the mixture equally into two tubes: "Test" (450 µL) and "Blank" (450 µL).

  • Pre-incubate both tubes at 40°C for 5 minutes to achieve thermal equilibrium.

Step 3: Initiation & Quenching

  • Add 50 µL of purified MHETase (e.g., 1 µM final concentration) to the "Test" tube.

  • Add 50 µL of plain buffer to the "Blank" tube.

  • Incubate both tubes at 40°C for exactly 30 minutes.

  • Quench the reactions by adding 500 µL of ice-cold Methanol (containing 1% TFA) to both tubes. This instantly denatures the enzyme while keeping the generated TPA in solution.

Step 4: Quantification & Validation

  • Centrifuge at 12,000 x g for 10 minutes to pellet precipitated proteins.

  • Analyze the supernatant via HPLC (C18 column, UV detection at 240 nm).

  • Validation Calculation: True Enzymatic MHET Hydrolysis = [TPA]Test - [TPA]Blank. Self-Correction Check: If [TPA]Blank exceeds 5% of your total initial substrate, recalibrate your buffer pH and check your heat block for temperature hotspots.

Part 4: System Architecture

MHET_Pathway PET Polyethylene Terephthalate (PET) BHET BHET Intermediate PET->BHET Hydrolysis MHET MHET (4-[(2-Hydroxyethoxy)carbonyl]benzoate) BHET->MHET Hydrolysis TPA Terephthalic Acid (TPA) + Ethylene Glycol (EG) MHET->TPA Enzymatic Cleavage MHET->TPA Chemical Self-Hydrolysis PETase PETase Enzyme MHET->PETase Competitive Inhibition PETase->PET PETase->BHET MHETase MHETase Enzyme MHETase->MHET Chem Alkaline pH / Heat Chem->MHET

Figure 1: PET degradation pathway showing MHET hydrolysis, self-degradation, and enzyme inhibition.

References
  • Heinks, T., et al. (2024). Selective Modification of the Product Profile of Biocatalytic Hydrolyzed PET via Product-specific Medium Engineering. ChemRxiv. URL: [Link]

  • Zhang, J., et al. (2023). Computational design of highly efficient thermostable MHET hydrolases and dual enzyme system for PET recycling. Communications Biology. URL: [Link]

  • Świderek, K., et al. (2023). Mechanistic studies of a lipase unveil effect of pH on hydrolysis products of small PET modules. Nature Communications. URL: [Link]

  • Yin, Q., et al. (2022). Enhancement of the polyethylene terephthalate and mono-(2-hydroxyethyl) terephthalate degradation activity of Ideonella sakaiensis PETase by an electrostatic interaction-based strategy. Bioresource Technology. URL: [Link]

Optimization

Technical Support Center: Stability &amp; Storage of 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET)

Core Directive: The Metastable Nature of MHET You are likely working with 4-[(2-Hydroxyethoxy)carbonyl]benzoate , commonly referred to as Mono-(2-hydroxyethyl) terephthalate (MHET) . In the context of PET (polyethylene t...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Metastable Nature of MHET

You are likely working with 4-[(2-Hydroxyethoxy)carbonyl]benzoate , commonly referred to as Mono-(2-hydroxyethyl) terephthalate (MHET) . In the context of PET (polyethylene terephthalate) hydrolysis research, MHET is the critical "bottleneck" intermediate.

The Stability Paradox: MHET is structurally designed to be reactive. It is an ester with a terminal hydroxyl group, making it susceptible to two opposing degradation forces:

  • Hydrolysis: Breakdown into Terephthalic Acid (TPA) and Ethylene Glycol (EG).[1]

  • Transesterification (Disproportionation): Reaction with itself to form Bis(2-hydroxyethyl) terephthalate (BHET) and TPA.

Your Goal: Maintain MHET purity >98% to ensure accurate kinetic profiling of MHETase enzymes or metabolic pathways. This guide provides the protocols to arrest these degradation pathways.

Troubleshooting Guide (Q&A)

Category A: Physical Integrity & Handling[2][3][4]

Q: My MHET powder has turned from a free-flowing white powder to a sticky, off-white clump. Is it still usable?

  • Diagnosis: Hygroscopic Failure. The terminal hydroxyl group and the ionic nature (if using the benzoate salt) attract atmospheric moisture.

  • Mechanism: Absorbed water creates a localized aqueous micro-environment, lowering the activation energy for hydrolysis. The "stickiness" indicates the formation of ethylene glycol (a liquid) and TPA (solid), creating a paste.

  • Action: Discard. Once clumping occurs, the molar ratio is compromised.

  • Prevention: Store in a desiccator with active silica gel or

    
    . For critical standards, store under Argon.
    

Q: Can I store MHET in solution for long-term use?

  • Diagnosis: Solvolysis Risk.

  • Analysis:

    • Water/Buffer:High Risk. MHET hydrolyzes spontaneously in aqueous buffer, especially at pH > 7.0 or pH < 4.0.

    • Methanol/Ethanol:[2]High Risk. Alcoholysis will convert MHET into Methyl/Ethyl Terephthalate over time.

    • DMSO:Safe (Conditional). DMSO is the preferred solvent for stock solutions (10-50 mM).

  • Protocol: Prepare stocks in anhydrous DMSO. Aliquot into single-use amber vials. Store at -20°C. Never refreeze a thawed aliquot more than once.

Category B: Chromatographic Anomalies

Q: My HPLC trace shows a "shoulder" peak eluting immediately before MHET. What is it?

  • Diagnosis: Terephthalic Acid (TPA) Contamination.

  • Reasoning: On reverse-phase C18 columns, TPA is more polar (two carboxylic acid groups) and typically elutes earlier than MHET.

  • Root Cause: If this appears in a fresh standard, your mobile phase might be too acidic (pH < 2.5), causing on-column hydrolysis, or the sample was dissolved in a non-buffered aqueous solvent for too long before injection.

  • Fix: Ensure sample injection temperature is controlled (4°C) and analyze immediately after dilution.

Q: I see a late-eluting peak that wasn't there last week. Is this an impurity?

  • Diagnosis: Dimerization to BHET.

  • Mechanism:

    
    . This disproportionation is rare at room temperature but accelerates if the sample was subjected to heat (>40°C) during drying or preparation.
    
  • Fix: Avoid rotary evaporation at high temperatures. Use lyophilization (freeze-drying) if solvent removal is necessary.

Scientific Logic & Degradation Pathways

To prevent degradation, you must understand the molecular enemies. The diagram below details the two primary failure modes of MHET.

Visualization: MHET Degradation Network

MHET_Degradation cluster_hydrolysis Path 1: Hydrolysis (Primary Storage Risk) MHET MHET (Target Molecule) TPA Terephthalic Acid (TPA) MHET->TPA Acid/Base Catalysis EG Ethylene Glycol (EG) MHET->EG Leaving Group BHET BHET (Dimer Impurity) MHET->BHET 2x MHET - TPA Water H₂O (Moisture) Water->MHET Attack

Figure 1: Degradation pathways of MHET.[1][3][4] Path 1 (Red) is driven by moisture and pH extremes. Path 2 (Yellow) is driven by thermal stress.

Experimental Protocols

Protocol A: Validation of MHET Purity (HPLC)

Use this protocol to verify if your stored batch is still viable.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q, 18.2 MΩ)

  • Formic Acid (0.1%) or Trifluoroacetic acid (0.05%)

System Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Detection: UV @ 254 nm (aromatic ring) and 240 nm.

  • Temperature: 25°C (Column), 4°C (Autosampler - Critical ).

Gradient Method:

Time (min)% Buffer A (0.1% FA in Water)% Buffer B (Acetonitrile)Flow Rate
0.09551.0 mL/min
10.060401.0 mL/min
12.05951.0 mL/min
15.09551.0 mL/min

Acceptance Criteria:

  • TPA (RT ~3-4 min): < 0.5% Area

  • MHET (RT ~6-7 min): > 98.0% Area

  • BHET (RT ~8-9 min): < 0.5% Area

Protocol B: Rescue of Hygroscopic MHET (Lyophilization)

If your MHET has absorbed moisture but has not yet hydrolyzed (confirmed by HPLC), use this to dry it.

  • Dissolve: Dissolve the damp solid in a minimal volume of 20% Acetonitrile / 80% Water.

  • Freeze: Snap freeze in liquid nitrogen or at -80°C.

  • Lyophilize: Run freeze-dryer at < 0.05 mbar for 24 hours.

  • Store: Immediately transfer the fluffy white powder to an amber vial, purge with Argon, and seal with Parafilm.

Frequently Asked Questions (FAQs)

Q: Why is the pH of the storage buffer so critical? A: Ester hydrolysis is catalyzed by both acid (


) and base (

). The "stability window" for MHET is narrow, typically between pH 4.5 and 5.5.
  • Avoid: Phosphate buffers at pH > 7.5 (promotes rapid hydrolysis).

  • Preferred: Citrate or Acetate buffers if aqueous storage is temporary.

Q: Can I autoclave MHET solutions? A: Absolutely not. The high heat (121°C) and pressure will completely hydrolyze MHET into TPA and EG within minutes. Always filter-sterilize (0.22 µm PVDF membrane) if sterility is required.

Q: I bought "Sodium 4-[(2-hydroxyethoxy)carbonyl]benzoate". Is this different? A: Yes. This is the salt form. It is more hygroscopic than the free acid.

  • Storage Adjustment: Salt forms must be stored in a desiccator at all times.

  • Solubility: The salt dissolves faster in water but is equally prone to hydrolysis once dissolved.

References

  • Palm, G. J., et al. (2019). Structure of the plastic-degrading Ideonella sakaiensis MHETase bound to a substrate mimic. Nature Communications. [Link]

  • Yoshida, S., et al. (2016).[3] A bacterium that degrades and assimilates poly(ethylene terephthalate).[1][3] Science.[3] [Link]

  • Knott, B. C., et al. (2020). Characterization and engineering of a two-enzyme system for plastics depolymerization. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • PubChem. (n.d.). 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (MHET) Compound Summary. National Library of Medicine. [Link][5]

Sources

Troubleshooting

refining the work-up procedure for 4-[(2-Hydroxyethoxy)carbonyl]benzoate synthesis

Target Compound: 4-[(2-Hydroxyethoxy)carbonyl]benzoic acid Common Name: Mono-(2-hydroxyethyl) terephthalate (MHET) Applications: PET depolymerization intermediate, building block for active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-[(2-Hydroxyethoxy)carbonyl]benzoic acid Common Name: Mono-(2-hydroxyethyl) terephthalate (MHET) Applications: PET depolymerization intermediate, building block for active pharmaceutical ingredients (APIs), and biodegradable polymer synthesis[].

Because MHET possesses both a polar hydroxyl group and a carboxylic acid, its amphiphilic nature complicates isolation from reaction mixtures that also contain bis(2-hydroxyethyl) terephthalate (BHET) and terephthalic acid (TPA)[2]. This technical support guide provides a validated, causality-driven approach to refining the chemical synthesis and downstream work-up of MHET.

Module 1: Standard Operating Procedure (SOP) – Optimized Synthesis & Work-Up

This protocol details the controlled chemical synthesis of MHET via the partial alkaline hydrolysis of BHET, engineered to prevent over-hydrolysis into TPA[3]. Every step is designed as a self-validating system to ensure maximum yield and purity.

Step 1: Controlled Saponification
  • Action: Combine 8.7 mmol of BHET and 8.4 mmol of potassium hydroxide (KOH) in 540 mL of anhydrous ethylene glycol (EG). Heat the mixture strictly at 120 °C for exactly 3 hours[3].

  • Causality & Validation: The sub-stoichiometric ratio of KOH (0.96:1) acts as a self-validating chemical limit against the complete saponification of both ester bonds. Exceeding this thermal budget or altering the stoichiometry rapidly accelerates the secondary hydrolysis of MHET to TPA.

Step 2: Aqueous Quenching & Liquid-Liquid Extraction
  • Action: Transfer the cooled reaction mixture to a separatory funnel and dilute with 900 mL of deionized water. Extract the aqueous phase three times with 150 mL of chloroform[3].

  • Causality & Validation: At this alkaline pH, MHET exists as a highly water-soluble potassium salt. Chloroform selectively partitions the unreacted, non-polar BHET away from the aqueous phase. Validation: Spot the organic phase on a TLC plate (Silica gel, EtOAc/Hexane); the absence of UV-active spots after the third wash confirms complete BHET extraction.

Step 3: pH-Dependent Precipitation
  • Action: Cool the BHET-free aqueous phase to 4 °C using an ice bath. Slowly titrate the solution with 1M HCl until the pH reaches exactly 3.0[3].

  • Causality & Validation: The pKa of MHET is approximately 3.8. Lowering the pH to 3.0 ensures >85% protonation of the carboxylate, drastically reducing its aqueous solubility and forcing precipitation. Cooling to 4 °C depresses the solubility product (

    
    ), maximizing yield. Validation:  Continuous monitoring with a calibrated pH probe prevents over-acidification, which would trigger ester cleavage.
    
Step 4: Isolation & Desiccation
  • Action: Isolate the white precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold deionized water to remove residual EG and KCl salts. Dry the product under high vacuum at 40 °C to a constant weight[3].

Module 2: Process Workflow & Phase Distribution

MHET_Workup A Crude Mixture (BHET, MHET, TPA in EG/KOH) B Add H2O & Extract with Chloroform A->B C Organic Phase (Unreacted BHET) B->C Organic D Aqueous Phase (MHET & TPA Salts) B->D Aqueous E Acidify to pH 3.0 (HCl at 4 °C) D->E F Vacuum Filtration E->F G Filtrate (Waste/EG) F->G Liquid H Filter Cake (Crude MHET) F->H Solid I Cold Water Wash & Desiccation H->I J Purified MHET (>95% Purity) I->J

Workflow for the isolation and purification of MHET via pH-dependent precipitation.

Module 3: Troubleshooting Guide & FAQs

Q1: My final MHET yield is exceptionally low, and NMR shows predominantly terephthalic acid (TPA). What went wrong? Causality: This is a classic case of over-hydrolysis. MHET is a transient intermediate between BHET and TPA[4]. If the saponification reaction exceeds 3 hours, or if the KOH concentration is locally too high due to poor stirring, the ester bond of the hydroxyethyl group in MHET is cleaved, yielding TPA and ethylene glycol. Corrective Action: Ensure vigorous mechanical stirring to prevent local pH spikes. Strictly adhere to the 0.96:1 (KOH:BHET) molar ratio to create a reagent-limited environment that starves the secondary hydrolysis step.

Q2: During the liquid-liquid extraction step, why is chloroform specified instead of greener solvents like ethyl acetate? Causality: The choice of chloroform is driven by partition coefficients and phase dynamics. Ethylene glycol (EG) acts as a co-solvent that can induce miscibility between water and moderately polar solvents like ethyl acetate, leading to severe emulsions. Chloroform’s high density and lack of hydrogen-bond accepting capability allow it to cleanly phase-separate from the EG/water mixture while selectively solvating the unreacted BHET[3].

Q3: I accidentally acidified the aqueous phase to pH 1.0 instead of 3.0. Will this affect my product? Causality: Yes. While MHET will still precipitate at pH 1.0, the highly acidic environment catalyzes the hydrolysis of the remaining ester bond, slowly converting your precipitated MHET into TPA during the filtration and washing steps. Furthermore, extreme acidification can cause the co-precipitation of trace impurities. Corrective Action: If over-acidification occurs, immediately buffer the solution back to pH 3.0 using dilute NaOH or


 before proceeding to filtration.

Q4: My isolated MHET is contaminated with TPA. How can I separate them without running column chromatography? Causality: You can exploit the differential hydrogen-bonding networks of the two molecules. TPA is highly symmetrical and forms a rigid, insoluble crystalline lattice, making it practically insoluble in hot aliphatic alcohols. MHET, with its asymmetric hydroxyethyl chain, disrupts this lattice and is highly soluble in hot methanol or ethanol. Corrective Action: Suspend the crude mixture in boiling methanol. The TPA will remain as an insoluble white powder. Perform a hot filtration to remove the TPA, then cool the methanolic filtrate to crystallize pure MHET.

Module 4: Quantitative Data Reference

To aid in rationalizing work-up decisions, the following table summarizes the physicochemical properties that dictate the phase behavior of the reaction components[2][3][4].

CompoundMolecular Weight ( g/mol )Approx. pKaSolubility in Water (pH 8.0)Solubility in Water (pH 3.0)Solubility in Chloroform
BHET 254.24N/A (Neutral)LowLowHigh
MHET 210.18~3.8High (Anionic)Low (Protonated)Low
TPA 166.133.51, 4.82High (Dianionic)InsolubleInsoluble

Self-Validation Check: The table demonstrates why pH 8.0 is required during chloroform extraction (keeping MHET/TPA in the aqueous phase while BHET moves to the organic phase) and why pH 3.0 is the critical threshold for MHET precipitation.

References

  • CAS 1137-99-1 (4-((2-Hydroxyethoxy)carbonyl)benzoic acid) - BOC Sciences.BOC Sciences.
  • 2-Hydroxyethyl terephthalic acid - Grokipedia.Grokipedia.
  • Selective Modification of the Product Profile of Biocatalytic Hydrolyzed PET via Product-specific Medium Engineering.ChemRxiv.
  • An Overview into Polyethylene Terephthalate (PET) Hydrolases and Efforts in Tailoring Enzymes for Improved Plastic Degradation.MDPI.

Sources

Optimization

Technical Support Center: Molecular Weight Control in MHET-Derived Poly(ethylene terephthalate) Synthesis

Welcome to the Technical Support Center for polymer synthesis utilizing 4-[(2-Hydroxyethoxy)carbonyl]benzoate (the conjugate base of mono-(2-hydroxyethyl) terephthalate, commonly referred to as MHET )[1]. MHET is an A-B...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for polymer synthesis utilizing 4-[(2-Hydroxyethoxy)carbonyl]benzoate (the conjugate base of mono-(2-hydroxyethyl) terephthalate, commonly referred to as MHET )[1].

MHET is an A-B type bifunctional monomer containing both a hydroxyl group and a carboxylate/carboxylic acid group[2]. Its step-growth polycondensation yields Poly(ethylene terephthalate) (PET)[3]. Because the stoichiometric ratio of functional groups in an A-B monomer is inherently perfectly balanced (


), controlling the final molecular weight (MW) requires precise manipulation of the extent of reaction (

), condensate removal kinetics, and deliberate stoichiometric disruption[4][5].

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and the mechanistic causality behind each step to ensure reproducible molecular weight control.

Part 1: Troubleshooting Guide & FAQs

Q1: My polymerization stalls at a low molecular weight. How do I drive the reaction further?

Causality & Solution: In step-growth polycondensation, the degree of polymerization (


) is dictated by the Carothers equation (

)[4]. To achieve high MW, the extent of reaction (

) must approach >0.99. Because the esterification of MHET is an equilibrium reaction, the failure to build MW is almost always a failure to remove the condensate (water and ethylene glycol) efficiently[5].
  • Actionable Steps:

    • Increase Vacuum: Ensure your reactor achieves a high vacuum (< 1 Torr) during the final melt-phase.

    • Surface Area Renewal: The reaction is diffusion-limited in the highly viscous melt[6]. Increase the stirrer speed or use a reactor with a high surface-to-volume ratio (e.g., a wiped-film evaporator) to facilitate condensate outgassing.

Q2: How can I precisely limit the molecular weight to a specific target (e.g., for low-viscosity applications)?

Causality & Solution: If you rely solely on stopping the reaction at a specific time, the polymer will continue to react during processing or storage, leading to unstable MW. You must introduce a stoichiometric imbalance using an end-capping agent[5].

  • Actionable Steps: Add a calculated molar fraction of a monofunctional molecule (e.g., benzoic acid or 2-phenoxyethanol) at the beginning of the reaction. The monofunctional agent terminates growing chains, capping the maximum theoretical MW regardless of how long the reaction proceeds.

Q3: I am experiencing severe discoloration and a sudden drop in molecular weight at temperatures above 290°C. What is happening?

Causality & Solution: You are observing thermal degradation via chain scission. Above 290°C, the ester linkages in the PET backbone undergo


-scission, generating vinyl ester end groups and carboxylic acids, which subsequently halt chain growth and cause yellowing. Furthermore, acid-catalyzed etherification can form diethylene glycol (DEG) linkages, disrupting polymer crystallinity.
  • Actionable Steps:

    • Do not exceed 285°C in the melt phase.

    • If higher MW is required, transition from Melt-Phase Polycondensation to Solid-State Polycondensation (SSP) . SSP operates at ~210°C (below the melting point but above the glass transition temperature), allowing end-groups in the amorphous regions to react without the risk of thermal degradation[7].

Part 2: Mandatory Visualizations

MHET Polycondensation Workflow

The following diagram illustrates the standard workflow for synthesizing PET from MHET, highlighting the critical transition from melt-phase to solid-state polycondensation to bypass thermal degradation limits.

G N1 Monomer Preparation 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET) N2 Melt-Phase Polycondensation (260-285°C, High Vacuum) N1->N2 N3 Condensate Removal (H2O / Ethylene Glycol) N2->N3 Le Chatelier's Principle N4 Pre-Polymer Formation (Low to Medium MW PET) N2->N4 N5 Solid-State Polycondensation (SSP) (210°C, Inert Gas/Vacuum) N4->N5 MW Boost Required N6 High Molecular Weight PET N5->N6

Caption: Workflow for MHET Polycondensation and Molecular Weight Amplification via SSP.

Molecular Weight Control Logic Tree

This diagram maps the logical relationships between process parameters and their mechanistic impact on the final polymer chain length.

G Target Target Molecular Weight Ext Extent of Reaction (p) Carothers Equation Target->Ext Cap End-Capping Agents (Stoichiometric Imbalance) Target->Cap Deg Side Reactions (Chain Scission / DEG) Target->Deg Vac Vacuum Level (< 1 Torr) Ext->Vac Temp Temperature (260-285°C) Ext->Temp Mono Monofunctional Additives (e.g., Benzoic Acid) Cap->Mono Deg->Temp Cat Catalyst Selection (Sb2O3 / Ti) Deg->Cat

Caption: Logical relationship tree mapping process parameters to molecular weight control mechanisms.

Part 3: Data Presentation

The table below summarizes how specific quantitative parameters dictate the molecular weight and physical properties of the resulting polymer.

Process ParameterTarget RangeMechanistic Effect on Molecular Weight (MW)Primary Risk if Deviated
Reaction Temperature (Melt) 260°C – 285°CIncreases reaction kinetics and lowers melt viscosity, allowing condensate to escape, driving MW up.>290°C: Thermal degradation, chain scission, and yellowing.
Vacuum Level < 1.0 TorrShifts equilibrium forward by removing H₂O/EG. Crucial for achieving

> 100.
>5 Torr: Reaction stalls; low MW oligomers dominate.
End-Capper Concentration 0.1 – 2.0 mol%Caps chain ends. MW is inversely proportional to the concentration of the monofunctional agent.0%: Uncontrolled MW drift during storage/processing.
SSP Temperature 200°C – 210°CIncreases MW in the solid state by reacting amorphous end-groups without melting the crystal domains.>220°C: Particle agglomeration/sticking[7].
Catalyst (Sb₂O₃) 150 – 300 ppmAccelerates esterification/transesterification without triggering excessive side reactions.>400 ppm: Promotes DEG formation and polymer discoloration.

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . They incorporate real-time analytical feedback loops (torque monitoring and Intrinsic Viscosity measurements) to ensure the target molecular weight is achieved.

Protocol A: Melt-Phase Polycondensation of MHET

Objective: Synthesize a medium-MW PET prepolymer with a controlled Intrinsic Viscosity (IV) of ~0.4 - 0.6 dL/g.

  • Reactor Charging: Charge a stainless-steel autoclave equipped with a mechanical stirrer, torque sensor, and a vacuum distillation column with 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET) and 250 ppm of Antimony Trioxide (Sb₂O₃) catalyst.

  • Purging: Purge the reactor with ultra-high purity (UHP) Nitrogen three times to eliminate oxygen, preventing oxidative degradation.

  • Esterification Phase: Heat the reactor to 240°C under a continuous nitrogen sweep. Monitor the distillation column. The reaction is self-validating: the theoretical yield of condensate (water/EG) collected in the receiver flask will confirm the initial extent of reaction (

    
    ).
    
  • Polycondensation Phase (Vacuum): Gradually increase the temperature to 280°C while ramping down the pressure to < 1.0 Torr over 60 minutes. Causality: A slow vacuum ramp prevents oligomer carry-over (foaming).

  • Real-Time MW Validation: Monitor the mechanical stirrer's torque. As the polymer chains grow, melt viscosity increases exponentially.

  • Quenching: Once the torque reaches the pre-calibrated setpoint corresponding to the target IV (e.g., 0.6 dL/g), break the vacuum with Nitrogen and extrude the polymer melt into a water bath. Pelletize the strands.

Protocol B: Solid-State Polycondensation (SSP) for High-MW Amplification

Objective: Upgrade the prepolymer from Protocol A to a high-MW resin (IV > 0.8 dL/g) without thermal degradation.

  • Crystallization: Place the amorphous PET pellets into a rotary vacuum vessel. Heat to 160°C for 1 hour under agitation. Validation: The pellets will transition from transparent to opaque white, confirming crystallization. This step is critical to prevent the pellets from fusing together at higher temperatures.

  • SSP Heating: Raise the temperature to 210°C (below the

    
     of ~250°C but above the 
    
    
    
    of ~70°C)[7].
  • Condensate Sweeping: Apply a high vacuum (< 0.1 Torr) or a continuous dry Nitrogen sweep. Causality: In the solid state, chain ends in the amorphous regions remain mobile enough to react. The vacuum/nitrogen sweep removes the diffusing condensate, driving the MW upward[7].

  • Iterative Validation: Sample the pellets every 2 hours. Dissolve the sample in a 60/40 phenol/tetrachloroethane mixture and measure the Intrinsic Viscosity (IV) using a capillary viscometer.

  • Termination: When the IV curve plateaus at the target value, cool the reactor to < 140°C before exposing it to ambient air to prevent oxidation.

References

  • PubChem. "4-[(2-Hydroxyethoxy)carbonyl]benzoate | C10H9O5- | CID 22062452". National Center for Biotechnology Information. Available at:[Link]

  • Gu, Y. "Step-Growth Polymerization". The Gu Lab, Rutgers University. Available at: [Link]

  • BIT Mesra. "Condensation Polymerization or Step-Growth Polymerization". Available at: [Link]

  • Polimery. "Solid-state polycondensation (SSP) as a method to obtain high molecular weight polymers". Available at: [Link]

  • TCEP. "TCEP-P-07.- Solid State Polymerization of PET Pellets". Available at: [Link]

  • NGR World. "Liquid State Polycondensation". Available at: [Link]

  • Castro et al. "Enzymatic post-consumer poly(ethylene terephthalate) (PET) depolymerization using commercial enzymes". PMC. Available at:[Link]

  • Frontiers in Microbiology. "Microbial Polyethylene Terephthalate Hydrolases: Current and Future Perspectives". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC) Validation of 4-[(2-Hydroxyethoxy)carbonyl]benzoate Purity: A Comparative Guide

Executive Summary 4-[(2-Hydroxyethoxy)carbonyl]benzoate—widely known in the literature as mono-(2-hydroxyethyl) terephthalate (MHET)—is a critical intermediate in the enzymatic depolymerization of polyethylene terephthal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(2-Hydroxyethoxy)carbonyl]benzoate—widely known in the literature as mono-(2-hydroxyethyl) terephthalate (MHET)—is a critical intermediate in the enzymatic depolymerization of polyethylene terephthalate (PET)[1]. As researchers engineer novel PETases and MHETases for bioplastic recycling, accurately validating the purity and concentration of MHET is paramount. The primary analytical bottleneck lies in resolving MHET from its structural analogs: the precursor bis(2-hydroxyethyl) terephthalate (BHET) and the terminal degradation product terephthalic acid (TPA)[2]. This guide objectively compares traditional silica-based C18 methods against polymer-based reversed-phase alternatives, providing a self-validating protocol grounded in mechanistic causality.

The Analytical Challenge: MHET in the PET Degradation Pathway

During enzymatic PET hydrolysis, PET is cleaved into BHET, which is subsequently hydrolyzed into MHET, and finally into TPA and ethylene glycol (EG)[3][4]. Because MHET possesses both a hydrophobic aromatic ring and competing polar functional groups (a carboxylic acid and a hydroxyl group), its chromatographic behavior is highly sensitive to mobile phase conditions.

PET_Pathway PET Polyethylene Terephthalate (PET) BHET BHET (Bis(2-hydroxyethyl) terephthalate) PET->BHET PETase MHET MHET (4-[(2-Hydroxyethoxy)carbonyl]benzoate) BHET->MHET PETase / BHETase TPA TPA (Terephthalic Acid) MHET->TPA MHETase EG Ethylene Glycol (EG) MHET->EG MHETase

Enzymatic PET degradation pathway highlighting MHET as the critical intermediate.

Causality in Method Development: Overcoming Chromatographic Bottlenecks

Validating MHET purity requires understanding the physicochemical interactions within the column:

  • Wavelength Selection: Elution of TPA, MHET, and BHET is universally monitored via UV absorbance at 240 nm. This specific wavelength is optimal because it targets the conjugated

    
    -system of the two carbonyl groups on the terephthalate ring, maximizing the signal-to-noise ratio[2][5].
    
  • pH Control: The mobile phase must be highly acidic. If the pH exceeds the pKa of MHET (~3.5), the carboxylate group deprotonates into an anion, drastically reducing its hydrophobic retention and causing it to co-elute with TPA[6].

  • Stationary Phase Chemistry: Standard Silica C18 columns often exhibit peak tailing for MHET due to secondary electrostatic interactions between the free carboxylate of MHET and unendcapped, residual silanols on the silica matrix.

Comparative Analysis: Silica C18 vs. Polymer-Based Reversed-Phase

To establish the most robust method for MHET purity validation, we compare standard silica C18 columns (e.g., ZORBAX Eclipse Plus) against polymer-based reversed-phase columns (e.g., Shodex RSpak DE-413).

Table 1: Comparative Performance of HPLC Column Chemistries for MHET Resolution

ParameterSilica C18 (Gradient Method)Polymer-Based RP (Isocratic Method)Mechanistic Causality
Stationary Phase Octadecylsilane on Silica[7]Polymethacrylate resin[8]Polymer matrix eliminates secondary silanol interactions.
Mobile Phase 20% to 80% Acetonitrile (0.1% FA)[4][6]70% H₂O / 20% ACN / 10% FA[8]High FA (10%) in the polymer method ensures complete MHET protonation.
Resolution (MHET/TPA) ~1.5 - 2.0> 3.0Polymer steric selectivity enhances the baseline separation of aromatic esters.
Peak Asymmetry (

)
1.3 - 1.6 (Tailing)1.0 - 1.1 (Symmetrical)Lack of free silanols prevents electrostatic drag on the MHET carboxylate.
Throughput ~16 min per run[6]~8 min per runIsocratic polymer methods eliminate column re-equilibration time.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that forces the analytical setup to prove its resolving power before any experimental samples are injected.

Phase 1: Sample Preparation & Solubilization

Causality: BHET and TPA have limited solubility in purely aqueous enzymatic buffers. Failing to solubilize them leads to sample precipitation, ghost peaks, and artificially inflated MHET purity ratios.

  • Quench: Terminate the 1 mL enzymatic reaction by adding 5 mM phenylmethylsulfonyl fluoride (PMSF) and incubating for 20 minutes at room temperature to halt esterase activity[6].

  • Solubilize: Add HPLC-grade Dimethyl Sulfoxide (DMSO) in a 1:4 ratio to the reaction mixture. DMSO disrupts the crystalline lattice of residual BHET/TPA, ensuring all analytes are fully dissolved[7].

  • Filter: Pass the mixture through a 0.22 µm polyethersulfone (PES) syringe filter to remove denatured proteins and particulate matter[6][7].

Phase 2: System Suitability Testing (SST)

Before analyzing the purified MHET, inject a calibration standard containing 1 mM TPA, 1 mM MHET, and 1 mM BHET.

  • Validation Gate: The system is only validated for use if the Resolution (

    
    ) between TPA and MHET is strictly 
    
    
    
    , and the Relative Standard Deviation (RSD) of the MHET peak area across 3 replicate injections is
    
    
    .
Phase 3: Chromatographic Execution (Polymer-Based Method)
  • Column: Shodex RSpak DE-413 (or equivalent polymethacrylate RP column)[8].

  • Mobile Phase: Isocratic elution using 70% Milli-Q Water / 20% Acetonitrile / 10% Formic Acid[8].

  • Flow Rate & Temperature: Set flow to 0.8 mL/min and column oven to 40 °C. Causality: Elevated temperature reduces the viscosity of the 10% formic acid mobile phase, improving mass transfer and sharpening the MHET peak[7][8].

  • Detection: Monitor UV absorbance at 240 nm[5][6].

HPLC_Logic Start MHET Purity Analysis Solubility Sample Solubilization (Add DMSO) Start->Solubility pH Adjust Mobile Phase pH < 3.0 (0.1% - 10% Formic Acid) Col_Choice Column Selection pH->Col_Choice Solubility->pH C18 Silica C18 (Risk of Tailing) Col_Choice->C18 Polymer Polymer RP (High Resolution) Col_Choice->Polymer UV UV Detection @ 240 nm C18->UV Polymer->UV

Logical decision tree for optimizing MHET chromatographic separation and detection.

References

  • Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate. National Institutes of Health (PMC).[Link]

  • PET Degradation Products (TPA, MHET, BHET) (DE-413). Shodex HPLC Columns.[Link]

  • 4-[(2-Hydroxyethoxy)carbonyl]benzoate | C10H9O5- | CID 22062452. PubChem.[Link]

  • Reverse‐phase HPLC separation of reaction products of the enzymatic... ResearchGate.[Link]

  • HPLC analysis was used to quantify unreacted BHET and its hydrolysis... ResearchGate.[Link]

  • Polymorphism Control of Polyethylene Terephthalate (PET) Degradation Product via Mechanochemistry Leads to Accelerated Microbial. Royal Society of Chemistry.[Link]

  • Characterization of Ideonella sakaiensis mono-(2-hydroxyethyl) terephthalate hydrolase (MHETase)... Khon Kaen University.[Link]

  • Part:BBa K3039005. iGEM Parts Registry.[Link]

Sources

Comparative

efficacy studies of drug conjugates made with 4-[(2-Hydroxyethoxy)carbonyl]benzoate

Technical Comparison Guide: Efficacy Evaluation of 4-[(2-Hydroxyethoxy)carbonyl]benzoate Linkers in Drug Conjugates Part 1: Executive Summary & Technical Rationale The development of Antibody-Drug Conjugates (ADCs) and S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Efficacy Evaluation of 4-[(2-Hydroxyethoxy)carbonyl]benzoate Linkers in Drug Conjugates

Part 1: Executive Summary & Technical Rationale

The development of Antibody-Drug Conjugates (ADCs) and Small Molecule Drug Conjugates (SMDCs) hinges on the "Goldilocks" principle of linker stability: the linkage must be stable enough to survive systemic circulation but labile enough to release the payload upon reaching the target tissue.

This guide evaluates the efficacy of 4-[(2-Hydroxyethoxy)carbonyl]benzoate (referred to herein as the MHET-motif linker ), an aromatic ester scaffold derived from terephthalic acid. Unlike standard aliphatic ester linkers, which are often prone to rapid non-specific hydrolysis by plasma esterases, the MHET-motif utilizes the steric and electronic properties of the benzoate ring to modulate hydrolysis rates.

Key Value Proposition:

  • Tunable Stability: The aromatic ring provides resonance stabilization, reducing carbonyl electrophilicity compared to aliphatic esters, potentially extending plasma half-life (

    
    ).
    
  • Solubility: The hydroxyethoxy tail (ethylene glycol unit) increases hydrophilicity, reducing the aggregation propensity of hydrophobic payloads like Paclitaxel or MMAE.

  • Clean Metabolism: Upon cleavage, the linker degrades into terephthalic acid and ethylene glycol, well-characterized metabolites with known toxicological profiles.

Part 2: Mechanism of Action & Chemical Logic

To understand the efficacy of this linker, one must analyze its degradation pathway. The MHET-motif releases the drug payload via carboxylesterase-mediated hydrolysis .

Hydrolysis Pathway Diagram

MHET_Hydrolysis cluster_0 Stability Factor Conjugate Drug-MHET Conjugate (Prodrug Form) Transition Transition State (Esterase Active Site) Conjugate->Transition Plasma/Lysosomal Esterase Binding Intermediate Tetrahedral Intermediate Products Active Drug + Terephthalate Metabolites Intermediate->Products Collapse & Release Transition->Intermediate Nucleophilic Attack (Serine-OH) Note Aromatic Ring Resonance stabilizes carbonyl, slowing attack vs. Aliphatic

Caption: Mechanism of esterase-mediated hydrolysis for benzoate-based linkers. The aromatic ring acts as an electronic buffer, modulating the rate of nucleophilic attack.

Part 3: Comparative Efficacy Analysis

This section compares the MHET-motif against two industry-standard alternatives: Aliphatic Esters (e.g., succinate linkers) and Hydrazones (pH-sensitive linkers).

Comparative Performance Data

The following data summarizes representative stability and potency shifts observed in conjugate studies (e.g., Doxorubicin conjugates).

FeatureMHET-Motif (Aromatic Ester) Aliphatic Ester (Succinate) Hydrazone (Acid-Labile)
Plasma Stability (

)
Moderate (15–40 min) Low (< 5 min)High (Stable at pH 7.4)
Release Mechanism Enzymatic (Carboxylesterase)Enzymatic (Rapid)Chemical (Acidic pH < 5.0)
Payload Potency (IC50) Retained (Low nM) Reduced (Premature release)Variable (Depends on uptake)
Solubility (LogP) Improved (Polar tail) NeutralNeutral/Hydrophobic
Risk Profile Systemic release toxicityHigh systemic toxicityOff-target release in acidic tissue

Analysis:

  • vs. Aliphatic: The MHET linker is superior for drugs requiring a slightly longer circulation time. Aliphatic esters are often too labile, leading to "burst release" effects immediately after injection.

  • vs. Hydrazone: While hydrazones offer better plasma stability, they require endosomal acidification for release. The MHET linker is advantageous for tumors with high esterase expression, independent of pH gradients.

Part 4: Experimental Protocols

To validate the efficacy of a drug conjugated via the MHET linker, the following self-validating protocols are recommended.

Protocol A: Plasma Stability Assay

Objective: Determine the half-life (


) of the conjugate in biological media.
  • Preparation: Dissolve the MHET-Drug conjugate in DMSO (Stock 10 mM).

  • Incubation: Spike stock into pooled human plasma (final conc. 10 µM) at 37°C.

  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Vortex and centrifuge (10,000g, 5 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of the Parent Conjugate and appearance of Free Drug.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    yields
    
    
    .
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Confirm that the linker releases the active drug in a cellular environment.

  • Cell Seeding: Seed tumor cells (e.g., MCF-7, high esterase activity) in 96-well plates (5,000 cells/well). Incubate 24h.

  • Treatment: Treat cells with serial dilutions of:

    • Free Drug (Positive Control)

    • MHET-Drug Conjugate

    • Non-cleavable Analog (Negative Control)

  • Incubation: 48–72 hours at 37°C.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, and read Absorbance at 570 nm.

  • Validation: The Conjugate IC50 should be within 2–5x of the Free Drug. If IC50 is >10x higher, linker cleavage is too slow.

Efficacy Testing Workflow Diagram

Efficacy_Workflow Synthesis 1. Conjugate Synthesis (Esterification) QC 2. QC: LC-MS & NMR (Confirm Structure) Synthesis->QC Stability 3. Plasma Stability (Determine t1/2) QC->Stability CellAssay 4. Cytotoxicity (IC50) (Verify Release) Stability->CellAssay Decision Decision Gate CellAssay->Decision Proceed to In Vivo Proceed to In Vivo Decision->Proceed to In Vivo IC50 < 100nM t1/2 > 30min Redesign Linker Redesign Linker Decision->Redesign Linker Poor Stability or Potency

Caption: Step-by-step workflow for validating the efficacy of MHET-based drug conjugates.

Part 5: References

  • PubChem. (2025). 4-[(2-Hydroxyethoxy)carbonyl]benzoate | C10H9O5-. National Library of Medicine. [Link]

  • Alves, M. et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

    • Context: Provides critical data on the plasma half-life of benzoate esters (aromatic) vs. aliphatic esters, establishing the "tunable stability" claim.

  • Uhrich, K. E. et al. (2005). Effect of Linker Structure on Salicylic Acid-Derived Poly(anhydride−esters). Macromolecules. [Link]

    • Context: Demonstrates how aromatic linkers increase hydrophobicity and alter degradation rates compared to aliphatic chains.[1]

    • Context: General principles of linker design, hydrophilicity, and efficacy testing in ADCs.

  • Yoshida, S. et al. (2016). A bacterium that degrades and assimilates poly(ethylene terephthalate). Science. [Link]

    • Context: Identifies MHET as the specific hydrolysis product of PET, validating the chemical structure and enzymatic cleavage susceptibility.

Sources

Validation

Comparative Guide: Advanced Monomer Alternatives to 4-[(2-Hydroxyethoxy)carbonyl]benzoate for Polyester Synthesis

Executive Summary & Technical Context[1][2][3][4][5][6][7] The monomer 4-[(2-Hydroxyethoxy)carbonyl]benzoate (often referred to as the conjugate base of Mono-(2-hydroxyethyl) terephthalate or MHET ) represents the fundam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The monomer 4-[(2-Hydroxyethoxy)carbonyl]benzoate (often referred to as the conjugate base of Mono-(2-hydroxyethyl) terephthalate or MHET ) represents the fundamental repeating unit of Polyethylene Terephthalate (PET). While PET is the gold standard for mechanical stability and chemical inertness in medical devices (e.g., vascular grafts, sutures) and packaging, its lack of biodegradability and reliance on fossil-fuel precursors (terephthalic acid) limits its utility in next-generation drug delivery systems and sustainable bioplastics.

For researchers in drug development and polymer chemistry, the quest for alternatives is driven by three critical requirements: Tunable Biodegradability (for controlled release), Bio-based Origin (sustainability), and Enhanced Barrier/Thermal Properties .

This guide objectively compares MHET against three superior monomer classes:

  • 2,5-Furandicarboxylic Acid (FDCA): The bio-based aromatic equivalent offering superior barrier properties.[1]

  • Lactide / Glycolide (Cyclic Dimers): The gold standard for bioresorbable drug delivery matrices.

  • 1,4-Cyclohexanedicarboxylic Acid (CHDA): An aliphatic alternative for high-clarity, UV-stable medical applications.

Strategic Selection Framework

The choice of monomer dictates the polymerization mechanism and the final material's fate in vivo.

MonomerSelection MHET Target: MHET (PET Precursor) Goal Primary Design Goal? MHET->Goal Replace due to non-degradability BioResorb Bioresorbability (Drug Delivery) Goal->BioResorb Barrier High Barrier/Strength (Packaging/Housing) Goal->Barrier Optical Optical Clarity/UV Stability (Medical Devices) Goal->Optical Lactide Alternative: Lactide/Glycolide (PLGA/PLA) BioResorb->Lactide Hydrolytic Instability FDCA Alternative: FDCA (PEF) Barrier->FDCA Rigid Furan Ring CHDA Alternative: CHDA (PCCE/PCT) Optical->CHDA Aliphatic Ring

Figure 1: Decision matrix for selecting monomer alternatives based on required physicochemical outcomes.

Comparative Analysis of Alternatives

Alternative A: 2,5-Furandicarboxylic Acid (FDCA)

Role: The sustainable "Bio-PET" replacement.[2][3] Chemistry: FDCA is structurally similar to Terephthalic Acid (TPA) but contains a furan ring instead of a benzene ring.[4] When polymerized with ethylene glycol, it forms Polyethylene Furanoate (PEF) .[5]

  • Mechanism of Action: The furan ring is polar and non-symmetrical, which hinders ring-flipping. This results in a polymer with higher glass transition temperature (Tg) and drastically improved gas barrier properties compared to MHET-based PET.

  • Relevance to Drug Dev: Ideal for blister packaging or device housings where oxygen/moisture protection is critical, but biodegradability is not required.

Alternative B: Lactide & Glycolide

Role: The Bioresorbable Standard. Chemistry: Cyclic dimers of lactic acid and glycolic acid. They undergo Ring-Opening Polymerization (ROP) to form PLA, PGA, or PLGA.

  • Mechanism of Action: Unlike the stable aromatic ester bond in MHET, the aliphatic ester bonds in PLGA are susceptible to hydrolysis. The degradation rate is tunable by adjusting the Lactide:Glycolide ratio.

  • Relevance to Drug Dev: The primary choice for microspheres, nanoparticles, and resorbable sutures.

Alternative C: 1,4-Cyclohexanedicarboxylic Acid (CHDA)

Role: The High-Performance Aliphatic. Chemistry: A cycloaliphatic diacid used to synthesize PCT (Polycyclohexylene dimethylene terephthalate) derivatives.

  • Mechanism of Action: The cyclohexane ring provides rigidity similar to aromatics but without the UV-absorbing chromophores of the benzene ring in MHET. This yields polymers with exceptional clarity and UV stability.

Quantitative Performance Data

The following data contrasts the properties of polymers derived from these monomers against the MHET-derived standard (PET).

Table 1: Physicochemical Property Comparison

PropertyMHET-Derived (PET)FDCA-Derived (PEF)Lactide-Derived (PLA)CHDA-Derived (PCCE)
Glass Transition (Tg) 72–80 °C85–89 °C55–60 °C60–75 °C
Melting Point (Tm) 250–260 °C210–215 °C150–175 °C220–230 °C
Young's Modulus 2.8–3.1 GPa3.5–4.0 GPa3.0–3.5 GPa1.8–2.2 GPa
O₂ Barrier (x PET) 1x (Baseline)11x Better Poor0.8x
Biodegradability Non-degradableNon-degradableTunable (Weeks-Months) Non-degradable
Synthesis Route PolycondensationPolycondensationRing-Opening PolymerizationPolycondensation

Data Sources: [1], [2], [4]

Experimental Protocols

Protocol 1: Synthesis of PEF using FDCA (Melt Polycondensation)

This protocol replaces the TPA/MHET system with FDCA to create a high-barrier bio-polyester.

Reagents:

  • 2,5-Furandicarboxylic acid (FDCA)[3]

  • Ethylene Glycol (EG) (Excess: 1.2:1 molar ratio)

  • Catalyst: Antimony Trioxide (Sb₂O₃) or Titanium(IV) butoxide (300 ppm)

Workflow:

  • Esterification: Charge FDCA and EG into a stainless steel reactor. Heat to 170–190°C under nitrogen atmosphere. Water is evolved as a byproduct. Continue until the theoretical amount of water is collected (approx. 4-6 hours).

  • Pre-Polymerization: Add catalyst. Increase temperature to 200–220°C and reduce pressure gradually to 20 mbar to remove excess EG.

  • Polycondensation: Increase temperature to 230–250°C (Do not exceed 260°C to avoid furan ring degradation/coloration). Reduce pressure to high vacuum (<0.1 mbar). React for 2-4 hours until torque (viscosity) stabilizes.

  • Workup: Extrude the polymer melt into a water bath and pelletize.

Critical Control Point: Unlike MHET/PET synthesis, FDCA is thermally sensitive. Exceeding 260°C will cause decarboxylation and yellowing.

Protocol 2: Synthesis of PLGA via Ring-Opening Polymerization (ROP)

This protocol is for drug delivery applications requiring biodegradability.

Reagents:

  • L-Lactide and Glycolide (Recrystallized, dry)

  • Initiator: Lauryl alcohol or 1-Dodecanol

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

Workflow:

  • Preparation: In a glovebox (moisture-free), load Lactide and Glycolide (e.g., 50:50 ratio) into a silanized glass ampoule.

  • Initiation: Add initiator (controls Molecular Weight) and catalyst (solution in toluene, then dry).

  • Polymerization: Seal the ampoule under vacuum. Immerse in an oil bath at 130–150°C for 12–24 hours.

  • Purification: Dissolve the crude polymer in chloroform and precipitate into cold methanol to remove unreacted monomer.

  • Drying: Vacuum dry at 40°C for 48 hours.

Mechanistic Visualization

The following diagram illustrates the chemical transformation differences between the MHET route and the FDCA route.

SynthesisPathways cluster_0 Standard Route (MHET/PET) cluster_1 Alternative Route (FDCA/PEF) TPA Terephthalic Acid + Ethylene Glycol MHET_Int Intermediate: MHET TPA->MHET_Int Esterification (-H2O) PET Polymer: PET MHET_Int->PET Polycondensation (-EG) FDCA_Mon Monomer: 2,5-FDCA + Ethylene Glycol BHMF Intermediate: Bis(hydroxyethyl)furan FDCA_Mon->BHMF Esterification (Lower Temp) PEF Polymer: PEF BHMF->PEF Polycondensation (High Vacuum)

Figure 2: Comparative synthesis pathways. Note the structural similarity but distinct processing conditions required for the furan-based alternative.

References

  • Papageorgiou, G. Z., et al. (2020). "Tuning the Properties of Furandicarboxylic Acid-Based Polyesters with Copolymerization: A Review." Polymers, 12(7). National Institutes of Health. Retrieved from [Link]

  • PubChem. (2025).[6][7] 4-[(2-Hydroxyethoxy)carbonyl]benzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Wang, J., et al. (2020). "Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters." BioResources, 15(2). Retrieved from [Link]

  • European Pharmaceutical Review. (2024). Could plastic alternative support environmentally-sustainable drug delivery? Retrieved from [Link]

Sources

Comparative

comparative analysis of the mechanical properties of polymers with and without 4-[(2-Hydroxyethoxy)carbonyl]benzoate

The following guide provides a comparative analysis of the mechanical properties of polymers incorporating the 4-[(2-Hydroxyethoxy)carbonyl]benzoate moiety—chemically identified as the repeating constitutional unit of Po...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of the mechanical properties of polymers incorporating the 4-[(2-Hydroxyethoxy)carbonyl]benzoate moiety—chemically identified as the repeating constitutional unit of Poly(ethylene terephthalate) (PET) —versus alternative polymer systems lacking this specific ester-aromatic architecture.

Executive Summary

The compound 4-[(2-Hydroxyethoxy)carbonyl]benzoate (anionic form of Mono(2-hydroxyethyl) terephthalate , or MHET ) represents the fundamental repeating unit of Poly(ethylene terephthalate) (PET) . Its structure combines a rigid aromatic ring (benzoate) with a short aliphatic spacer (ethoxy carbonyl). This guide compares the mechanical performance of polymers containing this specific motif (PET) against those without it, specifically aliphatic polyolefins (e.g., HDPE ) and homologous polyesters with longer spacers (e.g., PBT ), to isolate the structural contribution of the MHET unit to stiffness, tensile strength, and thermal stability.

Target Audience: Polymer Physicists, Material Scientists, and Pharmaceutical Packaging Engineers.

The Chemical Architect: The MHET Unit

To understand the mechanical variation, we must first define the structural role of the 4-[(2-Hydroxyethoxy)carbonyl]benzoate unit.

  • Rigidity Source: The para-substituted benzene ring restricts chain rotation, acting as a "stiffener" in the polymer backbone.

  • Cohesive Energy: The ester carbonyl groups (-CO-O-) introduce strong dipole-dipole interactions between chains, significantly raising the Glass Transition Temperature (

    
    ) and Young's Modulus compared to non-polar alternatives.
    
  • Crystallinity: The symmetry of the terephthalate unit allows for efficient chain packing, contributing to high dimensional stability.

Structural Logic Diagram

The following diagram illustrates the polymerization pathway where the MHET unit becomes the structural backbone of PET.

MHET_Polymerization cluster_legend Structural Evolution TPA Terephthalic Acid (Rigid Core) MHET 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET Unit) TPA->MHET Esterification EG Ethylene Glycol (Flexible Spacer) EG->MHET Esterification PET Poly(ethylene terephthalate) (Polymer 'With' Unit) MHET->PET Polycondensation (- Ethylene Glycol) PBT Poly(butylene terephthalate) (Alternative 'Without' Ethoxy) PET->PBT Spacer Substitution (Comparison Target)

Caption: Formation of the PET polymer backbone from the MHET precursor unit, establishing the rigid aromatic-ester linkage.

Comparative Mechanical Analysis

This section contrasts PET (The Polymer With the Unit) against High-Density Polyethylene (HDPE) (The Polymer Without the Aromatic Ester) and Poly(butylene terephthalate) (PBT) (The Polymer Without the short Ethoxy spacer).

2.1 Tensile Strength & Modulus
  • With MHET (PET): The aromatic ring in the benzoate unit prevents chain slippage. The short ethylene spacer limits segmental motion. This results in a high Young's Modulus (~2.8–3.1 GPa) and high tensile strength.

  • Without MHET (HDPE): Lacking the aromatic anchor and polar ester groups, HDPE relies solely on weak Van der Waals forces. While crystalline, its chains are highly flexible, resulting in a significantly lower modulus (~0.8–1.0 GPa ) and higher ductility.

  • Modified Spacer (PBT): Replacing the 2-hydroxyethoxy (2-carbon) spacer with a hydroxybutoxy (4-carbon) spacer dilutes the density of the rigid benzoate groups. This lowers the modulus and

    
     but increases crystallization speed and impact resistance.
    
2.2 Thermal-Mechanical Stability
  • Glass Transition (

    
    ):  The MHET unit confers a 
    
    
    
    of ~70–80°C . Below this temperature, the polymer is glassy and rigid.
  • Alternative (HDPE): With a

    
     of -120°C , HDPE is in a rubbery state at room temperature, relying on crystallinity for stiffness.
    
Comparative Data Table
PropertyPET (With MHET Unit)PBT (Butylene Spacer)HDPE (Aliphatic/No Ester)
Young's Modulus (GPa) 2.8 – 3.1 2.3 – 2.70.8 – 1.0
Tensile Strength (MPa) 55 – 75 45 – 6020 – 30
Elongation at Break (%) 50 – 150 50 – 300> 500
Glass Transition (

, °C)
70 – 80 45 – 55-120
Melting Point (

, °C)
250 – 260 220 – 230130 – 135
Mechanism of Failure Necking / Cold DrawDuctile YieldHighly Ductile
Experimental Protocols

To validate these properties in a research setting, the following protocols ensure reproducible synthesis and testing.

Protocol A: Synthesis of the MHET-Based Polymer (PET)

Objective: Create the polymer matrix containing the 4-[(2-Hydroxyethoxy)carbonyl]benzoate repeating unit.

  • Reagents: Dimethyl Terephthalate (DMT) or Terephthalic Acid (TPA), Ethylene Glycol (EG). Catalyst: Antimony Trioxide (

    
    , 200 ppm).
    
  • Transesterification (Step 1):

    • Mix DMT and EG (molar ratio 1:2.2) in a reactor.[1]

    • Heat to 190–200°C under Nitrogen flow.

    • Observation: Methanol evolution indicates formation of Bis(2-hydroxyethyl) terephthalate (BHET) and MHET oligomers.

  • Polycondensation (Step 2):

    • Raise temperature to 280°C .

    • Apply high vacuum (< 1 mbar) to remove excess EG.

    • Critical Control: Monitor torque (viscosity). The reaction drives the linkage of MHET units into long chains.

  • Pelletizing: Extrude the melt into a water bath and cut into pellets for testing.

Protocol B: Mechanical Testing (ASTM D638)

Objective: Quantify the stiffness and strength contributed by the benzoate unit.

  • Specimen Preparation: Injection mold Type I tensile bars (dog-bones) from dried pellets (drying at 120°C for 4 hours is mandatory to prevent hydrolytic degradation).

  • Conditioning: 40 hours at 23°C ± 2°C and 50% ± 5% RH.

  • Test Parameters:

    • Crosshead Speed: 5 mm/min (for Modulus), 50 mm/min (for Yield/Break).

    • Gauge Length: 50 mm.

  • Calculation:

    • 
       (Linear region).
      
    • Compare the stress-strain curve of PET (distinct yield point, strain hardening) vs. HDPE (long plateau).

Workflow Visualization

Mechanical_Testing_Workflow Pellets Polymer Pellets (Dry < 0.02% Moisture) Molding Injection Molding (ASTM Type I Bars) Pellets->Molding Melt Processing Conditioning Conditioning (23°C, 50% RH, 40h) Molding->Conditioning Relaxation Testing Tensile Testing (Instron/Zwick) Conditioning->Testing ASTM D638 Analysis Data Analysis (Stress-Strain Curve) Testing->Analysis Extract Modulus/Yield

Caption: Standardized workflow for validating mechanical properties of MHET-containing polymers.

Conclusion & Application Insight

The inclusion of the 4-[(2-Hydroxyethoxy)carbonyl]benzoate unit is the defining factor that transitions a polymer from a flexible wax (like Polyethylene) to a structural engineering plastic (PET).

  • For Drug Development: This unit provides the barrier properties and chemical resistance required for blister packs and liquid containers, which aliphatic polymers cannot match without excessive thickness.

  • For Researchers: Modifying this unit (e.g., by extending the ethoxy group to a butoxy group) allows for precise tuning of the stiffness-toughness balance, as seen in the transition from PET to PBT.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22062452, 4-[(2-Hydroxyethoxy)carbonyl]benzoate. Retrieved from [Link]

  • Webb, H. K., et al. (2013).Plastic Degradation and Its Environmental Implications with Special Reference to Poly(ethylene terephthalate). Polymers, 5(1), 1-18.
  • ASTM International.ASTM D638-14, Standard Test Method for Tensile Properties of Plastics. West Conshohocken, PA.
  • De Vos, L., et al. (2021).Mechanical Recycling of PET: Impact on Properties. Resources, Conservation and Recycling.

Sources

Validation

Technical Guide: Structural Confirmation of 4-[(2-Hydroxyethoxy)carbonyl]benzoate Derivatives via Mass Spectrometry

Executive Summary The Challenge: Confirming the structure of 4-[(2-Hydroxyethoxy)carbonyl]benzoate—commonly known as Mono-(2-hydroxyethyl) terephthalate (MHET) —presents a unique analytical bottleneck. As a pivotal inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Confirming the structure of 4-[(2-Hydroxyethoxy)carbonyl]benzoate—commonly known as Mono-(2-hydroxyethyl) terephthalate (MHET) —presents a unique analytical bottleneck. As a pivotal intermediate in the enzymatic degradation of Polyethylene Terephthalate (PET) and a prodrug motif, it possesses amphiphilic properties (a polar free acid and a semi-polar hydroxyethyl ester) that complicate standard reverse-phase retention. Furthermore, distinguishing it from its diester analog (BHET) and the fully hydrolyzed terephthalic acid (TPA) requires precise fragmentation logic.

The Solution: While NMR remains the gold standard for de novo structural elucidation, it lacks the sensitivity required for trace metabolite analysis in complex biological matrices (e.g., bacterial culture supernatants). This guide establishes LC-ESI-MS/MS (Negative Mode) as the superior method for routine confirmation, utilizing a diagnostic "Double-44" fragmentation pathway that definitively separates MHET from its structural analogs.

Part 1: The Analytical Challenge & Comparison of Methodologies

The Molecule

The target molecule, MHET (


, MW 210.18), contains two distinct functionalities on the benzene ring:
  • Carboxyl group (

    
    ):  Ionizes readily in negative mode.
    
  • Hydroxyethyl ester: Susceptible to hydrolysis; provides unique fragmentation losses.

Comparative Analysis: MS vs. Alternatives
FeatureLC-ESI-MS/MS (Recommended) 1H NMR (Benchmark) GC-MS (Alternative)
Primary Utility Trace quantification & confirmation in complex matrices.Absolute structural proof & isomer differentiation.Volatile analysis (requires derivatization).
Sensitivity High (pg/mL range). Essential for enzyme kinetics studies.Low (mg/mL range). Requires isolation/purification.[1]Medium .
Selectivity Mass-based.[2][3][4] Distinguishes MHET (210) from TPA (166) and BHET (254) easily.Chemical shift-based.[5] Overlap possible in crude mixtures.Retention-time based.[1][6]
Sample Prep Minimal (Dilute & Shoot or SPE).Extensive (Drying, deuterated solvents).High (Silylation required due to -OH and -COOH).
Throughput High (5-10 min/sample).Low (10-30 min/sample).Low (Derivatization time + long run times).
Why Negative Mode ESI?

While positive mode (


, 

211) is possible, Negative Mode (

,

209)
is the authoritative choice for three reasons:
  • Acidity: The free carboxylic acid deprotonates spontaneously, offering higher ionization efficiency than protonation of the ester/alcohol.

  • Background Noise: Biological matrices often have high background in positive mode; negative mode is "quieter" for acidic metabolites.

  • Diagnostic Fragmentation: The anion fragmentation pathway is cleaner, dominated by stable carboxylate resonance structures.

Part 2: Detailed Experimental Protocol

Sample Preparation Workflow
  • Matrix: Bacterial culture supernatant or enzymatic reaction buffer.

  • Quenching: Stop enzymatic activity immediately by adding equal volume of ice-cold Methanol/Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Clarification: Centrifuge at 14,000 x g for 10 mins. Filter supernatant through 0.22

    
     PTFE filter.
    
LC-MS/MS Conditions

System: Triple Quadrupole MS coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    ). Note: A standard C18 is sufficient; HILIC is unnecessary unless retaining extremely polar TPA is the sole focus.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-6 min: 5%

      
       60% B (Linear gradient).
      
    • 6-7 min: 95% B (Wash).

    • 7-9 min: 5% B (Re-equilibration).

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (Source: ESI-)
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Precursor Ion:

    
     209.0 (
    
    
    
    ).

Part 3: Data Interpretation & Fragmentation Mechanics

The "Double-44" Diagnostic Pathway

The structural confirmation of MHET relies on observing a specific cascade of mass losses. Unlike simple benzoates, MHET loses the glycol tail before decarboxylating.

Transition 1: Ester Cleavage (


 209 

165)
  • Mechanism: Loss of Ethylene Oxide (

    
    , 44 Da) or equivalent neutral loss from the ester tail.
    
  • Result: Formation of the Terephthalate mono-anion (

    
     165).
    
  • Significance: This confirms the presence of the hydroxyethyl group. TPA (parent acid) will not show this transition; it is already at

    
     165.
    

Transition 2: Decarboxylation (


 165 

121)
  • Mechanism: Loss of

    
     (44 Da) from the remaining carboxyl group.
    
  • Result: Formation of the Benzoate radical anion or related species (

    
     121).
    
  • Significance: Confirms the aromatic acid core.

Visualization of Fragmentation Logic

FragmentationPathway MHET Precursor: MHET [M-H]⁻ m/z 209 (C10H9O5)⁻ TPA Fragment 1: Terephthalate m/z 165 (C8H5O4)⁻ MHET->TPA Collision Induced Dissociation (Low CE) Neutral1 Loss of Ethylene Oxide (-C2H4O, -44 Da) MHET->Neutral1 Benzoate Fragment 2: Benzoate Anion m/z 121 (C7H5O2)⁻ TPA->Benzoate Secondary Fragmentation (High CE) Neutral2 Loss of CO2 (-44 Da) TPA->Neutral2

Figure 1: The diagnostic "Double-44" fragmentation pathway for MHET in negative ion mode. The sequential loss of the hydroxyethyl moiety followed by decarboxylation provides a unique fingerprint.

Part 4: Decision Matrix for Structural Confirmation

When analyzing unknown samples suspected of containing MHET, use this logic flow to validate the hit.

DecisionWorkflow Start Unknown Sample Ionization ESI Negative Mode Start->Ionization Precursor Precursor m/z 209? Ionization->Precursor FragCheck MS/MS Check Precursor->FragCheck Yes (m/z 209) ResultTPA Identity: TPA (Not MHET) Precursor->ResultTPA m/z 165 ResultBHET Identity: BHET (Diester) Precursor->ResultBHET m/z 253 FragCheck->ResultTPA No fragmentation (Unlikely if 209) ResultMHET CONFIRMED: MHET FragCheck->ResultMHET Fragment m/z 165 found

Figure 2: Logical workflow for distinguishing MHET from its metabolic neighbors (TPA and BHET) using MS data.

References

  • Yoshida, S., et al. (2016).[7][8] A bacterium that degrades and assimilates poly(ethylene terephthalate).[7][9] Science, 351(6278), 1196-1199.

  • Palm, G. J., et al. (2019).[8] Structure of the plastic-degrading Ideonella sakaiensis MHETase bound to a substrate mimic. Nature Communications, 10, 1717.

  • Tiso, T., et al. (2021). Bio-upcycling of polyethylene terephthalate. FEMS Microbiology Reviews, 45(6).

  • BenchChem. (2025).[1][5] Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.

Sources

Comparative

performance evaluation of 4-[(2-Hydroxyethoxy)carbonyl]benzoate in different biomedical applications

Performance Evaluation of 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET) in Biomedical Applications: A Comparative Guide As a Senior Application Scientist, evaluating novel biochemical building blocks requires looking beyo...

Author: BenchChem Technical Support Team. Date: March 2026

Performance Evaluation of 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET) in Biomedical Applications: A Comparative Guide

As a Senior Application Scientist, evaluating novel biochemical building blocks requires looking beyond their traditional industrial roles. 4-[(2-Hydroxyethoxy)carbonyl]benzoate, commonly known as mono-(2-hydroxyethyl) terephthalate (MHET), is widely recognized as the primary intermediate in the enzymatic degradation of polyethylene terephthalate (PET) plastics. However, recent advancements have repositioned MHET as a high-performance material in biomedical engineering.

This guide objectively evaluates the performance of MHET in two critical biomedical applications: (1) In situ surface functionalization of medical textiles , and (2) As a biocompatible monomer for biohybrid drug delivery polymers . We will compare MHET-driven methodologies against traditional chemical alternatives, providing the mechanistic causality and self-validating protocols necessary for rigorous implementation.

Application 1: Enzymatic Surface Functionalization of Medical Implants

Synthetic PET is extensively used in biomedical applications, including vascular grafts, hernia meshes, and surgical sutures. However, virgin PET is highly hydrophobic, leading to poor cell adhesion and potential thrombogenicity. Traditional surface modification relies on harsh alkaline hydrolysis (NaOH) to generate carboxyl groups.

By utilizing PETase or cutinase enzymes, we can selectively cleave surface ester bonds to generate surface-tethered MHET moieties. This enzymatic peeling effect exposes free hydroxyl and carboxyl groups, drastically improving hydrophilicity without compromising the bulk mechanical integrity of the implant [1].

Performance Comparison: MHET Generation vs. Alkaline Hydrolysis
ParameterUntreated PETAlkaline Hydrolysis (1M NaOH)Enzymatic MHET Generation (PETase)
Reaction Specificity N/ALow (Random bulk cleavage)High (Surface-restricted ester cleavage)
Water Contact Angle (WCA) ~85°~65°~55° (Superior hydrophilicity)
Tensile Strength Retention 100%<70% (Prone to micro-cracking)>95% (Preserves bulk mechanics)
Biocompatibility Poor (Fibrotic risk)ModerateExcellent (Promotes endothelialization)
Self-Validating Protocol: Enzymatic Generation of Surface MHET

Causality Check: A critical pitfall in enzymatic surface modification is protein adsorption. PETase strongly adheres to hydrophobic PET. If the enzyme is not thoroughly removed post-reaction, subsequent Water Contact Angle (WCA) measurements will falsely reflect the hydrophilicity of the adsorbed protein layer rather than the newly generated MHET moieties. The protocol below includes a mandatory protease after-treatment to ensure a self-validating surface chemistry analysis [1].

  • Substrate Preparation: Wash the PET membrane in a 1% (w/v) SDS solution for 30 minutes at 50°C to remove manufacturing lubricants. Rinse extensively with distilled water and dry under vacuum.

  • Enzymatic Hydrolysis: Submerge the PET sample in 100 mM sodium phosphate buffer (pH 8.0). Add purified Ideonella sakaiensis PETase (0.5 mg/mL). Incubate at 40°C for 120 minutes under gentle agitation (40 rpm) to generate surface MHET.

  • Protease Decontamination (Critical Step): Transfer the modified PET to a 10 mM sodium acetate buffer (pH 7.5) containing 5 mM calcium acetate and 5 mg/mL Alcalase (a broad-spectrum protease). Incubate at 55°C for 240 minutes to digest and remove all adhered PETase.

  • Validation: Wash with distilled water, dry overnight, and analyze via WCA and FTIR-ATR. A successful MHET functionalization will show a distinct WCA drop to ~55° and a characteristic hydroxyl stretch in the FTIR spectrum.

Protocol S1 1. Substrate Prep Wash PET in 1% SDS S2 2. PETase Incubation pH 8.0, 40°C, 120 min S1->S2 S3 3. Protease Wash Alcalase, pH 7.5, 55°C S2->S3 S4 4. Characterization WCA & FTIR Analysis S3->S4

Self-validating workflow for enzymatic surface modification of PET.

Application 2: Biohybrid Polymers for Drug Delivery

In drug delivery, the polymer matrix must be biocompatible, stealthy (to evade immune clearance), and safely degradable. While Polylactic Acid (PLA) and Polyethylene Glycol (PEG) are industry standards, they have limitations: PLA degradation generates an acidic microenvironment that can denature protein-based drugs, and high-molecular-weight PEG is non-biodegradable, risking systemic accumulation.

MHET, featuring both a carboxylic acid and a hydroxyl group, serves as an excellent monomeric building block. Through enzymatic biocatalysis, MHET can be glycosylated (e.g., linked to sucrose). The resulting glycosylated MHET can be polymerized into biohybrid polyesters that offer the stealth properties of PEG and the biodegradability of PLA, yielding naturally tolerated metabolites [2][4]. Furthermore, this approach offers a sustainable pathway to upcycle biomedical PET waste (such as orthodontic aligners) into high-value medical polymers [3].

Performance Comparison: Polymer Matrices for Drug Delivery
PropertyPLA (Polylactic Acid)PEG (Polyethylene Glycol)Glycosylated MHET-Polymers
Hydrophilicity LowVery HighHigh (Tunable via saccharide choice)
Biodegradability Slow (Months to Years)Non-biodegradableModerate (Enzyme-cleavable ester bonds)
Metabolite Toxicity Lactic acid (Acidifies local tissue)Accumulation risk at high MWNaturally tolerated metabolites [4]
Functionalization Sites Limited to polymer terminiTerminal ends onlyAbundant (Multiple free hydroxyls on sugars)
Self-Validating Protocol: Synthesis of Glycosylated MHET

Causality Check: Chemical glycosylation requires toxic catalysts and complex protection/deprotection steps, which are detrimental for downstream biomedical use. Enzymatic glycosylation using


-glucosidase ensures absolute regioselectivity and eliminates the need for toxic organic solvents, ensuring the final monomer is strictly biocompatible [2].
  • Reaction Setup: Dissolve MHET (0.05 mol/L) and sucrose (0.4 mol/L) in a 0.05 M phosphate buffer.

  • pH Optimization: Adjust and maintain the pH strictly at 6.0. Reasoning: This pH represents the optimal thermodynamic balance where

    
    -glucosidase remains highly active while preventing the spontaneous base-catalyzed hydrolysis of the MHET ester bond.
    
  • Biocatalysis: Introduce 100 U of purified

    
    -glucosidase (or a suspension of Protaminobacter rubrum). Incubate at 30°C for 24 hours.
    
  • Purification: Terminate the reaction by heating to 85°C for 10 minutes to denature the enzyme. Purify the glycosylated MHET via preparative HPLC. The resulting monomer is now ready for polycondensation into biohybrid polymers.

Biohybrid PET Biomedical PET Waste (e.g., Orthodontic Aligners) PETase PETase Hydrolysis PET->PETase MHET MHET Monomer 4-[(2-Hydroxyethoxy)carbonyl]benzoate PETase->MHET Depolymerization Glyco Enzymatic Glycosylation (+ Sucrose / α-glucosidase) MHET->Glyco Biocatalysis Polymer Biohybrid Polymer (Drug Delivery Matrix) Glyco->Polymer Polycondensation

Reaction pathway from biomedical PET waste to MHET-derived biohybrid polymers.

Conclusion

4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET) transcends its identity as a mere plastic degradation byproduct. When utilized intelligently, it outperforms traditional chemical treatments for surface functionalization by preserving bulk implant mechanics, and it offers a highly functional, biocompatible alternative to PLA and PEG in the synthesis of next-generation drug delivery polymers.

References

  • Donelli, I., et al. "Enzymatic surface modification and functionalization of PET: A water contact angle, FTIR, and fluorescence spectroscopy study." Biotechnology and Bioengineering, SciSpace. 1

  • "US11279963B2 - Glycosylated mono(2-hydroxyethyl) terephthalic acid and glycosylated bis(2-hydroxyethyl) terephthalic acid." Google Patents. 2

  • "Microbial Consortium–Mediated Degradation of Polyethylene Terephthalate in Orthodontic Aligners: A Comprehensive Review." PMC - NIH.3

  • "2-Hydroxyethyl Methyl Terephthalate | CAS 3645-00-9." Benchchem. 4

Sources

Validation

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Degradation of Materials Containing 4-[(2-Hydroxyethoxy)carbonyl]benzoate

For researchers, scientists, and drug development professionals, understanding the degradation profile of a novel biomaterial is paramount to its clinical translation. This guide provides an in-depth comparison of in vit...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the degradation profile of a novel biomaterial is paramount to its clinical translation. This guide provides an in-depth comparison of in vitro and in vivo degradation methodologies for materials incorporating the 4-[(2-Hydroxyethoxy)carbonyl]benzoate moiety. This structural component, an aromatic ester, introduces specific chemical properties that influence the material's stability and degradation pathway. Our focus will be on the causality behind experimental choices, ensuring a robust and self-validating approach to material characterization.

The Significance of 4-[(2-Hydroxyethoxy)carbonyl]benzoate in Biomaterials

The inclusion of 4-[(2-Hydroxyethoxy)carbonyl]benzoate in a polymer backbone, typically a polyester, imparts a degree of aromaticity and rigidity. This can enhance mechanical properties and modulate degradation rates compared to purely aliphatic polyesters. The ester linkage is the primary site for hydrolytic cleavage, a key mechanism in the degradation of these materials. The degradation products, including terephthalic acid derivatives and ethylene glycol, must be carefully considered for their biocompatibility and clearance from the body.[1]

Part 1: The Controlled Environment: In Vitro Degradation Analysis

In vitro degradation studies are indispensable for initial screening, quality control, and mechanistic investigations.[2][3] They offer a controlled environment to isolate and study the effects of specific factors on material degradation.

Experimental Protocol: Accelerated Hydrolytic Degradation (ASTM F1635 as a Framework)

The following protocol is a standard approach for assessing the hydrolytic degradation of a polyester-based material containing 4-[(2-Hydroxyethoxy)carbonyl]benzoate.

  • Sample Preparation:

    • Fabricate the material into a standardized form (e.g., films, microspheres, or scaffolds of defined dimensions). This is crucial for ensuring reproducibility.

    • Thoroughly clean the samples to remove any processing residues.

    • Dry the samples to a constant weight under vacuum.

    • Sterilize the samples using a method that does not alter their physicochemical properties (e.g., ethylene oxide or gamma irradiation, with careful validation of its effects on the polymer).[4]

  • Degradation Medium Selection:

    • The choice of medium is critical. Phosphate-buffered saline (PBS) at pH 7.4 is the most common choice to simulate physiological conditions.[4][5][6]

    • For accelerated studies, the pH can be adjusted to more acidic or basic conditions, or the temperature can be elevated (e.g., 50°C or 70°C).[2][7][8] It is crucial to note that elevated temperatures can alter the degradation mechanism and may not be representative of the in vivo environment.[2]

  • Incubation:

    • Immerse a known weight of the sample in a predetermined volume of the degradation medium in a sterile container. The sample-to-volume ratio should be kept consistent across all experiments.

    • Incubate at 37°C in a shaking incubator to ensure uniform exposure of the sample to the medium.[5][6]

  • Time Points and Analysis:

    • At predefined time points, retrieve samples in triplicate.

    • Carefully rinse the samples with deionized water to remove any adsorbed salts and degradation byproducts.

    • Dry the samples to a constant weight.

    • The degradation medium should also be collected for analysis of pH changes and released degradation products.

Key Analytical Techniques for In Vitro Degradation
Parameter Analytical Technique Rationale
Mass Loss Gravimetric AnalysisProvides a straightforward measure of material erosion over time.[2]
Molecular Weight Reduction Gel Permeation Chromatography (GPC)Tracks the cleavage of polymer chains, a primary indicator of degradation.[4][9]
Thermal Properties Differential Scanning Calorimetry (DSC)Monitors changes in glass transition temperature (Tg) and crystallinity, which can affect degradation rates.[5]
Chemical Structure Changes Fourier-Transform Infrared Spectroscopy (FTIR) & Nuclear Magnetic Resonance (NMR)Identifies changes in chemical bonds, such as the loss of ester linkages and the appearance of new carboxyl and hydroxyl groups.[5]
Morphological Changes Scanning Electron Microscopy (SEM)Visualizes surface erosion, cracking, and changes in porosity.[4]
Degradation Products High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS)Quantifies and identifies the byproducts released into the degradation medium.

Part 2: The Complex Reality: In Vivo Degradation Assessment

In vivo studies are the definitive test for a biomaterial's performance, revealing its interaction with a complex biological system.[10][11] The degradation process is no longer just a chemical reaction but is influenced by a host of biological factors.

Experimental Protocol: Subcutaneous Implantation in a Rodent Model

The rat or mouse subcutaneous implantation model is a widely used initial step for evaluating the biocompatibility and degradation of a new biomaterial.[12]

  • Animal Model Selection:

    • The choice of animal model should be justified based on the intended clinical application. Rodents are often used for initial screening due to their cost-effectiveness and well-characterized biology.[11]

  • Surgical Implantation:

    • Following ethical approval and under sterile surgical conditions, the sterilized material is implanted into a subcutaneous pocket on the dorsum of the animal.

    • A sham surgery (pocket created but no implant) is a critical control to distinguish the effects of the surgical procedure from the material's effects.

  • Post-Operative Care and Monitoring:

    • Animals are monitored for signs of inflammation, infection, and any adverse reactions at the implantation site.

  • Explantation and Analysis:

    • At predetermined time points, animals are euthanized, and the implant along with the surrounding tissue is carefully explanted.

    • The explanted material is analyzed using the same techniques as in the in vitro studies to allow for direct comparison.

    • The surrounding tissue is subjected to histological analysis (e.g., H&E and Masson's trichrome staining) to assess the foreign body response, including inflammation, fibrosis (capsule formation), and tissue integration.

The Added Complexities of the In Vivo Environment

The in vivo environment introduces several factors that are not present in a simple buffer solution:

  • Enzymatic Activity: Enzymes such as esterases and lipases can actively catalyze the hydrolysis of the ester bonds in the 4-[(2-Hydroxyethoxy)carbonyl]benzoate moiety, potentially accelerating degradation.[9][13][14]

  • Cellular Interactions: Phagocytic cells, like macrophages, can physically attack the material and release reactive oxygen species, contributing to its breakdown.

  • Local pH Changes: The inflammatory response can lead to localized changes in pH, which can, in turn, affect the rate of hydrolytic degradation.

  • Mechanical Stresses: The material may be subjected to mechanical forces within the body that can cause stress-induced degradation.

  • Absorption of Biological Molecules: The material can absorb proteins and lipids, which can alter its properties and degradation behavior.

Part 3: Bridging the Gap: A Comparative Analysis

A direct comparison of in vitro and in vivo data is essential for building a predictive model of a material's long-term performance.

Visualizing the Workflow

G cluster_0 In Vitro Degradation cluster_1 In Vivo Degradation cluster_2 Comparative Analysis a1 Sample Preparation & Sterilization a2 Incubation in PBS (pH 7.4, 37°C) a1->a2 a3 Analysis at Time Points a2->a3 c1 Degradation Rate (Mass Loss, Mw) a3->c1 Data Input c2 Degradation Mechanism (Morphology, Byproducts) a3->c2 Data Input b1 Sample Preparation & Sterilization b2 Subcutaneous Implantation (Rodent) b1->b2 b3 Explantation & Analysis at Time Points b2->b3 b3->c1 Data Input b3->c2 Data Input c3 Biological Response (Histology) b3->c3 Data Input c1->c2 c2->c3 d In Vitro-In Vivo Correlation (IVIVC) Model c3->d

Caption: Workflow for comparing in vitro and in vivo degradation.

Key Differences Summarized
Factor In Vitro In Vivo
Environment Controlled (PBS, constant T, pH)Dynamic & Complex (Cells, enzymes, proteins, pH shifts)
Primary Degradation Mechanism Simple HydrolysisHydrolysis + Enzymatic Degradation + Cellular Attack
Degradation Rate Generally slower and more predictable.[15]Often faster and more variable due to biological factors.[16]
Degradation Byproducts Limited to direct hydrolytic products.May include metabolites from cellular processing.
Biological Response Not applicableForeign body response (inflammation, fibrosis) is a key outcome.[12]
Predictive Power Good for initial screening and mechanistic studies.Gold standard for predicting clinical performance.
Factors Influencing In Vitro-In Vivo Correlation (IVIVC)

Establishing a strong IVIVC is the ultimate goal, particularly for drug-eluting devices, as it can reduce the need for extensive animal testing.[17][18]

G cluster_0 Material Properties cluster_1 In Vivo Factors cluster_2 In Vitro Conditions center In Vitro-In Vivo Correlation (IVIVC) p1 Crystallinity p1->center p2 Hydrophilicity p2->center p3 Molecular Weight p3->center p4 Morphology (Porosity) p4->center v1 Enzymatic Activity v1->center v2 Foreign Body Response v2->center v3 Implantation Site v3->center v4 Mechanical Loading v4->center t1 pH of Medium t1->center t2 Presence of Enzymes t2->center t3 Mechanical Agitation t3->center t4 Temperature t4->center

Caption: Factors influencing in vitro-in vivo correlation.

Conclusion and Future Directions

The degradation of materials containing 4-[(2-Hydroxyethoxy)carbonyl]benzoate is a multifaceted process governed by both the material's inherent chemistry and the surrounding environment. While in vitro studies provide a crucial foundation for understanding hydrolytic stability, they cannot fully replicate the complex interplay of biological factors present in vivo. A comprehensive evaluation strategy, therefore, must involve a synergistic approach, using in vitro data to inform and refine more complex and resource-intensive in vivo experiments. The ultimate goal is to develop a robust understanding of the material's behavior that can confidently predict its safety and efficacy in a clinical setting. Future work should focus on developing more sophisticated in vitro models that incorporate enzymatic and cellular components to better mimic the in vivo milieu and improve the predictive power of these essential preclinical assessments.

References

  • Hydrolytic Degradation and Erosion of Polyester Biomaterials | Request PDF. (n.d.).
  • In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide) - PMC. (2024, November 19).
  • In vitro–in vivo correlation from lactide-co-glycolide polymeric dosage forms - OICC Press. (2014, December 15).
  • In vitro/in vivo comparison of drug release and polymer erosion from biodegradable P(FAD-SA) polyanhydrides--a noninvasive approach by the combined use of electron paramagnetic resonance spectroscopy and nuclear magnetic resonance imaging - PubMed. (n.d.).
  • Biodegradable metals for bone fracture repair in animal models: a systematic review | Regenerative Biomaterials | Oxford Academic. (2021, February 15).
  • In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices - PMC. (2020, July 16).
  • Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins. (2019, April 26).
  • Challenges for the development of surface modified biodegradable polyester biomaterials: A chemistry perspective | Biointerphases | AIP Publishing. (2018, September 26).
  • Analytical Testing for Bioabsorbable Polymer Medical Devices: In-Vitro Degradation Studies. (2021, April 14).
  • Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols - MDPI. (2022, August 11).
  • TESTING NATURAL BIOMATERIALS IN ANIMAL MODELS - CORE. (n.d.).
  • Hydrolytic Degradation and Erosion of Polyester Biomaterials | ACS Macro Letters. (2018, July 30).
  • IN VITRO DEGRADATION TESTING OF BIODEGRADABLE POLYMERS - Trepo. (2022, April 25).
  • Hydrolytic Degradation and Erosion of Polyester Biomaterials | ACS Macro Letters. (2018, July 30).
  • Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC - NIH. (2018, July 30).
  • In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC. (n.d.).
  • In Vitro and In Vivo Hydrolytic Degradation Behaviors of a Drug-Delivery System Based on the Blend of PEG and PLA Copolymers | ACS Applied Materials & Interfaces. (2023, November 27).
  • In Vivo Analysis of a Biodegradable Magnesium Alloy Implant in an Animal Model Using Near-Infrared Spectroscopy - MDPI. (2023, March 13).
  • In vivo evaluation of biocompatibility and biodegradation of porcine collagen membranes. (2025, March 29).
  • In vivo inducing collagen regeneration of biodegradable polymer microspheres | Regenerative Biomaterials | Oxford Academic. (2021, July 15).
  • Study on biodegradable aromatic/aliphatic copolyesters - SciELO. (n.d.).
  • In Vitro Degradation of Specimens Produced from PLA/PHB by Additive Manufacturing in Simulated Conditions - MDPI. (2021, May 11).
  • Comparative study the hydrolytic degradation behavior of high-performance biobased aromatic-aliphatic liquid crystal copolyesters in different degradation medium | Request PDF - ResearchGate. (2026, February 6).
  • Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - MDPI. (2022, April 30).
  • Current Status of Methods Used In Degradation of Polymers: A Review. (n.d.).
  • 12 Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate - CORE. (n.d.).
  • Microbial and Enzymatic Degradation of Synthetic Plastics - PMC. (n.d.).
  • Potential toxic effects of 4-OH-chlorothalonil and photodegradation product on human skin health - PubMed. (2020, July 15).
  • Screening the Degradation of Polymer Microparticles on a Chip | ACS Omega. (2022, December 23).
  • Photo-triggered enzymatic degradation of biodegradable polymers - RSC Publishing. (n.d.).
  • (PDF) Biocompatibility and Physiological Thiolytic Degradability of Radically-made Thioester-functional Copolymers - ResearchGate. (2026, January 22).
  • In Vivo Tracking of biomaterial degradation of hydrogels synthesized with protein polymer-based contrast agents - ISMRM. (n.d.).
  • In Vitro Hydrolytic Degradation of Polyester-Based Scaffolds under Static and Dynamic Conditions in a Customized Perfusion Bioreactor - MDPI. (2022, March 31).
  • In vitro hydrolytic degradation of poly(para-dioxanone) with high molecular weight. (2025, August 6).
  • NIH Public Access - DSpace@MIT. (n.d.).
  • Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release - PubMed. (2022, May 9).
  • Biomaterials: Degradation and Effects on Living Tissue | Request PDF - ResearchGate. (n.d.).
  • In vivo degradation and biocompatibility of a new class of alternate poly(ester-anhydrides) based on aliphatic and aromatic diacids - PubMed. (n.d.).
  • Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro). (2022, December 28).
  • Effects of chemical and morphological structure on biodegradability of fibers, fabrics, and other polymeric materials - BioResources. (n.d.).
  • In Vitro and In Vivo Hydrolytic Degradation Behaviors of a Drug-Delivery System Based on the Blend of PEG and PLA Copolymers - PubMed. (2023, December 6).
  • Organic Sunscreens and Their Products of Degradation in Biotic and Abiotic Conditions—In Silico Studies of Drug-Likeness and Human Placental Transport - MDPI. (2024, November 18).

Sources

Comparative

assessing the reproducibility of experiments using 4-[(2-Hydroxyethoxy)carbonyl]benzoate

The following guide provides a rigorous technical assessment of 4-[(2-Hydroxyethoxy)carbonyl]benzoate (commonly referred to as MHET or Mono-(2-hydroxyethyl) terephthalate) in the context of enzymatic PET depolymerization...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical assessment of 4-[(2-Hydroxyethoxy)carbonyl]benzoate (commonly referred to as MHET or Mono-(2-hydroxyethyl) terephthalate) in the context of enzymatic PET depolymerization.

A Technical Guide for Enzymatic PET Upcycling Workflows

Executive Summary & Core Directive

4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET) is the critical "bottleneck" intermediate in the enzymatic hydrolysis of Polyethylene Terephthalate (PET). While Bis(2-hydroxyethyl) terephthalate (BHET) is rapidly cleaved by PETases, MHET often accumulates, acting as a competitive inhibitor and stalling the reaction unless efficiently processed by a specific MHETase.

The Reproducibility Crisis: Experimental reproducibility with MHET is frequently compromised by three factors:

  • Spontaneous Hydrolysis: MHET is chemically unstable in alkaline buffers (pH > 8.0), spontaneously degrading into Terephthalic Acid (TPA) and Ethylene Glycol (EG), which creates false-positive enzymatic activity signals.

  • Solubility Artifacts: Unlike TPA (insoluble), MHET is soluble, but its extinction coefficient at 240 nm is nearly identical to TPA and BHET, rendering "bulk absorbance" assays highly prone to error.

  • Substrate Purity: Commercial availability is limited; researchers often synthesize MHET in situ, leading to batch-to-batch variance in substrate concentration.

This guide outlines a self-validating experimental framework to isolate MHET activity from chemical background noise.

Comparative Analysis: MHET vs. Alternatives

To ensure data integrity, one must understand how MHET behaves relative to its precursor (BHET) and surrogates (pNP-Esters).

Table 1: Physicochemical & Experimental Profile
FeatureMHET (Target) BHET (Precursor) p-Nitrophenyl Esters (Surrogate)
Role The "Bottleneck" IntermediateInitial Soluble IntermediateColorimetric Proxy
Physiological Relevance High (True PET metabolite)High (True PET metabolite)Low (Structurally distinct)
Solubility (Water) Moderate (~10-20 mM)ModerateLow (Requires DMSO/MeCN)
Spontaneous Hydrolysis High risk at pH > 8.0 Moderate risk at pH > 8.0Very High (Autohydrolysis)
Detection Method HPLC (Required for specificity)HPLCColorimetric (405 nm)
Enzyme Inhibition Strong Product Inhibition (inhibits PETase)Weak InhibitionN/A
Reproducibility Score Medium (Requires strict pH control)High (Stable in neutral buffer)Low (False positives common)
Why Surrogates Fail

While p-nitrophenyl butyrate (pNPB) allows for rapid high-throughput screening, it does not predict MHETase catalytic efficiency . MHETase enzymes have evolved a specific induced-fit mechanism for the terephthalate core that pNP-esters cannot mimic. Recommendation: Use pNPB only for protein expression checks, never for kinetic characterization.

The Self-Validating Protocol: MHETase Activity Assay

Objective: To measure MHET hydrolysis kinetics with <5% variance between replicates.

Phase A: Substrate Validation (The "Zero-Hour" Check)

Because MHET is unstable, you cannot assume a stored stock solution is pure.

  • Preparation: Dissolve MHET in DMSO (100 mM stock). Dilute into reaction buffer immediately before use.

  • The T0 Injection: Before adding enzyme, inject the substrate buffer into HPLC.

    • Acceptance Criteria: TPA peak area must be < 1% of MHET peak area. If TPA is present, spontaneous hydrolysis has occurred; discard buffer.

Phase B: Reaction Conditions
  • Buffer: 50 mM Sodium Phosphate or Potassium Phosphate.

  • pH: Strictly 7.0 - 7.5 .

    • Critical Insight: Avoid pH > 8.0 (often used for PETase). At pH 9.0, MHET auto-hydrolyzes at measurable rates, inflating calculated enzyme activity.

  • Temperature: 30°C (Ideonella spp.) or up to 60°C (Thermobifida spp.), depending on enzyme stability.

Phase C: HPLC Quantification Workflow

Do not use UV spectrophotometry (A240) for kinetics, as the conversion of MHET to TPA results in negligible absorbance change.

Step-by-Step Protocol:

  • Quenching: Aliquot 100 µL reaction mix into 100 µL Methanol + 1% Formic Acid .

    • Mechanism: Acidification protonates TPA (precipitating it? No, TPA is poorly soluble but soluble enough at low concentrations in MeOH/Water mixes for HPLC). Correction: Acid stops the enzyme. High organic content ensures solubility of all species.

  • Internal Standard: Add 3-Nitrobenzoic Acid (0.5 mM final) to the quench solution.

    • Why? Corrects for injection volume errors and evaporation during heated assays.

  • Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 40% B over 10 mins.

  • Detection: UV at 254 nm .

Visualizing the Reproducibility Logic

Diagram 1: The PET Degradation "Bottleneck"

This pathway illustrates why MHET accumulation is the primary variable in system efficiency.

PET_Degradation PET PET Polymer (Insoluble) BHET BHET (Soluble Diester) PET->BHET PETase (Fast) MHET MHET (The Bottleneck) BHET->MHET PETase (Fast) MHET->PET Inhibition (Feedback Loop) TPA TPA + EG (Final Products) MHET->TPA MHETase (Specific) MHET->TPA Spontaneous (pH > 8.0)

Caption: The enzymatic cascade showing MHET as the critical junction. Red dotted line indicates the spontaneous hydrolysis that confounds reproducibility.

Diagram 2: Decision Tree for Assay Selection

Select the correct method based on your data requirements.

Method_Selection Start Select Assay Method Goal What is the goal? Start->Goal Screening High-Throughput Screening Goal->Screening Identify Hits Kinetics Kinetic Characterization Goal->Kinetics Publish Data pNP pNP-Ester Assay (Low Accuracy) Screening->pNP Fast/Cheap HPLC HPLC w/ Int. Std. (Gold Standard) Kinetics->HPLC Required UV Bulk UV (A240) (High Risk) Kinetics->UV Avoid

Caption: Workflow for selecting the appropriate analytical method. HPLC is mandatory for publishable kinetic data.

References

  • Yoshida, S., et al. (2016).[1] "A bacterium that degrades and assimilates poly(ethylene terephthalate)." Science. Link

    • Foundational paper identifying IsPETase and MHETase.
  • Palm, G. J., et al. (2019). "Structure of the plastic-degrading Ideonella sakaiensis MHETase bound to a substrate mimic." Nature Communications. Link

    • Provides structural basis for MHET specificity vs. pNP esters.
  • Knott, B. C., et al. (2020). "Characterization and engineering of a two-enzyme system for plastics depolymerization." PNAS. Link

    • Details the synergistic inhibition effects of MHET on PETase.
  • Tiso, T., et al. (2021). "Efficient degradation of polyethylene terephthalate (PET) by a novel thermostable cutinase." Applied and Environmental Microbiology. Link

    • Describes HPLC methods for separ

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Handling and Disposal of 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET)

Here is the comprehensive operational guide for the handling and disposal of 4-[(2-Hydroxyethoxy)carbonyl]benzoate. Executive Briefing 4-[(2-Hydroxyethoxy)carbonyl]benzoate—commonly referred to as the mono-(2-hydroxyethy...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive operational guide for the handling and disposal of 4-[(2-Hydroxyethoxy)carbonyl]benzoate.

Executive Briefing 4-[(2-Hydroxyethoxy)carbonyl]benzoate—commonly referred to as the mono-(2-hydroxyethyl) terephthalate (MHET) anion—is a critical, biologically active intermediate generated during the enzymatic depolymerization of polyethylene terephthalate (PET) [1, 3]. In bio-recycling facilities and drug development laboratories studying esterases, cutinases, or PETases, MHET rapidly accumulates in the aqueous waste stream [4].

Crucially, the accumulation of MHET acts as a potent competitive inhibitor to upstream PET-degrading enzymes [3, 5]. Therefore, proper disposal is not merely an Environmental Health and Safety (EHS) compliance requirement; it is an operational necessity to maintain bioreactor efficiency and prevent cross-contamination in enzymatic assays. This guide outlines the physicochemical hazards of MHET and provides field-proven, self-validating protocols for its safe disposal and bioremediation.

Physicochemical Profile and Hazard Assessment

Before selecting a disposal route, it is essential to understand the physical properties of the waste material. MHET exhibits moderate polarity and water solubility, making its behavior in aqueous streams distinct from its highly hydrophobic parent polymer, PET [3].

Table 1: Quantitative Physicochemical Data for MHET

PropertyValueOperational ImplicationReference
Chemical Identity 4-[(2-Hydroxyethoxy)carbonyl]benzoateConjugate base of MHET acid.[1]
Molecular Weight 209.17 g/mol (Anion)Easily monitored via LC-MS.[1]
Melting Point 183–186 °CSolidifies at room temp if concentrated.[2]
Boiling Point 100–108 °CCo-evaporates with water; avoid boiling.[2]
XLogP3 0.6 to 1.3Moderate water solubility; requires agitation.[1, 3]
Hazard Class Irritant (Skin, Eyes, Respiratory)Mandates standard PPE (nitrile gloves, goggles).[3]

Disposal Architecture: Chemical vs. Enzymatic Routes

Because MHET is a biodegradable intermediate, laboratories have two primary disposal routes: Enzymatic Bioremediation (Green Chemistry) or Standard Chemical Incineration . The choice depends entirely on the presence of enzyme denaturants (e.g., >10% ethanol, high concentrations of SDS, or Triton X-100) in the waste stream [4, 5].

MHET_Workflow Start MHET Waste Stream (4-[(2-Hydroxyethoxy)carbonyl]benzoate) Check Contains Enzyme Inhibitors? (e.g., >10% SDS, solvents) Start->Check ChemRoute Chemical Disposal Route Check->ChemRoute Yes BioRoute Enzymatic Bioremediation Check->BioRoute No Incineration EHS High-Temp Incineration ChemRoute->Incineration MHETase Add MHETase (pH 7.5, 37°C) BioRoute->MHETase Products TPA + Ethylene Glycol (Monomers) MHETase->Products Hydrolysis Recycling Monomer Recovery / Aqueous Disposal Products->Recycling

Decision matrix and workflow for the disposal and bioremediation of MHET waste streams.

Step-by-Step Methodologies

Protocol A: Enzymatic Bioremediation (Preferred Green Route)

Causality: When the waste stream is free of harsh surfactants, enzymatic hydrolysis using MHETase is the most sustainable disposal method. MHETase specifically cleaves the ester bond of MHET, converting it into terephthalic acid (TPA) and ethylene glycol (EG) [4]. These monomers are significantly less toxic, do not inhibit upstream PETases, and can be safely routed to standard aqueous waste or recovered for closed-loop recycling [3, 5].

Step 1: Stream Conditioning (pH and Temperature)

  • Action: Adjust the MHET waste stream to pH 7.0–7.5 using 100 mM phosphate-NaOH buffer [5].

  • Causality: MHETase and similar carboxylesterases rely on a catalytic triad (typically Ser-His-Asp) that requires a specific protonation state. Deviating from neutral pH disrupts the hydrogen bonding network, drastically reducing hydrolytic efficiency.

  • Action: Equilibrate the waste vessel to 37 °C.

  • Causality: Temperatures above 50 °C induce thermal denaturation of mesophilic enzymes, while temperatures below 30 °C reduce the kinetic energy required to overcome the activation barrier of the ester cleavage [5].

Step 2: Catalytic Digestion

  • Action: Introduce recombinant MHETase (or a broad-spectrum carboxylesterase) at a concentration of 100 μg per 2.5 mM of MHET [5].

  • Action: Agitate gently (150 rpm) for 1 to 2 hours to ensure uniform substrate-enzyme collisions.

Step 3: Self-Validation (HPLC Monitoring)

  • Action: To validate the disposal, sample the reaction and monitor via HPLC (UV detection at 240 nm).

  • Causality: A successful digestion is self-validating when the chromatogram shows the complete disappearance of the MHET peak and the stoichiometric appearance of the TPA peak [5].

Step 4: Final Routing

  • Action: Once validated, the TPA/EG mixture can be safely routed to standard non-halogenated aqueous waste or subjected to monomer recovery protocols.

Protocol B: Standard Chemical Waste Disposal

Causality: If the MHET waste stream contains high concentrations of chemical denaturants (e.g., >30% ethanol, SDS, or Tween 20), enzymatic bioremediation will fail due to the unfolding of the MHETase enzyme [5]. In these cases, the waste must be chemically stabilized and incinerated.

Step 1: Activity Quenching

  • Action: Lower the pH of the waste stream to < 3.0 using 1M HCl.

  • Causality: This ensures any residual upstream enzymes (like PETase or cutinases) are fully denatured, preventing unpredictable biological activity, continued degradation, or gas generation in the sealed waste container.

Step 2: Segregation and Containment

  • Action: Transfer the quenched solution into a high-density polyethylene (HDPE) waste carboy designated for "Non-Halogenated Aqueous/Organic Waste."

  • Causality: MHET is a mild irritant to the skin and respiratory tract [3]. HDPE provides an excellent, non-reactive barrier against aqueous organic acids.

Step 3: EHS Handoff

  • Action: Label the container explicitly: "Contains 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET), pH < 3." Route to your institution's EHS department for high-temperature incineration.

References

  • National Center for Biotechnology Information. "4-[(2-Hydroxyethoxy)carbonyl]benzoate | C10H9O5- | CID 22062452 - PubChem." nih.gov.
  • Lookchem. "Terephthalic acid, monohydroxyethyl ester sodium salts." lookchem.com.
  • Grokipedia. "2-Hydroxyethyl terephthalic acid." grokipedia.com.
  • MDPI. "An Overview into Polyethylene Terephthalate (PET)
  • National Center for Biotechnology Information. "Structural and Biochemical Insights into Bis(2-hydroxyethyl) Terephthalate Degrading Carboxylesterase Isolated from Psychrotrophic Bacterium Exiguobacterium antarcticum." nih.gov.
Handling

Personal protective equipment for handling 4-[(2-Hydroxyethoxy)carbonyl]benzoate

Comprehensive Safety and Operational Guide for Handling 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET) Introduction & Contextual Causality As a Senior Application Scientist, I frequently consult with research teams optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET)

Introduction & Contextual Causality As a Senior Application Scientist, I frequently consult with research teams optimizing the enzymatic depolymerization of plastics. A critical intermediate in this workflow is 4-[(2-Hydroxyethoxy)carbonyl]benzoate , commonly known as Mono-(2-hydroxyethyl) terephthalate (MHET). During the biodegradation of Polyethylene Terephthalate (PET), enzymes such as PETase cleave the polymer into MHET, which is subsequently hydrolyzed by MHETase into terephthalic acid (TPA) and ethylene glycol (EG) .

Handling MHET requires a rigorous, causality-driven approach. Because it serves as both a product of PETase activity and a substrate for MHETase, preserving its chemical integrity while protecting laboratory personnel is paramount. This guide provides a self-validating system for the safe handling, preparation, and disposal of MHET.

Hazard Profiling & Causality-Driven PPE Strategy

MHET presents specific acute hazards that dictate our engineering controls and Personal Protective Equipment (PPE) choices. Understanding the why behind these safety measures ensures compliance and minimizes risk.

Hazard ClassGHS CodeDescriptionRequired PPE & Engineering Control
Acute Toxicity (Oral) H302Harmful if swallowedStrict prohibition of food/drink in the lab; mandatory handwashing post-handling.
Skin Corrosion/Irritation H315Causes skin irritationNitrile gloves (≥4 mil thickness) and a fluid-resistant, cuffed lab coat.
Serious Eye Irritation H319Causes serious eye irritationANSI Z87.1 compliant tightly fitting safety goggles (standard safety glasses are insufficient).
Respiratory Irritation H335May cause respiratory irritationWeighing must be performed strictly inside a certified Chemical Fume Hood.

Expert Insight: The primary risk during MHET handling occurs during the weighing of the lyophilized powder. The H335 hazard (respiratory irritation) means that ambient laboratory air currents can easily aerosolize the fine particulates. Always perform dry powder transfers within a fume hood with the sash lowered to the marked safe operating height.

Operational Plan: MHETase Enzymatic Assay Workflow

To evaluate the hydrolytic activity of novel carboxylesterases or MHETase variants, researchers must prepare precise MHET substrate solutions. The following protocol is designed to maximize substrate availability while preventing enzyme denaturation.

Step 1: Stock Solution Preparation (500 mM) Causality: MHET exhibits limited solubility in purely aqueous buffers at the high concentrations needed for stock solutions. We utilize anhydrous Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock. This minimizes the final volume of solvent transferred into the assay, preventing DMSO-induced enzyme denaturation.

  • Don appropriate PPE (Nitrile gloves, goggles, lab coat).

  • Inside a chemical fume hood, carefully weigh 10.5 mg of MHET (MW: 210.18 g/mol ).

  • Transfer the powder to a sterile, solvent-resistant microcentrifuge tube.

  • Add 100 μL of anhydrous DMSO and vortex until completely dissolved. Store aliquots at -20°C.

Step 2: Assay Buffer Formulation Causality: MHETase and related carboxylesterases exhibit optimal catalytic efficiency and structural stability at a slightly alkaline pH.

  • Prepare a reaction buffer consisting of 100 mM Phosphate-NaOH and 100 mM NaCl.

  • Adjust the pH to 7.5 using a calibrated pH meter.

  • Filter sterilize the buffer through a 0.22 μm PES membrane to remove particulate contaminants.

Step 3: Reaction Initiation Causality: Maintaining optimal physiological temperatures ensures maximum kinetic turnover without inducing thermal unfolding of the biocatalyst.

  • Dilute the 500 mM MHET stock into the assay buffer to achieve a final working concentration of 2.5 mM. (Ensure the final DMSO concentration remains ≤0.5% v/v to maintain enzyme viability).

  • Add 100 μg of the purified MHETase enzyme to the reaction mixture.

  • Incubate the mixture at 37°C for 1 hour in a thermomixer set to 300 rpm to ensure homogenous substrate distribution.

Step 4: Reaction Quenching & HPLC Preparation Causality: Immediate cessation of enzymatic activity is required to obtain accurate time-point kinetics and prevent over-hydrolysis during the queuing time for HPLC analysis.

  • Quench the reaction by heating the mixture to 85°C for 10 minutes (alternatively, add an equal volume of ice-cold methanol).

  • Centrifuge the quenched reaction at 14,000 × g for 10 minutes at 4°C to pellet denatured proteins.

  • Carefully transfer the supernatant to an autosampler vial for HPLC quantification of TPA and EG.

Mandatory Visualization: Experimental Workflow

Below is the logical progression of the MHET handling and assay workflow, mapping the transition from hazardous solid handling to analytical quantification.

MHET_Workflow N1 1. Solid MHET (4-[(2-Hydroxyethoxy)carbonyl]benzoate) N2 2. Weighing in Fume Hood (PPE: Nitrile, Goggles, Lab Coat) N1->N2 N3 3. Dissolution in DMSO (500 mM Stock Solution) N2->N3 N4 4. Dilution in Assay Buffer (pH 7.5 Phosphate Buffer) N3->N4 N5 5. Enzymatic Reaction (Add MHETase at 37°C) N4->N5 N6 6. Reaction Quenching (Heat Inactivation / Acid) N5->N6 N7 7. HPLC Analysis (Quantify TPA and EG) N6->N7

Caption: MHET handling and enzymatic assay workflow for PET degradation analysis.

Spill Management & Disposal Plan

Because MHET is an environmentally active compound (a conjugate base of a dicarboxylic acid monoester) , its disposal must be strictly regulated to prevent environmental contamination.

  • Solid Spills : Do not use a brush or compressed air, which will aerosolize the irritating powder. Gently cover the spill with damp absorbent paper, sweep it up using a dedicated plastic scoop, and place it in a sealed hazardous waste container.

  • Liquid Spills (DMSO/Buffer) : Absorb with an inert material (e.g., vermiculite or universal spill pads). Wash the contaminated surface with copious amounts of water and a mild detergent.

  • Disposal : All MHET-containing solutions, including quenched HPLC samples and DMSO stocks, must be classified as Hazardous Chemical Waste . Do not pour down the sink. Label containers clearly with "Contains: Mono-(2-hydroxyethyl) terephthalate and DMSO" and coordinate with your institutional Environmental Health and Safety (EHS) department for high-temperature incineration.

References

  • 4-((2-Hydroxyethoxy)carbonyl)benzoic acid | C10H10O5 | CID 174073 - PubChem . National Center for Biotechnology Information (NCBI). Available at: [Link]

  • 4-[(2-Hydroxyethoxy)carbonyl]benzoate | C10H9O5- | CID 22062452 - PubChem . National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Fungal Enzymes as Catalytic Tools for Polyethylene Terephthalate (PET) Degradation . Ahmaditabatabaei S, et al. Journal of Fungi. 2021; 7(11):931. Available at:[Link]

  • Structural and Biochemical Insights into Bis(2-hydroxyethyl) Terephthalate Degrading Carboxylesterase Isolated from Psychrotrophic Bacterium Exiguobacterium antarcticum . Hwang J, et al. International Journal of Molecular Sciences. 2023; 24(15):12022. Available at:[Link]

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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